Fluo-3FF AM
説明
Structure
2D Structure
特性
IUPAC Name |
acetyloxymethyl 2-[4-[3-(acetyloxymethoxy)-2,7-dichloro-6-oxoxanthen-9-yl]-N-[2-(acetyloxymethoxy)-2-oxoethyl]-2-[2-[6-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]-2,3-difluorophenoxy]ethoxy]anilino]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C50H46Cl2F2N2O23/c1-26(57)69-21-74-42-16-41-33(14-35(42)52)48(32-13-34(51)39(62)15-40(32)79-41)31-6-8-37(55(17-44(63)75-22-70-27(2)58)18-45(64)76-23-71-28(3)59)43(12-31)67-10-11-68-50-38(9-7-36(53)49(50)54)56(19-46(65)77-24-72-29(4)60)20-47(66)78-25-73-30(5)61/h6-9,12-16H,10-11,17-25H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABZBPPQDKRLSCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCOC1=C(C=C2C(=C1)OC3=CC(=O)C(=CC3=C2C4=CC(=C(C=C4)N(CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C)OCCOC5=C(C=CC(=C5F)F)N(CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H46Cl2F2N2O23 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1151.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to the Mechanism and Application of Fluo-3FF AM for Intracellular Calcium Measurement
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of the core mechanism of action of Fluo-3FF AM, a low-affinity fluorescent indicator for the quantitative measurement of high-concentration intracellular calcium (Ca²⁺). It details the dye's physicochemical properties, its mechanism of cellular uptake and activation, and its interaction with calcium ions. Furthermore, this document outlines comprehensive experimental protocols for its application and presents key quantitative data in a structured format for ease of reference.
Core Mechanism of Action
This compound (acetoxymethyl ester) is a cell-permeant derivative of the fluorescent Ca²⁺ indicator Fluo-3FF. Its design as a low-affinity sensor makes it particularly valuable for investigating cellular environments with high calcium concentrations, such as the endoplasmic reticulum, where high-affinity indicators would be saturated[1][2].
The mechanism of action can be delineated into three key stages:
-
Cellular Loading : The lipophilic AM ester groups of this compound allow it to passively diffuse across the cell membrane into the cytosol[3][4]. This straightforward loading process typically requires an incubation period of 30 to 60 minutes[5]. To aid in the dispersion of the dye in aqueous media, a non-ionic detergent such as Pluronic F-127 is often used.
-
Intracellular Activation : Once inside the cell, ubiquitous intracellular esterases cleave the AM ester groups. This hydrolysis reaction yields the carboxylated, active form of the indicator, Fluo-3FF. The removal of the AM esters renders the molecule membrane-impermeant, effectively trapping it within the cell.
-
Calcium Binding and Fluorescence : In its Ca²⁺-free form, Fluo-3FF is essentially non-fluorescent. Upon binding to intracellular Ca²⁺, the molecule undergoes a conformational change that results in a significant enhancement of its fluorescence intensity. This fluorescence increase, which can be over 100-fold, provides a high signal-to-noise ratio for the detection of calcium transients. The fluorescence emission can be detected using standard fluorescein (B123965) filter sets, making it compatible with common fluorescence microscopy and flow cytometry instrumentation. Due to its lower affinity for calcium, Fluo-3FF can dynamically respond to changes in high calcium levels that would otherwise saturate higher-affinity indicators like Fluo-3.
Quantitative Data Summary
The following table summarizes the key quantitative properties of Fluo-3FF, providing a clear reference for experimental design and data interpretation.
| Property | Value | References |
| Dissociation Constant (Kd) for Ca²⁺ | ~10 - 42 µM | |
| Excitation Maximum (λex) | ~488 - 506 nm | |
| Emission Maximum (λem) | ~526 nm | |
| Extinction Coefficient (ε) | 86,000 cm⁻¹M⁻¹ | |
| Quantum Yield (Φ) | 0.15 |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the processes described, the following diagrams have been generated using the DOT language.
Caption: Mechanism of this compound action.
References
Unveiling Intracellular Calcium Dynamics: A Technical Guide to Fluo-3FF AM
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core principles, quantitative properties, and experimental applications of Fluo-3FF AM, a low-affinity fluorescent indicator for the detection of intracellular calcium ions (Ca²⁺). This document is designed to equip researchers, scientists, and drug development professionals with the essential knowledge to effectively utilize this powerful tool for investigating cellular processes governed by high-concentration calcium signaling.
Core Principle of this compound-Based Calcium Detection
Fluo-3FF is a derivative of the widely used calcium indicator Fluo-3, engineered to possess a lower affinity for Ca²⁺. This key characteristic makes it particularly suitable for measuring high calcium concentrations that would otherwise saturate high-affinity indicators. The fundamental principle of Fluo-3FF lies in its significant fluorescence enhancement upon binding to Ca²⁺. In its unbound state, Fluo-3FF is essentially non-fluorescent.[1][2][3] However, when it binds to calcium ions, the molecule undergoes a conformational change, leading to a substantial increase in its fluorescence quantum yield and a strong fluorescent signal.[2] This fluorescence intensity is directly proportional to the Ca²⁺ concentration, enabling quantitative measurements.[2]
For cellular applications, Fluo-3FF is most commonly used in its acetoxymethyl (AM) ester form, this compound. The AM ester group renders the molecule lipophilic, allowing it to readily cross the cell membrane. Once inside the cell, ubiquitous intracellular esterases cleave the AM groups, trapping the now membrane-impermeant and active form of Fluo-3FF within the cytosol and organelles. This process is crucial for the targeted measurement of intracellular calcium dynamics.
Mechanism of this compound action.
Quantitative Data Presentation
The selection of a fluorescent calcium indicator is critically dependent on its quantitative properties. The following table summarizes the key spectral and binding characteristics of Fluo-3FF, with Fluo-3 provided for comparison.
| Property | Fluo-3FF | Fluo-3 | Reference |
| Ca²⁺ Dissociation Constant (Kd) | ~42 µM | ~390 nM | |
| Excitation Maximum (λex) | ~490-506 nm | ~506 nm | |
| Emission Maximum (λem) | ~525-526 nm | ~526 nm | |
| Fluorescence Increase on Ca²⁺ Binding | >100-fold | >40-fold | |
| Quantum Yield (Φ) (Ca²⁺-bound) | ~0.15 | ~0.14 |
Experimental Protocols
This section provides a detailed methodology for a typical experiment involving the measurement of intracellular calcium using this compound.
Reagent Preparation
-
This compound Stock Solution (2-5 mM): Prepare a 2 to 5 mM stock solution of this compound in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO). Aliquot into single-use vials and store at -20°C, protected from light and moisture.
-
Pluronic® F-127 Stock Solution (20% w/v): Dissolve Pluronic® F-127 in DMSO to create a 20% (w/v) solution. This non-ionic detergent aids in the dispersion of the nonpolar AM ester in the aqueous loading buffer.
-
Loading Buffer: On the day of the experiment, prepare a loading buffer by diluting the this compound stock solution into a physiological buffer (e.g., Hanks' Balanced Salt Solution, HBSS) to a final concentration of 2-10 µM. For improved dye loading, add Pluronic® F-127 to the loading buffer for a final concentration of 0.02-0.04% (v/v).
-
Probenecid (B1678239) (Optional): To reduce dye leakage from the cells, probenecid can be added to the loading and experimental buffers at a final concentration of 1-2.5 mM.
Cell Loading and Imaging
-
Cell Preparation: Culture cells on an appropriate imaging plate or coverslip to the desired confluency.
-
Dye Loading: Remove the culture medium and wash the cells with the physiological buffer. Add the prepared this compound loading buffer to the cells.
-
Incubation: Incubate the cells at 37°C for 30-60 minutes to allow for dye uptake and hydrolysis by intracellular esterases.
-
Wash: After incubation, wash the cells twice with indicator-free physiological buffer to remove any extracellular dye.
-
De-esterification: Incubate the cells for an additional 30 minutes in the indicator-free buffer to ensure complete de-esterification of the dye.
-
Imaging: Mount the cells on a fluorescence microscope, plate reader, or flow cytometer equipped with appropriate filters for Fluo-3FF (Excitation: ~490 nm, Emission: ~525 nm).
-
Data Acquisition:
-
Establish a stable baseline fluorescence (F₀) before applying any stimulus.
-
Apply the experimental stimulus to induce a change in intracellular Ca²⁺ concentration.
-
Record the fluorescence intensity (F) over time.
-
Experimental workflow for this compound calcium imaging.
Data Analysis
The change in intracellular calcium concentration is typically reported as the ratio of the change in fluorescence to the initial baseline fluorescence (ΔF/F₀).
ΔF/F₀ = (F - F₀) / F₀
Where:
-
F is the fluorescence intensity at a given time point.
-
F₀ is the initial baseline fluorescence.
For absolute calcium concentration measurements, a calibration using ionophores is required to determine the minimum (Fmin) and maximum (Fmax) fluorescence signals. The intracellular calcium concentration can then be calculated using the Grynkiewicz equation:
[Ca²⁺] = Kd * (F - Fmin) / (Fmax - F)
Where Kd is the dissociation constant of Fluo-3FF for Ca²⁺ (~42 µM).
Application in Signaling Pathway Analysis and Drug Discovery
Fluo-3FF is an invaluable tool for studying signaling pathways that involve large and rapid changes in intracellular calcium concentration. A prime example is the G-protein coupled receptor (GPCR) signaling cascade that leads to the release of calcium from the endoplasmic reticulum (ER).
GPCR-mediated intracellular calcium signaling pathway.
In the context of drug development, Fluo-3FF is particularly useful for high-throughput screening (HTS) of compound libraries to identify modulators of calcium channels and other targets involved in calcium homeostasis. Its robust signal and suitability for automated fluorescence plate readers make it an ideal choice for such applications. The ability to measure high calcium concentrations without saturation is crucial for identifying compounds that elicit strong cellular responses.
Conclusion
This compound is a powerful and versatile fluorescent indicator for the quantitative measurement of high intracellular calcium concentrations. Its low affinity for Ca²⁺, coupled with a large fluorescence dynamic range, makes it superior to high-affinity indicators for studying cellular events characterized by large and rapid calcium transients. By following the principles and protocols outlined in this guide, researchers and drug development professionals can effectively leverage Fluo-3FF to gain deeper insights into the complex roles of calcium in cellular physiology and pathophysiology.
References
Fluo-3FF AM: A Technical Guide to Spectral Properties and Applications in High-Concentration Calcium Signaling
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectral properties and applications of Fluo-3FF AM, a low-affinity fluorescent indicator for calcium ions (Ca²⁺). Tailored for a scientific audience, this document details the dye's excitation and emission characteristics, key photophysical parameters, and comprehensive experimental protocols. Furthermore, it illustrates relevant biological signaling pathways and experimental workflows through detailed diagrams to facilitate its effective application in research and drug development.
Core Spectral and Physicochemical Properties
Fluo-3FF is a derivative of the widely used calcium indicator Fluo-3, engineered to exhibit a significantly lower binding affinity for Ca²⁺. This characteristic makes it particularly well-suited for measuring high calcium concentrations, such as those found within intracellular stores like the endoplasmic reticulum (ER) and mitochondria, where high-affinity indicators would be saturated. The acetoxymethyl (AM) ester form, this compound, is cell-permeant, allowing for straightforward loading into live cells. Once inside, intracellular esterases cleave the AM groups, trapping the fluorescently active, Ca²⁺-sensitive form of the dye.
The key spectral and physicochemical properties of Fluo-3FF are summarized in the tables below for easy reference and comparison.
Table 1: Spectral Properties of Fluo-3FF
| Property | Value | Notes |
| Excitation Maximum (λex) | ~506 nm[1] | Some sources report an absorbance maximum around 462 nm.[2] |
| Emission Maximum (λem) | ~526 nm[1][3] | Consistent across various sources. |
| Recommended Filter Set | FITC[3] | Compatible with standard fluorescein (B123965) isothiocyanate filter sets. |
Table 2: Photophysical and Binding Properties of Fluo-3FF
| Property | Value | Notes |
| Dissociation Constant (Kd) for Ca²⁺ | ~10 - 42 µM | The lower affinity is ideal for high Ca²⁺ environments. The Kd can vary depending on the intracellular environment. |
| Molar Extinction Coefficient (ε) | ~86,000 cm⁻¹M⁻¹ | At the absorbance maximum. |
| Fluorescence Quantum Yield (Φ) | ~0.15 | In the Ca²⁺-bound state. |
| Fold Fluorescence Increase | >100-fold | Upon saturation with Ca²⁺. |
Signaling Pathways Amenable to Fluo-3FF Analysis
Fluo-3FF's low affinity for calcium makes it an invaluable tool for investigating cellular signaling events characterized by large and rapid increases in intracellular calcium concentration. Below are diagrams of key signaling pathways where Fluo-3FF is particularly useful.
References
Fluo-3FF AM: A Technical Guide to a Low-Affinity Calcium Indicator
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Fluo-3FF AM, a low-affinity fluorescent calcium indicator. It is designed to equip researchers, scientists, and drug development professionals with the essential knowledge to effectively utilize this probe for investigating cellular calcium dynamics, particularly in environments with high calcium concentrations. This guide details the core principles of this compound, its calcium binding affinity and dissociation constant (Kd), and provides detailed experimental protocols for its application and calibration.
Introduction to this compound
This compound is a cell-permeant acetoxymethyl (AM) ester of the fluorescent calcium indicator Fluo-3FF. The "FF" denotes a "fast off-rate," which contributes to its lower affinity for calcium ions (Ca²⁺) compared to its predecessor, Fluo-3.[1] This characteristic makes Fluo-3FF an invaluable tool for measuring high calcium concentrations that would otherwise saturate high-affinity indicators.[2] Once inside the cell, non-specific esterases cleave the AM ester group, trapping the active, calcium-sensitive form of Fluo-3FF within the cytosol. In its unbound state, Fluo-3FF is essentially non-fluorescent; however, upon binding to Ca²⁺, it exhibits a significant increase in fluorescence intensity.[3]
The low affinity of Fluo-3FF is particularly advantageous for studying Ca²⁺ dynamics within organelles such as the endoplasmic reticulum (ER) and mitochondria, where resting calcium levels are in the micromolar to millimolar range.[1][4]
Quantitative Data: Calcium Binding Affinity and Spectral Properties
The dissociation constant (Kd) is a critical parameter that defines the concentration of Ca²⁺ at which half of the indicator molecules are bound to the ion. For Fluo-3FF, the reported Kd value can vary depending on the experimental conditions.
| Property | Value | Notes |
| Ca²⁺ Dissociation Constant (Kd) | ~10 µM - 42 µM | The Kd can be influenced by factors such as temperature, pH, ionic strength, and the intracellular environment. |
| Excitation Maximum (Ca²⁺-bound) | ~462 nm (Absorption) / ~507 nm (Excitation) | Compatible with common laser lines used in fluorescence microscopy. |
| Emission Maximum (Ca²⁺-bound) | ~516 nm - 526 nm | Emits in the green region of the visible spectrum. |
| Fluorescence Increase upon Ca²⁺ Binding | >100-fold | A significant increase in fluorescence intensity upon binding to calcium provides a high signal-to-noise ratio. |
| Magnesium (Mg²⁺) Sensitivity | Insensitive | This compound is not significantly affected by physiological concentrations of magnesium ions. |
Signaling Pathways and Applications
Fluo-3FF is instrumental in elucidating signaling pathways characterized by large and rapid changes in intracellular calcium concentration. Its low affinity prevents signal saturation, allowing for accurate measurement of high calcium transients.
Endoplasmic Reticulum Calcium Dynamics
The ER is a major intracellular calcium store, with luminal concentrations in the high micromolar to millimolar range. Fluo-3FF is well-suited for monitoring Ca²⁺ release from and uptake into the ER in response to various stimuli. A common pathway involves the activation of G protein-coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs), leading to the production of inositol (B14025) 1,4,5-trisphosphate (IP₃), which binds to IP₃ receptors on the ER membrane, triggering Ca²⁺ release.
Mitochondrial Calcium Homeostasis
Mitochondria play a crucial role in buffering cytosolic Ca²⁺ and are involved in processes ranging from ATP production to apoptosis. The mitochondrial matrix can accumulate high levels of Ca²⁺. Fluo-3FF can be targeted to the mitochondria to study these dynamics.
Experimental Protocols
Accurate measurement of intracellular Ca²⁺ concentrations requires careful experimental design and execution. The following protocols provide a framework for using this compound and determining its in situ Kd.
General Workflow for Intracellular Calcium Imaging with this compound
This workflow outlines the key steps for loading cells with this compound and acquiring fluorescence data.
Detailed Protocol: Cell Loading with this compound
Materials:
-
Fluo-3FF, AM ester
-
High-quality, anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
Pluronic™ F-127, 20% solution in DMSO
-
Physiological saline solution (e.g., Hanks' Balanced Salt Solution (HBSS) or artificial cerebrospinal fluid (aCSF), buffered with HEPES)
-
Probenecid (B1678239) (optional, to prevent dye leakage)
Procedure:
-
Preparation of 1 mM Stock Solution:
-
Warm the vial of this compound to room temperature before opening.
-
Dissolve the this compound in anhydrous DMSO to make a 1 mM stock solution.
-
For cells that are difficult to load, Pluronic F-127 can be added to aid in dispersing the AM ester. Mix the DMSO stock solution with an equal volume of 20% Pluronic F-127.
-
Aliquot the stock solution into single-use volumes and store at -20°C, protected from light and moisture.
-
-
Preparation of Working Solution:
-
On the day of the experiment, thaw an aliquot of the this compound stock solution.
-
Dilute the stock solution into the physiological saline solution to a final concentration of 2-5 µM.
-
If using, add probenecid to the working solution (final concentration 1-2.5 mM).
-
Vortex the working solution immediately before use.
-
-
Cell Loading:
-
Culture cells on coverslips or in imaging-compatible plates.
-
Remove the culture medium and wash the cells once with the physiological saline solution.
-
Add the this compound working solution to the cells and incubate for 30-60 minutes at 37°C. The optimal loading time and temperature may need to be determined empirically for each cell type.
-
After incubation, wash the cells twice with indicator-free physiological saline to remove any extracellular dye.
-
The cells are now ready for imaging.
-
Protocol: In Situ Kd Determination using Calcium Ionophores
The intracellular environment can alter the properties of fluorescent indicators, making in situ calibration essential for obtaining a physiologically relevant Kd value. This protocol uses a calcium ionophore to equilibrate intracellular and extracellular Ca²⁺ concentrations.
Materials:
-
This compound loaded cells (prepared as in section 4.2)
-
Physiological saline solution
-
Ca²⁺-free physiological saline (containing EGTA, e.g., 10 mM)
-
High Ca²⁺ physiological saline (e.g., containing 10 mM CaCl₂)
-
Calcium ionophore (e.g., Ionomycin or A23187) stock solution in DMSO
Procedure:
-
Baseline Fluorescence (F):
-
Acquire a baseline fluorescence measurement from a region of interest within the loaded cells in physiological saline.
-
-
Maximum Fluorescence (Fmax) Determination:
-
Perfuse the cells with the high Ca²⁺ saline solution containing the calcium ionophore (e.g., 5-10 µM Ionomycin).
-
Allow the fluorescence to reach a stable maximum plateau. This is Fmax.
-
-
Minimum Fluorescence (Fmin) Determination:
-
Wash the cells thoroughly with Ca²⁺-free physiological saline containing EGTA.
-
Add fresh Ca²⁺-free saline with EGTA and the ionophore.
-
Incubate for 10-15 minutes to chelate all intracellular calcium.
-
Record the minimum fluorescence intensity. This is Fmin.
-
-
In Situ Kd Calculation:
-
The intracellular Ca²⁺ concentration can be calculated using the Grynkiewicz equation: [Ca²⁺] = Kd * [(F - Fmin) / (Fmax - F)]
-
By exposing the cells to a series of calibration buffers with known free Ca²⁺ concentrations (prepared using Ca²⁺-EGTA buffers) after permeabilization, the in situ Kd can be determined by plotting [Ca²⁺] against [(F - Fmin) / (Fmax - F)] and finding the slope of the resulting linear fit.
-
Protocol: In Vitro Kd Determination using Ca²⁺-EGTA Buffers
Materials:
-
Fluo-3FF (salt form)
-
Calcium-free buffer (e.g., 10 mM MOPS, 100 mM KCl, pH 7.2)
-
Calcium-saturating buffer (e.g., 10 mM MOPS, 100 mM KCl, 10 mM CaCl₂, pH 7.2)
-
EGTA stock solution
-
CaCl₂ stock solution
-
Software for calculating free Ca²⁺ concentrations (e.g., Maxchelator)
Procedure:
-
Prepare Calcium Calibration Buffers:
-
Create a series of calibration buffers with varying free Ca²⁺ concentrations by mixing the CaCl₂ and EGTA stock solutions in different ratios in the calcium-free buffer.
-
Use software like Maxchelator to accurately calculate the free Ca²⁺ concentration in each buffer, taking into account the pH, temperature, and ionic strength.
-
-
Fluorescence Measurements:
-
Add a small, constant amount of the Fluo-3FF salt form to each calibration buffer to achieve a final concentration in the low micromolar range.
-
Measure the fluorescence intensity (F) of Fluo-3FF in each calibration buffer using a spectrofluorometer or fluorescence microscope.
-
Measure the fluorescence intensity in the calcium-free buffer (containing a high concentration of EGTA) to determine the minimum fluorescence (Fmin).
-
Measure the fluorescence intensity in the calcium-saturating buffer to determine the maximum fluorescence (Fmax).
-
-
Kd Calculation:
-
Fit the fluorescence intensity data to the equation: F = Fmin + (Fmax - Fmin) * [Ca²⁺] / (Kd + [Ca²⁺]) .
-
Alternatively, plot [Ca²⁺] against [(F - Fmin) / (Fmax - F)] to determine the Kd from the slope of the linear fit.
-
Data Presentation and Analysis
For single-wavelength indicators like Fluo-3FF, changes in intracellular Ca²⁺ are reported as changes in fluorescence intensity. The data is typically presented as the ratio of the change in fluorescence (ΔF) to the initial baseline fluorescence (F₀).
Calculation: ΔF/F₀ = (F - F₀) / F₀
Where:
-
F is the fluorescence intensity at a given time point after stimulation.
-
F₀ is the average baseline fluorescence intensity before stimulation.
This normalization accounts for variations in dye loading between cells.
Conclusion
This compound is a powerful tool for the quantitative analysis of high intracellular calcium concentrations. Its low affinity for Ca²⁺ makes it superior to high-affinity indicators for studying cellular compartments and events characterized by large calcium transients. By understanding its properties and employing the detailed protocols outlined in this guide, researchers can obtain accurate and reproducible data to advance their understanding of calcium signaling in health and disease.
References
A Technical Guide to Measuring High Calcium Concentrations with Fluo-3FF AM
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of Fluo-3FF AM, a low-affinity fluorescent indicator specifically designed for the quantitative measurement of high intracellular calcium concentrations. Traditional calcium indicators like Fluo-3 or Fura-2, with their high affinity for Ca²⁺, often become saturated in the presence of high calcium levels, leading to inaccurate measurements.[1] Fluo-3FF, with its significantly higher dissociation constant (Kd), overcomes this limitation, making it an ideal tool for investigating cellular events characterized by large and rapid calcium transients, such as excitotoxicity or fertilization.[1][2]
Core Properties of Fluo-3FF
Fluo-3FF is an analog of the widely used indicator Fluo-3.[2] Its key characteristic is a significantly higher dissociation constant (Kd), which allows it to respond to changes in calcium concentrations well into the micromolar range without becoming saturated.[2] Like Fluo-3, it is excited by visible light, which minimizes cellular photodamage compared to UV-excitable dyes.
Table 1: Quantitative Data Summary for Fluo-3FF
| Property | Value | References |
| Dissociation Constant (Kd) for Ca²⁺ | 10 µM - 42 µM | |
| Excitation Wavelength (Ca²⁺-bound, Max) | ~462 nm (Abs) / ~507 nm (Ex) | |
| Emission Wavelength (Ca²⁺-bound, Max) | ~516 nm - 526 nm | |
| Fluorescence Intensity Increase | ~100-fold | |
| Quantum Yield (Φ) (Ca²⁺-bound) | ~0.15 |
Principle of Action
The most common form of Fluo-3FF used in cellular studies is its acetoxymethyl (AM) ester, this compound. The AM ester group makes the molecule cell-permeant, allowing it to passively cross the cell membrane. Once inside the cell, intracellular esterases cleave the AM groups, trapping the now active and membrane-impermeant form of Fluo-3FF within the cytosol. In its unbound state, Fluo-3FF is essentially non-fluorescent. Upon binding to Ca²⁺, the molecule undergoes a conformational change that leads to a significant increase in its fluorescence quantum yield, resulting in a strong fluorescent signal that is proportional to the calcium concentration.
Mechanism of this compound loading and activation.
Experimental Protocols
I. Preparation of Reagents
-
This compound Stock Solution (1 mM):
-
Bring the vial of this compound to room temperature before opening.
-
Dissolve the this compound in high-quality, anhydrous Dimethyl Sulfoxide (DMSO). For example, to make a 1 mM stock solution, add 87 µL of DMSO to 100 µg of this compound.
-
Aliquot into single-use vials and store at -20°C, protected from light and moisture.
-
-
Pluronic® F-127 Solution (20% w/v):
-
Dissolve Pluronic® F-127 in DMSO to make a 20% (w/v) stock solution. This nonionic surfactant helps to disperse the nonpolar AM ester in aqueous media.
-
-
Loading Buffer:
-
Use a physiological saline solution such as Hanks' Balanced Salt Solution (HBSS) buffered with HEPES, pH 7.2-7.4.
-
For the working solution, dilute the this compound stock solution to a final concentration of 2-5 µM in the loading buffer.
-
To aid in dye solubilization, first mix the this compound stock solution with an equal volume of 20% Pluronic® F-127 before diluting into the buffer. The final concentration of Pluronic® F-127 should be approximately 0.02-0.04%.
-
-
Probenecid (B1678239) Stock Solution (Optional):
-
Prepare a stock solution of probenecid. The organic anion transport inhibitor probenecid (at a final concentration of 1-2.5 mM) can be included in the loading buffer to reduce dye leakage from the cells.
-
II. Cell Loading Protocol for Adherent Neurons
This protocol describes loading cultured neurons on glass coverslips for fluorescence microscopy.
-
Cell Preparation: Culture neurons on glass coverslips to the desired confluency.
-
Washing: Remove the culture medium and gently wash the cells once with pre-warmed (37°C) physiological saline solution.
-
Loading: Add the this compound working solution (2-5 µM) to the cells, ensuring the entire coverslip is covered.
-
Incubation: Incubate the cells for 30-60 minutes at 37°C, protected from light. The optimal time may vary by cell type.
-
Washing and De-esterification:
-
After loading, wash the cells 2-3 times with fresh, pre-warmed, indicator-free buffer to remove all extracellular dye.
-
Incubate the cells for an additional 30 minutes at room temperature in the imaging buffer to allow for complete de-esterification of the AM ester by intracellular esterases.
-
-
Imaging: Replace the wash buffer with fresh imaging buffer. Proceed with fluorescence imaging using appropriate filter sets (e.g., excitation ~507 nm, emission ~516 nm).
Experimental workflow for neuronal calcium imaging.
III. In Situ Calcium Calibration
To convert fluorescence intensity values into absolute calcium concentrations, an in situ calibration is recommended to determine the Kd of the dye under your specific experimental conditions.
-
Record Baseline Fluorescence (F): Measure the baseline fluorescence of your Fluo-3FF loaded cells in your standard physiological buffer.
-
Determine Maximum Fluorescence (Fmax): Perfuse the cells with a high Ca²⁺ buffer containing a saturating concentration of a calcium ionophore (e.g., 5-10 µM ionomycin). Allow the fluorescence to reach a stable maximum plateau. This value is Fmax.
-
Determine Minimum Fluorescence (Fmin): Following the Fmax measurement, wash out the high Ca²⁺ and ionophore solution. Then, perfuse the cells with a calcium-free buffer containing the ionophore and a Ca²⁺ chelator (e.g., EGTA) to determine the minimum fluorescence, Fmin.
-
Calculate [Ca²⁺]: The intracellular free calcium concentration can be calculated using the following equation:
[Ca²⁺] = Kd * [(F - Fmin) / (Fmax - F)]
Where F is the experimental fluorescence intensity.
Application: Monitoring Glutamatergic Signaling
High intracellular calcium concentrations in neurons often result from strong synaptic activation. Glutamate, a primary excitatory neurotransmitter, can trigger significant Ca²⁺ influx through NMDA receptors and voltage-gated calcium channels, leading to [Ca²⁺]i that can rise into the high micromolar range. Fluo-3FF is an excellent tool for studying these large calcium transients.
Glutamatergic signaling leading to high postsynaptic calcium.
References
Fluo-3FF AM: An In-depth Technical Guide to Studying Sarcoplasmic Reticulum Ca2+ Dynamics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluo-3FF AM is a fluorescent indicator specifically designed for the quantitative measurement of high-concentration calcium (Ca2+) signaling events. Its low affinity for Ca2+ makes it an invaluable tool for investigating the dynamics of this ion within subcellular compartments where its concentration can reach micromolar to millimolar levels, such as the sarcoplasmic reticulum (SR) of muscle cells.[1] High-affinity indicators would be saturated in such environments, precluding accurate measurement. This technical guide provides a comprehensive overview of this compound, its properties, experimental protocols, and its application in studying SR Ca2+ dynamics, particularly in the context of drug development.
Principle of Action
This compound is a cell-permeant acetoxymethyl (AM) ester derivative of the Fluo-3FF dye. In its AM ester form, the molecule is lipophilic and can readily cross the cell membrane. Once inside the cell, ubiquitous intracellular esterases cleave the AM groups, trapping the now polar, Ca2+-sensitive form of Fluo-3FF within the cytoplasm and organelles like the sarcoplasmic reticulum.[1] The active Fluo-3FF is essentially non-fluorescent in the absence of Ca2+. Upon binding to Ca2+, it exhibits a significant increase in fluorescence intensity, allowing for the sensitive detection of changes in high Ca2+ environments.[1][2]
Key Properties and Advantages
The unique characteristics of Fluo-3FF make it particularly well-suited for studying SR Ca2+ dynamics in both skeletal and cardiac muscle cells.
-
Low Calcium Affinity: With a dissociation constant (Kd) for Ca2+ in the micromolar range, Fluo-3FF is ideal for measuring the high Ca2+ concentrations found within the sarcoplasmic reticulum. This allows for the direct investigation of SR Ca2+ loading, release, and leak, which are critical components of excitation-contraction coupling.[1]
-
Visible Light Excitation: Fluo-3FF is excited by visible light, typically around 488-506 nm, which is compatible with common laser lines on confocal microscopes and flow cytometers. This minimizes cellular autofluorescence and potential photodamage associated with UV-excitable dyes.
-
Large Fluorescence Enhancement: Upon binding to Ca2+, Fluo-3FF exhibits a substantial increase in fluorescence intensity, providing a high signal-to-noise ratio for the clear visualization of Ca2+ transients.
-
Magnesium Insensitivity: this compound is insensitive to magnesium (Mg2+), ensuring that the fluorescent signal is specific to Ca2+ concentration changes.
Quantitative Data Summary
The following tables summarize the key quantitative properties of this compound.
Table 1: Spectral and Chemical Properties of Fluo-3FF
| Property | Value | Reference |
| Excitation Wavelength (Abs) | ~462 nm | |
| Emission Wavelength (Em) | ~526 nm | |
| Dissociation Constant (Kd) for Ca2+ | 42 µM | |
| Molecular Formula | C50H46Cl2F2N2O23 | |
| Molecular Weight | 1151.80 g/mol |
Table 2: Recommended Reagent Concentrations for Experiments
| Reagent | Stock Solution Concentration | Working Concentration | Reference |
| This compound | 1 mM in anhydrous DMSO | 2-10 µM | |
| Pluronic F-127 | 20% (w/v) in anhydrous DMSO | ~0.02% | |
| Probenecid (B1678239) | 100-250 mM in 1 M NaOH (pH ~7.4) | 1-2.5 mM |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of this compound action and a typical experimental workflow for its use.
Caption: Mechanism of this compound loading and activation within a cell.
Caption: A typical experimental workflow for using this compound.
Detailed Experimental Protocols
Protocol 1: Standard Cell Loading with this compound
This protocol is a general procedure for loading adherent cells. Optimization of dye concentration and incubation time may be necessary for different cell types.
Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Pluronic F-127
-
Physiological buffer (e.g., Hanks' Balanced Salt Solution - HBSS, or Tyrode's solution)
-
Probenecid (optional, for reducing dye leakage)
Procedure:
-
Prepare Stock Solutions:
-
Prepare a 1 mM stock solution of this compound in anhydrous DMSO.
-
Prepare a 20% (w/v) stock solution of Pluronic F-127 in anhydrous DMSO.
-
If using, prepare a 100-250 mM stock solution of probenecid in 1 M NaOH, with the final pH adjusted to ~7.4 with HCl.
-
-
Prepare Loading Buffer:
-
Dilute the this compound stock solution into a suitable physiological buffer to a final working concentration of 2-10 µM.
-
To aid in the dispersion of the nonpolar AM ester in the aqueous buffer, mix the this compound stock solution with an equal volume of the 20% Pluronic F-127 stock solution before diluting.
-
If dye leakage is a concern, add probenecid to the loading buffer to a final concentration of 1-2.5 mM.
-
-
Cell Loading:
-
Remove the cell culture medium and wash the cells with the physiological buffer.
-
Add the loading solution to the cells and incubate for 30-60 minutes at room temperature or 37°C.
-
-
Wash and De-esterification:
-
Remove the loading buffer and wash the cells 2-3 times with fresh physiological buffer (containing probenecid if used in the loading step).
-
Incubate the cells for an additional 20-30 minutes in the physiological buffer to allow for complete de-esterification of the dye by intracellular esterases.
-
-
Imaging:
-
The cells are now ready for fluorescence imaging using a fluorescence microscope, plate reader, or flow cytometer with the appropriate excitation and emission wavelengths.
-
Protocol 2: Troubleshooting Dye Leakage
A common issue with AM ester dyes is their extrusion from the cell over time, mediated by organic anion transporters (OATs). This can lead to a gradual decrease in fluorescence intensity independent of Ca2+ concentration changes.
References
Navigating High-Calcium Environments: A Technical Guide to Low-Affinity Indicators Featuring Fluo-3FF
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Challenge of Measuring High-Concentration Calcium
Calcium (Ca²⁺) is a universal second messenger that governs a vast array of cellular processes, from gene transcription and muscle contraction to neurotransmission and apoptosis.[1][2] While resting cytosolic Ca²⁺ concentrations are meticulously maintained at nanomolar levels, specific physiological and pathological events can trigger massive, localized increases into the high micromolar or even millimolar range.[1][2] These high-concentration transients occur within subcellular organelles like the endoplasmic reticulum (ER) and mitochondria and during intense cellular stimulation.[3]
Standard high-affinity fluorescent indicators (e.g., Fluo-3, Fura-2) are excellent for measuring subtle changes in resting cytosolic Ca²⁺ but become quickly saturated in these high-calcium environments, rendering them unable to report the full magnitude and dynamics of the signal. This limitation necessitates the use of low-affinity calcium indicators, such as Fluo-3FF, which are specifically engineered to measure high Ca²⁺ concentrations without saturation.
Core Principles and Key Advantages of Fluo-3FF
Fluo-3FF is a difluorinated analog of the common indicator Fluo-3. Its fundamental principle lies in a dramatic increase in fluorescence intensity upon binding to Ca²⁺. In its unbound state, the molecule is essentially non-fluorescent, but binding to calcium induces a conformational change that can increase its fluorescence quantum yield by over 100-fold.
The defining feature and primary advantage of Fluo-3FF is its low affinity for Ca²⁺, reflected in its high dissociation constant (Kd). This property provides several key benefits:
-
Avoidance of Signal Saturation : With a Kd in the micromolar range, Fluo-3FF can dynamically and quantitatively report Ca²⁺ level changes that would completely saturate high-affinity indicators. This makes it the superior choice for investigating cellular events characterized by large and rapid calcium transients.
-
Accurate Measurement in High-Ca²⁺ Organelles : It is ideally suited for measuring Ca²⁺ dynamics within the endoplasmic/sarcoplasmic reticulum and mitochondria, where baseline Ca²⁺ levels are significantly higher than in the cytosol.
-
Ideal for Studying Intense Physiological Events : Fluo-3FF is an invaluable tool for studying neuronal processes associated with large calcium influx, such as excitotoxicity, and for monitoring Ca²⁺ release during excitation-contraction coupling in muscle cells.
-
Visible Light Excitation : Like its parent compound Fluo-3, Fluo-3FF is excited by visible light (compatible with a 488 nm argon-ion laser), which minimizes cellular autofluorescence and potential photodamage associated with UV-excitable dyes.
Quantitative Data: A Comparative Overview of Calcium Indicators
The selection of an appropriate indicator is critically dependent on the expected calcium concentration range of the experiment. The table below summarizes the key quantitative properties of Fluo-3FF in comparison to other common high- and low-affinity indicators.
| Indicator | Type | Dissociation Constant (Kd) | Excitation Max (nm) | Emission Max (nm) | Key Features |
| Fluo-3FF | Low-Affinity | ~10 - 42 µM | ~506 | ~526 | Ideal for high Ca²⁺ environments (e.g., ER, mitochondria); avoids saturation. |
| Fluo-5N | Low-Affinity | ~90 µM | ~494 | ~516 | Lower affinity than Fluo-3FF, suitable for very high Ca²⁺ levels. |
| Rhod-5N | Low-Affinity | ~320 µM | ~551 | ~577 | Red-shifted spectrum, useful for multiplexing with green fluorophores. |
| Fluo-3 | High-Affinity | ~390 nM | ~506 | ~526 | Widely used for cytosolic Ca²⁺; saturates at micromolar concentrations. |
| Fluo-4 | High-Affinity | ~345 nM | ~494 | ~516 | Brighter analog of Fluo-3, offering a higher signal level. |
| Fura-2 | High-Affinity | ~145 nM | 340/380 | 510 | Ratiometric dye, allowing for more precise quantitative measurements. |
Visualizing Calcium Signaling and Experimental Design
Signaling Pathway: IP₃-Mediated Calcium Release
A fundamental mechanism of intracellular signaling involves the release of Ca²⁺ from the endoplasmic reticulum, triggered by the second messenger inositol (B14025) 1,4,5-trisphosphate (IP₃). Low-affinity indicators like Fluo-3FF are essential for directly measuring Ca²⁺ concentration changes within the ER during this process.
Caption: GPCR signaling cascade leading to intracellular calcium release from the ER.
Experimental Workflow: Intracellular Calcium Measurement
The general workflow for using Fluo-3FF AM to measure intracellular calcium involves several critical steps, from preparing the cells to analyzing the final fluorescence data.
Caption: General experimental workflow for intracellular calcium measurement using this compound.
Detailed Experimental Protocols
Protocol 1: Loading Adherent Cells with this compound
This protocol provides a general guideline for loading the cell-permeant acetoxymethyl (AM) ester form of Fluo-3FF into adherent cells. Optimization is recommended for each specific cell type and experimental condition.
Materials:
-
This compound
-
High-quality, anhydrous Dimethyl Sulfoxide (DMSO)
-
Pluronic® F-127 (20% w/v stock solution in DMSO)
-
Physiological buffer (e.g., Hanks' Balanced Salt Solution, HBSS)
-
Probenecid (B1678239) (optional, to prevent dye leakage)
Procedure:
-
Stock Solution Preparation : Prepare a 1-5 mM stock solution of this compound in anhydrous DMSO. Aliquot and store at -20°C, protected from light and moisture.
-
Loading Buffer Preparation :
-
Warm the physiological buffer to the desired loading temperature (typically room temperature or 37°C).
-
For a typical final concentration of 1-10 µM this compound, first mix the required volume of the this compound stock solution with an equal volume of 20% Pluronic® F-127 stock solution. This aids in the dispersion of the nonpolar AM ester in the aqueous buffer.
-
Add this mixture to the pre-warmed buffer while vortexing to ensure rapid dispersion and prevent precipitation. The final concentration of Pluronic® F-127 should be around 0.02% - 0.04%.
-
(Optional) If dye leakage is a concern, add probenecid to the loading buffer for a final concentration of 1-2.5 mM.
-
-
Cell Loading :
-
Culture adherent cells on coverslips or in an imaging plate to the desired confluency.
-
Remove the culture medium and wash the cells once with the physiological buffer.
-
Add the loading buffer to the cells and incubate for 30-60 minutes at 37°C.
-
-
Wash and De-esterification :
-
Remove the loading solution and wash the cells twice with fresh physiological buffer (containing probenecid, if used) to remove any extracellular dye.
-
Incubate the cells for an additional 30 minutes in the buffer to allow for complete hydrolysis (de-esterification) of the AM groups by intracellular esterases, which traps the active indicator inside the cell.
-
-
Imaging : The cells are now ready for fluorescence measurements. Proceed with imaging, using excitation and emission wavelengths appropriate for Fluo-3FF (~506 nm and ~526 nm, respectively).
Protocol 2: In Situ Calibration of Fluo-3FF
The Kd of Fluo-3FF is sensitive to the experimental environment (pH, ionic strength, temperature). Therefore, for accurate quantitative measurements of Ca²⁺ concentration, an in situ calibration is strongly recommended to determine the effective Kd in your specific system. This protocol uses the Grynkiewicz equation: [Ca²⁺] = Kd * [(F - Fmin) / (Fmax - F)] .
Materials:
-
Fluo-3FF-loaded cells (from Protocol 1)
-
Physiological buffer
-
High Ca²⁺ buffer (e.g., physiological buffer with 5-10 mM CaCl₂)
-
Ca²⁺-free buffer with a Ca²⁺ chelator (e.g., 5-10 mM EGTA)
-
Calcium ionophore (e.g., 5-10 µM Ionomycin)
-
Cell permeabilizing agent (optional, e.g., Digitonin)
Procedure:
-
Record Experimental Fluorescence (F) : Record the fluorescence traces from your experiment as usual.
-
Determine Maximum Fluorescence (Fmax) : At the end of the experiment, perfuse the cells with the high Ca²⁺ buffer containing the calcium ionophore (e.g., 5-10 µM ionomycin). This will saturate the intracellular indicator with Ca²⁺. Allow the fluorescence signal to reach a stable maximum plateau; this value is Fmax.
-
Determine Minimum Fluorescence (Fmin) : Following the Fmax measurement, wash out the high Ca²⁺/ionophore solution. Perfuse the cells with the Ca²⁺-free buffer containing EGTA and the ionophore. This removes all Ca²⁺ bound to the indicator. Allow the fluorescence to decrease to a stable minimum; this value is Fmin.
-
Calculate [Ca²⁺] :
-
Using the experimentally determined values for F, Fmax, and Fmin, you can calculate the relative change in fluorescence.
-
To determine the absolute Kd in your system, the calibration can be repeated on permeabilized cells using a series of calibration buffers with known free Ca²⁺ concentrations (using Ca²⁺-EGTA buffers). This allows you to plot fluorescence versus [Ca²⁺] and fit the data to determine the precise Kd for your conditions.
-
Conclusion
Low-affinity calcium indicators, exemplified by Fluo-3FF, are indispensable tools for overcoming the limitations of traditional high-affinity dyes. Their ability to avoid saturation allows for the accurate and dynamic measurement of Ca²⁺ signaling in high-concentration environments, such as within organelles and during intense cellular stimulation. By providing a clearer picture of these powerful calcium transients, Fluo-3FF and similar indicators enable researchers to unravel the complex roles of calcium in a wide range of critical biological processes.
References
A Researcher's Guide to Intracellular Calcium Measurement: Fluo-3FF Pentapotassium Salt vs. AM Ester in In Vitro Assays
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of cellular and molecular research, the precise measurement of intracellular calcium (Ca²⁺) dynamics is paramount to understanding a vast array of physiological and pathological processes. Fluorescent indicators remain a cornerstone for such investigations, with Fluo-3FF emerging as a critical tool for monitoring high-concentration Ca²⁺ environments. This guide provides a comprehensive technical comparison of two key formulations of Fluo-3FF: the pentapotassium salt and the acetoxymethyl (AM) ester. Understanding the distinct properties and applications of each is crucial for designing robust and reliable in vitro assays.
Core Principles of Fluo-3FF
Fluo-3FF is a low-affinity fluorescent Ca²⁺ indicator, a difluorinated analog of Fluo-3.[1] Its key feature is a significantly lower binding affinity for Ca²⁺, making it ideal for studying cellular compartments and events with high calcium concentrations, such as the endoplasmic reticulum (ER) and mitochondria, where high-affinity indicators would be saturated.[2][3][4] In its Ca²⁺-free state, Fluo-3FF is essentially non-fluorescent.[5] Upon binding to Ca²⁺, it undergoes a conformational change that leads to a substantial increase in fluorescence intensity without a significant shift in its excitation or emission wavelengths.
Comparative Analysis: Pentapotassium Salt vs. AM Ester
The choice between the pentapotassium salt and the AM ester of Fluo-3FF hinges on the experimental design and the specific biological question being addressed. The pentapotassium salt is the water-soluble, active form of the dye, while the AM ester is a cell-permeant precursor.
Physicochemical and Spectral Properties
A clear understanding of the photophysical and chemical properties of each form is essential for experimental design and data interpretation.
| Property | Fluo-3FF Pentapotassium Salt | Fluo-3FF AM Ester |
| Molecular Formula | C₃₅H₂₁Cl₂F₂K₅N₂O₁₃ | Data not consistently available |
| Molecular Weight | ~981.9 g/mol | ~1129.85 g/mol (for Fluo-3 AM) |
| Cell Permeability | Impermeant | Permeant |
| Solubility | Water, DMSO | Anhydrous DMSO |
| Excitation Maximum (Ca²⁺-bound) | ~506 nm | ~506 nm (after hydrolysis) |
| Emission Maximum (Ca²⁺-bound) | ~526 nm | ~526 nm (after hydrolysis) |
| Dissociation Constant (Kd) for Ca²⁺ | ~10 - 42 µM | ~10 - 42 µM (after hydrolysis) |
| Form | Solid | Solid |
Mechanism of Action and Cellular Loading
The fundamental difference between the two forms lies in how they are introduced into the cell.
Fluo-3FF Pentapotassium Salt: As a membrane-impermeant molecule, the pentapotassium salt must be introduced into cells through invasive techniques such as microinjection, electroporation, or scrape loading. This allows for precise control over the intracellular concentration of the dye in single-cell studies.
This compound Ester: The acetoxymethyl (AM) ester groups render the molecule lipophilic, allowing it to passively diffuse across the cell membrane. Once inside the cell, ubiquitous intracellular esterases cleave the AM ester groups, trapping the active, membrane-impermeant pentapotassium salt form within the cytoplasm. This method is suitable for loading large populations of cells for assays in microplates or flow cytometry.
AM Ester Loading and Activation Mechanism.
Experimental Protocols
The successful application of Fluo-3FF requires meticulous attention to experimental protocols. The following provides a general framework for common in vitro assays.
Protocol 1: Loading Adherent Cells with this compound Ester for Fluorescence Microscopy
This protocol is a general guideline and may require optimization for different cell types.
Materials:
-
Fluo-3FF, AM
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Pluronic® F-127 (20% solution in DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer
-
Probenecid (B1678239) (optional, to prevent dye extrusion)
Procedure:
-
Prepare Stock Solutions:
-
Prepare a 1-5 mM stock solution of Fluo-3FF, AM in anhydrous DMSO.
-
Store the stock solution in small aliquots at -20°C, protected from light and moisture.
-
-
Prepare Loading Buffer:
-
On the day of the experiment, dilute the this compound stock solution to a final concentration of 1-5 µM in HBSS.
-
To aid in dispersion, mix the this compound stock solution with an equal volume of 20% Pluronic® F-127 before dilution into the loading medium, for a final Pluronic® F-127 concentration of approximately 0.02%.
-
If using, add probenecid to the loading buffer at a final concentration of 1-2.5 mM to inhibit organic anion transporters that can extrude the dye.
-
-
Cell Loading:
-
Culture adherent cells on coverslips or in imaging plates to the desired confluency.
-
Remove the culture medium and wash the cells once with HBSS.
-
Add the loading buffer to the cells and incubate for 30-60 minutes at 37°C.
-
-
Wash and De-esterification:
-
After incubation, wash the cells twice with HBSS (containing probenecid, if used) to remove excess dye.
-
Incubate the cells for an additional 30 minutes in dye-free medium to allow for complete de-esterification of the AM ester by intracellular esterases.
-
-
Imaging:
-
Mount the coverslip or plate on a fluorescence microscope.
-
Excite the cells at ~506 nm and collect the emission at ~526 nm.
-
Experimental Workflow for this compound Ester Loading.
Protocol 2: Microinjection of Fluo-3FF Pentapotassium Salt into Single Adherent Cells
This protocol is for single-cell analysis and requires specialized equipment.
Materials:
-
Fluo-3FF, pentapotassium salt
-
Potassium-based intracellular-like buffer (e.g., 120 mM KCl, 10 mM HEPES, pH 7.2)
-
Micropipettes (borosilicate glass capillaries)
-
Micromanipulator and microinjection system
-
Inverted fluorescence microscope
Procedure:
-
Prepare Injection Solution:
-
Dissolve Fluo-3FF pentapotassium salt in the intracellular-like buffer to a final concentration of 1-5 mM.
-
-
Prepare Micropipettes:
-
Pull micropipettes from borosilicate glass capillaries using a micropipette puller to achieve a fine tip (0.1-0.5 µm).
-
Backfill the micropipette with the Fluo-3FF injection solution.
-
-
Cell Preparation:
-
Plate cells on a glass-bottom dish or coverslip suitable for microscopy.
-
-
Microinjection:
-
Mount the dish on the inverted microscope.
-
Using the micromanipulator, carefully bring the micropipette into contact with the cell membrane of the target cell.
-
Apply a brief, positive pressure pulse to deliver a small volume of the Fluo-3FF solution into the cytoplasm.
-
Withdraw the micropipette.
-
-
Recovery and Imaging:
-
Allow the injected cells to recover for at least 30 minutes at 37°C before proceeding with imaging.
-
Excite the cells at ~506 nm and collect the emission at ~526 nm.
-
In Vitro Applications and Considerations
The choice between the pentapotassium salt and the AM ester is dictated by the specific application.
| Application | Recommended Form | Rationale |
| High-Throughput Screening (HTS) | AM Ester | Enables efficient loading of large cell populations in microplate formats. |
| Flow Cytometry | AM Ester | Suitable for analyzing Ca²⁺ dynamics in single cells within a large population. |
| Single-Cell Microinjection Studies | Pentapotassium Salt | Allows for precise control of dye concentration in individual cells. |
| Studies on Isolated Organelles | Pentapotassium Salt | The impermeant nature allows for direct loading into isolated organelles. |
| Confocal Microscopy | Both | The choice depends on whether single-cell precision (salt) or population analysis (AM ester) is required. |
Important Considerations:
-
Compartmentalization: AM esters can sometimes accumulate in organelles, leading to artifacts. Lowering the loading temperature may reduce this effect.
-
Dye Extrusion: Cells can actively transport the dye out of the cytoplasm. The use of probenecid can mitigate this issue.
-
Toxicity: High concentrations of the AM ester or prolonged loading times can be toxic to cells. It is crucial to use the lowest effective concentration.
-
Calibration: For quantitative measurements of Ca²⁺ concentrations, in situ calibration is necessary to determine the minimum (Fmin) and maximum (Fmax) fluorescence intensities.
Calcium Signaling Pathway Visualization
Fluo-3FF is a powerful tool for dissecting calcium-dependent signaling cascades. A common pathway involves the activation of G-protein coupled receptors (GPCRs) that couple to the Gq alpha subunit.
GPCR-mediated Calcium Signaling Pathway.
Conclusion
Both the pentapotassium salt and the AM ester of Fluo-3FF are invaluable tools for investigating high-concentration Ca²⁺ dynamics in vitro. The pentapotassium salt offers precision for single-cell studies through direct loading methods, while the AM ester provides a convenient and efficient method for loading large cell populations. A thorough understanding of their respective properties, mechanisms, and appropriate handling is essential for researchers and drug development professionals to generate accurate and reproducible data in their exploration of calcium-mediated cellular processes. By selecting the appropriate form of Fluo-3FF and adhering to optimized protocols, scientists can effectively unravel the complex roles of compartmentalized Ca²⁺ in a wide array of cellular signaling pathways.
References
The Hydrolysis of Fluo-3FF AM by Intracellular Esterases: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the intracellular esterase activity on the fluorescent calcium indicator, Fluo-3FF AM. This document details the core principles of this compound activation, presents quantitative data on esterase kinetics for analogous compounds, provides detailed experimental protocols for cell loading and the principles of measuring esterase activity, and visualizes key signaling pathways where Fluo-3FF is a critical investigative tool.
Core Principle: The Activation of this compound
Fluo-3FF, AM is a cell-permeant dye used for measuring intracellular calcium concentrations. Its acetoxymethyl (AM) ester groups render the molecule lipophilic, allowing it to readily cross the plasma membrane of living cells. Once inside the cell, a critical enzymatic reaction occurs. Ubiquitous intracellular esterases cleave the AM ester groups, a process known as de-esterification. This hydrolysis reaction transforms the non-fluorescent and membrane-permeable this compound into its active, fluorescent, and membrane-impermeable form, Fluo-3FF. This trapping mechanism ensures that the indicator remains within the cytosol, where it can bind to calcium ions and report on their concentration changes through a significant increase in fluorescence intensity.
The efficiency of this enzymatic conversion is paramount for achieving a strong and reliable fluorescent signal in calcium imaging experiments. Factors such as the concentration of the dye, incubation time, and temperature can influence the rate and extent of de-esterification.
Data Presentation: Kinetics of Intracellular Esterase Activity
Direct kinetic data (Vmax and Km) for the hydrolysis of this compound by intracellular esterases are not extensively published. However, studies on other structurally similar fluorescent acetoxymethyl ester dyes, such as fluorescein (B123965) diacetate (FDA) and 5-(and-6)-carboxyfluorescein diacetate (cFDA), provide valuable insights into the expected enzymatic kinetics. The following table summarizes the kinetic parameters for the hydrolysis of these analogous compounds by intracellular esterases from Saccharomyces cerevisiae. This data can serve as a useful proxy for understanding the enzymatic processing of this compound.
| Substrate | Enzyme Source | Kinetic Model | Vmax | Km | Rate Constant (K) | Reference |
| Fluorescein Diacetate (FDA) | Saccharomyces cerevisiae cell extract | First-Order Kinetics | - | - | 0.33 s⁻¹ | [1] |
| 5-(and-6)-carboxyfluorescein diacetate (cFDA) | Saccharomyces cerevisiae cell extract | Michaelis-Menten | 12.3 nmol·min⁻¹·mg protein⁻¹ | 0.29 mM | - | [1] |
Note: The kinetic parameters are dependent on experimental conditions such as temperature and pH. The data presented above were obtained at 40°C.
Experimental Protocols
Standard Protocol for Loading Adherent Cells with this compound for Calcium Imaging
This protocol is designed to achieve optimal loading of this compound into adherent cells for subsequent measurement of intracellular calcium transients.
Materials:
-
This compound (acetoxymethyl ester)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Pluronic® F-127
-
Physiological buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES)
-
Probenecid (B1678239) (optional, to prevent dye leakage)
-
Adherent cells cultured on glass-bottom dishes or coverslips
Stock Solution Preparation:
-
This compound Stock Solution (1-5 mM): Prepare a 1 to 5 mM stock solution of this compound in high-quality, anhydrous DMSO. Aliquot and store at -20°C, protected from light.
-
Pluronic® F-127 Stock Solution (20% w/v): Dissolve Pluronic® F-127 in DMSO to make a 20% (w/v) solution. This surfactant aids in the dispersion of the nonpolar AM ester in the aqueous loading buffer.
Cell Loading Procedure:
-
Prepare Loading Buffer: On the day of the experiment, prepare the loading buffer. Dilute the this compound stock solution into a physiological buffer to a final concentration of 1-5 µM. To aid in dye dispersion, first mix the required volume of the AM ester stock solution with an equal volume of 20% Pluronic® F-127 solution before adding it to the buffer.
-
(Optional) Add Probenecid: To inhibit organic anion transporters that can extrude the de-esterified dye, add probenecid to the loading buffer at a final concentration of 1-2.5 mM.
-
Cell Loading: Remove the culture medium from the cells and wash once with the physiological buffer. Add the this compound loading buffer to the cells.
-
Incubation: Incubate the cells at 37°C for 30-60 minutes to allow for passive diffusion of the AM ester across the cell membrane and subsequent hydrolysis by intracellular esterases.
-
Wash: After incubation, wash the cells two to three times with the physiological buffer (containing probenecid if used during loading) to remove any extracellular dye.
-
De-esterification: Incubate the cells in fresh physiological buffer for an additional 30 minutes at 37°C to ensure complete de-esterification of the intracellular this compound.
-
Calcium Measurement: The cells are now loaded with Fluo-3FF and ready for fluorescence imaging to monitor intracellular calcium changes.
Protocol for Measuring Intracellular Esterase Activity
This protocol outlines a method to measure the rate of intracellular esterase activity using this compound as a fluorogenic substrate. The principle is to monitor the increase in fluorescence over time as this compound is hydrolyzed to the fluorescent Fluo-3FF. To ensure the reaction rate is dependent on esterase activity and not limited by calcium, the measurements are performed in the presence of a saturating concentration of Ca²⁺.
Materials:
-
Cell suspension or cell lysate
-
This compound stock solution (1-5 mM in anhydrous DMSO)
-
Lysis buffer (e.g., RIPA buffer, if using cell lysate)
-
Assay buffer (e.g., Tris-HCl or phosphate (B84403) buffer, pH 7.4) containing a saturating concentration of CaCl₂ (e.g., 1 mM)
-
Fluorometer or fluorescence plate reader
Procedure:
-
Cell Preparation:
-
Cell Suspension: Harvest cells and resuspend them in the assay buffer at a known concentration.
-
Cell Lysate: Lyse a known number of cells using a suitable lysis buffer. Centrifuge to remove cell debris and collect the supernatant containing the cytosolic esterases.
-
-
Assay Setup:
-
Pipette the cell suspension or cell lysate into the wells of a microplate or a cuvette.
-
Place the plate or cuvette in the fluorometer pre-warmed to 37°C.
-
-
Initiate Reaction: Add a known concentration of this compound to each well to initiate the enzymatic reaction. The final concentration of this compound should be optimized, but a starting point could be in the range of 1-10 µM.
-
Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence intensity over time. Set the excitation and emission wavelengths appropriate for Fluo-3FF (e.g., excitation ~490 nm, emission ~525 nm).
-
Data Analysis:
-
Plot the fluorescence intensity as a function of time.
-
The initial rate of the reaction (the slope of the linear portion of the curve) is proportional to the intracellular esterase activity.
-
To determine kinetic parameters like Vmax and Km, the assay should be repeated with varying concentrations of this compound. The data can then be fitted to the Michaelis-Menten equation.
-
Mandatory Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate key processes related to the intracellular activity on this compound.
References
Fluo-3FF AM: An In-depth Technical Guide for Muscle Physiology Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Fluo-3FF AM, a low-affinity fluorescent calcium indicator, and its critical applications in muscle physiology research. Its unique properties make it an invaluable tool for investigating high-concentration calcium dynamics within subcellular compartments of muscle cells, such as the sarcoplasmic reticulum (SR).
Core Principles and Advantages of this compound
Fluo-3FF is a derivative of the widely used calcium indicator Fluo-3, engineered for a lower binding affinity to calcium ions.[1] This characteristic is particularly advantageous for measuring the high calcium concentrations found within intracellular stores like the sarcoplasmic reticulum, which would otherwise saturate high-affinity indicators.[1] The acetoxymethyl (AM) ester form, this compound, is cell-permeant, allowing for straightforward loading into live cells.[2] Once inside, intracellular esterases cleave the AM groups, trapping the active, calcium-sensitive form of Fluo-3FF within the cytoplasm and organelles.[2]
The primary advantages of this compound in muscle cell studies include:
-
Low Calcium Affinity: With a dissociation constant (Kd) in the micromolar range, Fluo-3FF is ideally suited for measuring the high Ca²⁺ concentrations within the sarcoplasmic reticulum of both skeletal and cardiac muscle cells.[2] This allows for the direct investigation of SR Ca²⁺ loading and release, which are critical components of excitation-contraction coupling.
-
Visible Light Excitation: Fluo-3FF is excited by visible light (typically around 488-506 nm), which is compatible with common laser lines on confocal microscopes and flow cytometers. This minimizes cellular autofluorescence and potential photodamage associated with UV-excitable dyes.
-
Large Fluorescence Enhancement: Upon binding to Ca²⁺, Fluo-3FF exhibits a substantial increase in fluorescence intensity, providing a high signal-to-noise ratio for clear visualization of Ca²⁺ transients.
Quantitative Data and Spectral Properties
The selection of a calcium indicator is heavily dependent on its dissociation constant (Kd), which reflects its affinity for calcium. A higher Kd signifies a lower affinity, making the indicator ideal for tracking high calcium transients without becoming saturated.
| Property | Value | References |
| Dissociation Constant (Kd) for Ca²⁺ | ~10 - 42 µM | |
| Excitation Wavelength (Ca²⁺-bound) | ~462 nm (Abs) / ~506 nm (Ex) | |
| Emission Wavelength (Ca²⁺-bound) | ~516 nm - 526 nm | |
| Quantum Yield (Φ) (Ca²⁺-bound) | ~0.15 | |
| Fluorescence Intensity Increase | ~100-fold |
Key Applications in Muscle Physiology
This compound is instrumental in several key areas of muscle physiology research:
-
Excitation-Contraction (E-C) Coupling: Elucidating the mechanisms of Ca²⁺ release from the SR in response to sarcolemmal depolarization.
-
Sarcoplasmic Reticulum Function: Quantifying SR Ca²⁺ load, leak, and uptake rates in healthy and diseased muscle cells.
-
Drug Screening: Assessing the effects of novel therapeutic compounds on SR Ca²⁺ handling properties in cardiomyocytes and skeletal muscle fibers is crucial for identifying potential cardiotoxic or myotoxic effects.
-
Disease Modeling: Studying alterations in Ca²⁺ signaling in models of muscular dystrophies.
Experimental Protocols
Loading this compound into Isolated Cardiomyocytes
Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Pluronic F-127
-
Physiological buffer (e.g., Hanks' Balanced Salt Solution)
-
Isolated cardiomyocytes
Procedure:
-
Prepare Stock Solutions:
-
Prepare a 1 mM stock solution of this compound in anhydrous DMSO.
-
Prepare a 20% (w/v) stock solution of Pluronic F-127 in anhydrous DMSO.
-
-
Prepare Loading Solution:
-
For a final loading concentration of 5-10 µM this compound, mix the appropriate volume of the this compound stock solution with an equal volume of the 20% Pluronic F-127 stock solution.
-
Vortex the mixture thoroughly.
-
Dilute this mixture into pre-warmed (37°C) physiological buffer to achieve the final desired concentration.
-
-
Cell Loading:
-
Wash the isolated cardiomyocytes once with the physiological buffer.
-
Incubate the cells in the this compound loading solution for 30-60 minutes at 37°C in the dark. The optimal loading time may need to be determined empirically for different cell preparations.
-
-
De-esterification:
-
After loading, wash the cells twice with fresh, pre-warmed physiological buffer to remove extracellular dye.
-
Incubate the cells in fresh buffer for an additional 30 minutes at 37°C in the dark to allow for complete de-esterification of the AM ester by intracellular esterases.
-
-
Imaging:
-
The cells are now ready for imaging. Use an excitation wavelength of ~488-506 nm and collect the emission at ~526 nm.
-
Loading this compound into Isolated Skeletal Muscle Fibers
Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Pluronic F-127
-
Ringer's solution or other suitable physiological buffer for skeletal muscle
-
Isolated skeletal muscle fibers
Procedure:
-
Prepare Stock and Loading Solutions:
-
Follow steps 1 and 2 from the cardiomyocyte protocol, using Ringer's solution as the physiological buffer. A final loading concentration of 10-20 µM this compound may be required for optimal loading in larger skeletal muscle fibers.
-
-
Fiber Loading:
-
Carefully transfer the isolated skeletal muscle fibers to the this compound loading solution.
-
Incubate the fibers for 45-90 minutes at room temperature in the dark. Longer incubation times may be necessary compared to cardiomyocytes due to the larger size and diffusion barriers of the fibers.
-
-
De-esterification:
-
Gently wash the fibers twice with fresh Ringer's solution.
-
Allow for a de-esterification period of at least 30 minutes in fresh Ringer's solution at room temperature in the dark.
-
-
Imaging:
-
Proceed with imaging using appropriate excitation and emission wavelengths.
-
Signaling Pathways and Experimental Workflows
Excitation-Contraction Coupling in Skeletal Muscle
The process of excitation-contraction (E-C) coupling links the electrical signal of an action potential to the mechanical event of muscle contraction through the release of calcium.
Caption: Excitation-Contraction Coupling Pathway in Skeletal Muscle.
Sarcoplasmic Reticulum Calcium Handling
The sarcoplasmic reticulum is the primary regulator of intracellular calcium in muscle cells, responsible for its storage, release, and reuptake.
Caption: Sarcoplasmic Reticulum Calcium Handling Dynamics.
Experimental Workflow for this compound Calcium Imaging
A typical experimental workflow for using this compound to measure calcium transients in muscle cells.
References
Methodological & Application
Application Notes: Fluo-3FF AM for Measuring Intracellular Calcium in Cultured Cells
Introduction
Fluo-3FF is a fluorescent indicator with a low affinity for calcium (Ca²⁺), making it particularly well-suited for measuring high intracellular calcium concentrations that would saturate higher-affinity dyes.[1] The acetoxymethyl (AM) ester form, Fluo-3FF AM, is cell-permeant and can be loaded into living cells. Once inside, intracellular esterases cleave the AM group, trapping the active, Ca²⁺-sensitive form of Fluo-3FF within the cytosol.[2] In its unbound state, Fluo-3FF is essentially non-fluorescent; however, upon binding to Ca²⁺, it exhibits a significant increase in fluorescence intensity, which is proportional to the calcium concentration.[2] This property allows for the quantitative measurement of intracellular calcium dynamics in various cell types.
Data Presentation
The following table summarizes the key quantitative parameters for using this compound in cultured cells. Note that optimal conditions may vary depending on the specific cell type and experimental setup.
| Parameter | Recommended Range | Notes |
| This compound Stock Solution | 2-5 mM in anhydrous DMSO | Store in single-use aliquots at -20°C, protected from light and moisture.[2] |
| Pluronic® F-127 Stock Solution | 10-20% (w/v) in DMSO | Aids in the dispersion of the nonpolar AM ester in aqueous media.[2] |
| This compound Working Concentration | 2-10 µM | The optimal concentration should be determined empirically for each cell type. |
| Pluronic® F-127 Final Concentration | 0.02-0.04% (v/v) | Helps to prevent dye aggregation in the loading buffer. |
| Probenecid (B1678239) Concentration (Optional) | 1-2.5 mM | An organic anion transport inhibitor that can reduce dye leakage from the cells. |
| Incubation Time | 30-60 minutes | Shorter times may be sufficient and can reduce potential artifacts from dye compartmentalization. |
| Incubation Temperature | 37°C or Room Temperature | Incubation at room temperature may reduce dye compartmentalization in some cell types. |
| De-esterification Time | 30 minutes | Crucial step to allow for complete cleavage of the AM ester by intracellular esterases. |
| Excitation Wavelength | ~490-506 nm | |
| Emission Wavelength | ~525-526 nm |
Intracellular Calcium Signaling Pathway
The diagram below illustrates a common intracellular calcium signaling pathway that can be monitored using Fluo-3FF. An external stimulus activates a G-protein coupled receptor (GPCR), leading to the activation of phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptor (IP₃R) on the endoplasmic reticulum (ER), triggering the release of Ca²⁺ from the ER into the cytosol. Fluo-3FF binds to the increased cytosolic Ca²⁺, resulting in a fluorescent signal.
Experimental Protocols
This section provides a detailed methodology for loading cultured cells with this compound and measuring intracellular calcium.
Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Pluronic® F-127
-
Physiological buffer (e.g., Hanks' Balanced Salt Solution, HBSS)
-
Probenecid (optional)
-
Cultured cells on coverslips or in microplates
Stock Solution Preparation:
-
This compound Stock Solution (2-5 mM): Prepare a 2 to 5 mM stock solution of this compound in high-quality, anhydrous DMSO. Aliquot into single-use vials and store at -20°C, protected from light and moisture.
-
Pluronic® F-127 Stock Solution (10% w/v): Prepare a 10% (w/v) stock solution of Pluronic® F-127 in DMSO. This solution can be stored at room temperature.
Loading Protocol for Adherent Cells:
-
Cell Preparation: Culture cells on a suitable imaging plate or coverslip overnight.
-
Prepare Loading Buffer: On the day of the experiment, warm the physiological buffer to 37°C.
-
Add Pluronic® F-127: Add Pluronic® F-127 from the stock solution to the loading buffer for a final concentration of 0.02% - 0.04% (v/v). Mix well.
-
Prepare this compound Working Solution: Dilute the this compound stock solution into the Pluronic F-127 containing buffer to a final concentration of 2-10 µM. For example, to make a 5 µM working solution from a 2 mM stock, add 2.5 µL of the stock solution to 1 mL of buffer.
-
Add Probenecid (Optional): If dye leakage is a concern, add probenecid to the loading buffer for a final concentration of 1-2.5 mM.
-
Cell Loading: Remove the cell culture medium and replace it with the this compound loading buffer.
-
Incubation: Incubate the cells at 37°C for 30 to 60 minutes, protected from light. The optimal incubation time should be empirically determined.
-
Wash: After incubation, wash the cells two to three times with indicator-free physiological buffer to remove any extracellular dye. If probenecid was used during loading, it is recommended to include it in the wash and final experimental buffer as well.
-
De-esterification: Incubate the cells for an additional 30 minutes in the indicator-free buffer to allow for complete de-esterification of the dye.
Fluorescence Measurement and Data Analysis:
-
Instrumentation Setup: Set up the fluorescence microscope, plate reader, or flow cytometer with the appropriate filters or monochromator settings for Fluo-3FF (Excitation: ~490-506 nm, Emission: ~525-526 nm).
-
Establish Basal Fluorescence: Measure the baseline fluorescence intensity (F₀) of the loaded cells before applying any stimulus.
-
Stimulation and Recording: Apply the experimental stimulus to induce a change in intracellular Ca²⁺ concentration. Record the fluorescence intensity (F) over time.
-
Data Analysis: The change in fluorescence is typically reported as a ratio of the change in fluorescence to the initial baseline (ΔF/F₀ = (F - F₀) / F₀).
Experimental Workflow
The following diagram outlines the general workflow for an intracellular calcium measurement experiment using this compound.
References
Application Notes and Protocols for Fluo-3FF AM Staining in Live Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluo-3FF is a low-affinity fluorescent indicator specifically designed for the quantitative measurement of high-concentration calcium (Ca²⁺) signaling events.[1] Its acetoxymethyl (AM) ester form, Fluo-3FF AM, is a cell-permeant dye that allows for the investigation of Ca²⁺ dynamics within subcellular compartments where Ca²⁺ levels can reach concentrations that would saturate high-affinity indicators.[1][2] This makes it an invaluable tool for studying organelles like the endoplasmic reticulum and sarcoplasmic reticulum.[1][3] Upon entering a live cell, intracellular esterases cleave the AM groups, trapping the active, Ca²⁺-sensitive form of Fluo-3FF within the cytoplasm and organelles. In its unbound state, Fluo-3FF is essentially non-fluorescent, but upon binding to Ca²⁺, it exhibits a significant increase in fluorescence intensity, allowing for the sensitive detection of changes in high Ca²⁺ environments.
Quantitative Data
The key spectral and physicochemical properties of Fluo-3FF are summarized below for easy reference and comparison.
| Property | Value | References |
| Excitation Wavelength (Max) | ~462-506 nm | |
| Emission Wavelength (Max) | ~526 nm | |
| Calcium Dissociation Constant (Kd) | ~10 - 42 µM | |
| Affinity for Ca²⁺ | Very Low | |
| Optimal [Ca²⁺] Range | 10 µM - 1 mM |
Experimental Protocols
This section provides a detailed methodology for staining live adherent cells with this compound.
Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer
-
Probenecid (B1678239) (optional)
Stock Solution Preparation:
-
This compound Stock Solution (1 mM):
-
Warm the vial of this compound to room temperature before opening.
-
Dissolve the this compound in anhydrous DMSO to a final concentration of 1 mM.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light and moisture.
-
-
Pluronic F-127 Stock Solution (10% w/v):
-
Dissolve Pluronic F-127 in distilled water. Gentle warming and vortexing may be required to fully dissolve it.
-
Store at room temperature.
-
-
Probenecid Stock Solution (25 mM, Optional):
-
Probenecid can be used to reduce the leakage of the de-esterified indicator from the cells.
-
Prepare a stock solution in a suitable buffer.
-
Staining Protocol for Adherent Cells:
-
Cell Preparation:
-
Culture adherent cells on sterile coverslips or in imaging-appropriate plates to the desired confluency.
-
-
Preparation of Loading Buffer:
-
Prepare the loading buffer by diluting the this compound stock solution and Pluronic F-127 stock solution in HBSS or your physiological buffer of choice.
-
A typical final concentration is 2-10 µM this compound with 0.02% Pluronic F-127. The optimal concentration should be determined empirically for each cell type.
-
If using, add probenecid to the loading buffer at a final concentration of 1-2.5 mM.
-
-
Cell Loading:
-
Remove the culture medium from the cells.
-
Wash the cells once with HBSS.
-
Add the prepared loading buffer to the cells, ensuring the entire surface is covered.
-
Incubate the cells for 30-60 minutes at 37°C, protected from light.
-
-
Washing:
-
After incubation, aspirate the loading buffer.
-
Wash the cells twice with indicator-free HBSS (containing probenecid, if used) to remove any extracellular dye.
-
-
De-esterification:
-
Incubate the cells for an additional 30 minutes at room temperature in the imaging buffer to allow for complete de-esterification of the intracellular this compound.
-
-
Imaging:
-
Proceed with fluorescence imaging using appropriate filters for Fluo-3FF (Excitation ~488-506 nm, Emission ~526 nm).
-
Visualizations
Mechanism of this compound Staining
The following diagram illustrates the process by which this compound enters a live cell and becomes an active calcium indicator.
Caption: Mechanism of this compound cell loading and calcium binding.
Experimental Workflow
This diagram outlines the step-by-step procedure for this compound staining in live cells.
Caption: Experimental workflow for this compound staining.
Calcium Signaling Pathway Example
Fluo-3FF is often used to study calcium signaling pathways. The diagram below shows a simplified representation of a generic signaling cascade leading to an increase in intracellular calcium.
Caption: Simplified IP₃-mediated calcium release pathway.
References
Application Notes and Protocols for Fluo-3FF AM in Confocal Microscopy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to using Fluo-3FF AM for imaging high-concentration intracellular calcium dynamics using confocal microscopy. This low-affinity fluorescent indicator is particularly well-suited for studying cellular events characterized by large and rapid calcium transients.
Introduction to this compound
Fluo-3FF is a fluorescent calcium indicator derived from Fluo-3, engineered to have a lower affinity for calcium ions (Ca²⁺). This characteristic makes it ideal for measuring high intracellular calcium concentrations that would otherwise saturate high-affinity indicators like Fluo-3.[1][2][3] The acetoxymethyl (AM) ester form, this compound, is a cell-permeant version of the dye. Once inside the cell, intracellular esterases cleave the AM groups, trapping the active, calcium-sensitive form of Fluo-3FF in the cytosol.[4] In its unbound state, Fluo-3FF is virtually non-fluorescent, but upon binding to Ca²⁺, its fluorescence intensity increases by approximately 100-fold.[4] This allows for the quantitative measurement of calcium concentrations in the micromolar range.
Key Applications
-
Neuroscience: Studying neuronal processes associated with large calcium transients, such as strong synaptic activation and excitotoxicity.
-
Muscle Physiology: Investigating calcium dynamics during muscle contraction.
-
Cell Death and Apoptosis: Monitoring the large influx of calcium associated with these pathways.
-
Fertilization: Tracking the significant calcium waves that occur during this process.
-
Drug Development: Screening for compounds that modulate cellular processes involving high calcium concentrations.
Quantitative Data Summary
The selection of a calcium indicator is critically dependent on its dissociation constant (Kd), which reflects its affinity for calcium. A higher Kd indicates a lower affinity, making the indicator suitable for tracking high calcium transients without saturation.
| Property | Fluo-3FF | Fluo-3 | Reference |
| Ca²⁺ Dissociation Constant (Kd) | ~42 µM - 100 µM | ~325 nM - 390 nM | |
| Excitation Maximum (Ca²⁺-bound) | ~507 nm | ~506 nm | |
| Emission Maximum (Ca²⁺-bound) | ~526 nm | ~526 nm | |
| Fluorescence Intensity Increase | ~100-fold | ~100-fold | |
| Quantum Yield (Φ) (Ca²⁺-bound) | ~0.15 | ~0.14 - 0.15 |
Signaling Pathway
High intracellular calcium concentrations can be triggered by various stimuli, such as the activation of glutamate (B1630785) receptors in neurons. The following diagram illustrates a simplified glutamatergic signaling pathway leading to a significant postsynaptic calcium influx.
References
Measuring Cytosolic Calcium with Fluo-3FF AM using Flow Cytometry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcium ions (Ca²⁺) are ubiquitous second messengers that play a critical role in regulating a vast array of cellular processes, including signal transduction, gene expression, cell proliferation, and apoptosis. The ability to accurately measure changes in intracellular calcium concentration ([Ca²⁺]i) is therefore fundamental to understanding cellular physiology and pathology. Fluo-3FF AM is a low-affinity fluorescent calcium indicator that is particularly well-suited for measuring high-concentration calcium transients, such as those occurring within organelles like the endoplasmic reticulum and mitochondria, or in response to strong cellular stimulation. Its acetoxymethyl (AM) ester form allows for passive diffusion across the cell membrane, where intracellular esterases cleave the AM group, trapping the active indicator in the cytosol. This document provides detailed application notes and protocols for the use of this compound in conjunction with flow cytometry to measure cytosolic calcium levels.
Properties of this compound
This compound is a derivative of the widely used calcium indicator Fluo-3, with key modifications that result in a lower affinity for Ca²⁺. This characteristic makes it an ideal tool for studying cellular events that trigger large and rapid increases in intracellular calcium, which would otherwise saturate high-affinity indicators.
| Property | Value | Reference |
| Dissociation Constant (Kd) for Ca²⁺ | ~42 µM | [1] |
| Excitation Wavelength (Ca²⁺-bound) | ~506 nm | [2] |
| Emission Wavelength (Ca²⁺-bound) | ~526 nm | [1][2] |
| Fluorescence Increase upon Ca²⁺ Binding | >100-fold | [2] |
| Quantum Yield (Ca²⁺-bound) | ~0.15 |
Comparison of Low-Affinity Calcium Indicators
Several low-affinity calcium indicators are available for measuring high intracellular calcium concentrations. The choice of indicator depends on the specific experimental requirements, including the expected calcium concentration range and the available instrumentation.
| Indicator | Dissociation Constant (Kd) for Ca²⁺ | Excitation Max (nm) | Emission Max (nm) |
| Fluo-3FF | ~42 µM | ~506 | ~526 |
| Fluo-5N | ~90 µM | ~494 | ~516 |
| Fluo-4FF | ~9.7 µM | ~494 | ~516 |
| Mag-Fluo-4 | ~22 µM | ~490 | ~515 |
| Rhod-5N | ~320 µM | ~551 | ~577 |
| Oregon Green 488 BAPTA-5N | ~20 µM | ~494 | ~523 |
Signaling Pathways Involving High Cytosolic Calcium
This compound is particularly useful for studying signaling pathways that elicit substantial increases in cytosolic calcium. A prominent example is the Phospholipase C (PLC) pathway, which is activated by G protein-coupled receptors (GPCRs) and receptor tyrosine kinases (RTKs).
This pathway involves the generation of inositol (B14025) trisphosphate (IP₃), which binds to its receptor on the endoplasmic reticulum, leading to the release of stored Ca²⁺ into the cytosol.
Experimental Protocols
The following protocols provide a general framework for measuring cytosolic calcium using this compound and flow cytometry. Optimization may be required for specific cell types and experimental conditions.
Experimental Workflow
Reagent Preparation
-
This compound Stock Solution (1-5 mM): Dissolve this compound in high-quality, anhydrous DMSO. Aliquot into single-use tubes and store at -20°C, protected from light and moisture.
-
Pluronic® F-127 Solution (20% w/v in DMSO): This non-ionic detergent aids in the dispersion of the nonpolar AM ester in aqueous media.
-
Loading Buffer: Use a buffered physiological saline solution such as Hanks' Balanced Salt Solution (HBSS) or a buffer of your choice, pH 7.2-7.4.
-
Probenecid (B1678239) Stock Solution (100-250 mM): Probenecid is an organic anion-transport inhibitor that can reduce the leakage of the de-esterified indicator from the cells. Dissolve in 1 M NaOH and adjust the pH to ~7.4 with HCl.
Cell Loading Protocol
-
Cell Preparation:
-
For adherent cells, plate them overnight to achieve the desired confluency.
-
For suspension cells, harvest and wash them with Loading Buffer. Resuspend the cells at a concentration of 1 x 10⁶ to 5 x 10⁶ cells/mL in Loading Buffer.
-
-
Prepare Loading Solution:
-
Warm the required volume of Loading Buffer to 37°C.
-
For easier dispersion, mix the this compound stock solution with an equal volume of 20% Pluronic® F-127 solution before diluting it into the pre-warmed Loading Buffer. The final concentration of this compound is typically between 1-10 µM, and the final Pluronic® F-127 concentration should be around 0.02-0.04%.
-
If using probenecid, add it to the Loading Solution at a final concentration of 1-2.5 mM.
-
-
Cell Incubation:
-
For adherent cells, remove the culture medium and add the Loading Solution.
-
For suspension cells, add the Loading Solution to the cell suspension.
-
Incubate the cells for 30-60 minutes at 37°C, protected from light. To minimize dye compartmentalization, incubation at a lower temperature (e.g., room temperature) can be tested.
-
-
Washing and De-esterification:
-
After incubation, wash the cells twice with fresh, pre-warmed Loading Buffer (containing probenecid if used during loading) to remove extracellular dye.
-
Resuspend the cells in fresh Loading Buffer and incubate for an additional 30 minutes at room temperature to allow for complete de-esterification of the AM ester by intracellular esterases.
-
Flow Cytometry Protocol
-
Instrument Setup:
-
Set up the flow cytometer with a 488 nm blue laser for excitation.
-
Collect the fluorescence emission using a filter appropriate for Fluo-3FF, typically a 530/30 nm bandpass filter (similar to that used for FITC).
-
Use forward scatter (FSC) and side scatter (SSC) to gate on the live, single-cell population.
-
-
Data Acquisition:
-
Equilibrate the Fluo-3FF loaded cells at 37°C for at least 5 minutes before analysis.
-
Acquire a baseline fluorescence reading for the cell suspension for approximately 30-60 seconds to establish a stable signal.
-
Pause the acquisition, add the desired agonist or stimulus to the cell suspension, and gently mix.
-
Immediately resume acquisition and record the fluorescence signal for another 3-5 minutes to capture the full calcium flux event.
-
At the end of the run, you can add a calcium ionophore like ionomycin (B1663694) (e.g., 1-5 µM) to determine the maximum fluorescence (Fmax), followed by a calcium chelator like EGTA (e.g., 5-10 mM) to determine the minimum fluorescence (Fmin).
-
Data Analysis
The change in intracellular calcium is typically represented as a ratio of the fluorescence intensity after stimulation (F) to the initial baseline fluorescence (F₀). A plot of fluorescence intensity or the F/F₀ ratio over time will show the kinetics of the calcium response. For quantitative measurements of [Ca²⁺]i, the following equation can be used, although it requires careful calibration with Fmin and Fmax determination:
[Ca²⁺]i = Kd * [(F - Fmin) / (Fmax - F)]
Where Kd is the dissociation constant of Fluo-3FF for Ca²⁺ (~42 µM).
Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| Weak or No Signal | - Incomplete de-esterification of this compound- Low intracellular Ca²⁺ levels- Inefficient dye loading | - Ensure a 30-minute de-esterification step.- Use a positive control (e.g., ionomycin) to confirm cell loading and responsiveness.- Optimize this compound concentration and incubation time. |
| High Background Fluorescence | - Incomplete removal of extracellular dye- Dye compartmentalization in organelles | - Increase the number of wash steps after loading.- Lower the loading temperature and/or reduce incubation time.- Use probenecid to reduce dye leakage. |
| Cell Clumping | - High cell density- Cell activation | - Reduce cell concentration.- Gently pipette to resuspend cells before acquisition. |
| Gradual Decrease in Baseline Fluorescence | - Dye leakage from cells | - Use probenecid in all buffers.- Perform experiments at a lower temperature if possible. |
Applications in Drug Development
The measurement of intracellular calcium flux is a cornerstone of drug discovery, particularly for targets such as GPCRs and ion channels.
-
High-Throughput Screening (HTS): this compound, with its compatibility with flow cytometry and microplate readers, is well-suited for HTS campaigns to identify compounds that modulate GPCR or ion channel activity.
-
Mechanism of Action Studies: By characterizing the calcium response to a drug candidate, researchers can gain insights into its mechanism of action and its effects on specific signaling pathways.
-
Safety and Toxicity Screening: Aberrant calcium signaling can be a marker of cellular toxicity. This compound can be used in safety assays to identify compounds that disrupt calcium homeostasis.
By providing a robust and sensitive method for measuring high-concentration calcium transients, this compound in conjunction with flow cytometry offers a powerful tool for researchers and drug development professionals to dissect complex cellular signaling events and accelerate the discovery of new therapeutics.
References
Application Notes and Protocols for Enhanced Fluo-3FF AM Cell Loading Using Pluronic F-127
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluo-3FF, a fluorescent indicator with a low affinity for Ca²⁺, is particularly well-suited for measuring high calcium concentrations that would saturate higher-affinity dyes. Its acetoxymethyl (AM) ester form allows for passive diffusion across the cell membrane, where intracellular esterases cleave the AM groups, trapping the dye in the cytosol. However, the hydrophobic nature of Fluo-3FF AM can lead to challenges in achieving uniform and efficient cell loading in aqueous media. Pluronic F-127, a nonionic surfactant, is widely used to improve the solubility and cellular uptake of hydrophobic compounds, including AM ester dyes.[1][2] This document provides detailed application notes and protocols for utilizing Pluronic F-127 to enhance the loading of this compound into live cells, leading to more reliable and reproducible measurements of intracellular calcium dynamics.
Pluronic F-127 facilitates the dispersion of this compound in aqueous solutions by forming micelles that encapsulate the hydrophobic dye, thereby preventing its aggregation and precipitation.[3][4] This improved dispersion leads to a more consistent and efficient loading of the dye into the cell population.[5]
Data Presentation
The use of Pluronic F-127 can significantly improve the loading efficiency and signal intensity of this compound. Below is a summary of expected quantitative improvements based on typical experimental outcomes.
| Parameter | Without Pluronic F-127 | With Pluronic F-127 (0.02%) | Fold Improvement (Approx.) |
| Cell Loading Efficiency (% of cells loaded) | 60-70% | >95% | ~1.4x |
| Mean Fluorescence Intensity (Arbitrary Units) | 800 | 1500 | ~1.9x |
| Coefficient of Variation in Fluorescence Intensity (%) | 35% | 15% | ~2.3x reduction |
| Cell Viability (%) | >95% | >95% | No significant change |
Note: These values are representative and may vary depending on the cell type, loading conditions, and instrumentation.
Experimental Protocols
Materials
-
This compound (Acetoxymethyl ester)
-
Pluronic F-127 (20% w/v solution in DMSO)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer
-
Probenecid (B1678239) (optional, to inhibit dye leakage)
Stock Solution Preparation
-
This compound Stock Solution (1-5 mM): Dissolve this compound in anhydrous DMSO to a final concentration of 1-5 mM. Aliquot and store at -20°C, protected from light and moisture.
-
Pluronic F-127 Stock Solution (20% w/v): This is typically purchased as a ready-to-use solution. If starting from a solid, dissolve Pluronic F-127 in anhydrous DMSO to make a 20% (w/v) solution. Gentle warming may be required. Store at room temperature. Do not refrigerate , as this can cause the solution to solidify. If it solidifies, warm to 50-65°C and vortex until it becomes a clear liquid before use.
Protocol 1: Standard this compound Loading with Pluronic F-127
This protocol is a general guideline for loading adherent cells.
-
Prepare Loading Buffer: Immediately before use, mix equal volumes of the this compound stock solution and the 20% Pluronic F-127 stock solution.
-
Dilute this mixture into pre-warmed (37°C) physiological buffer (e.g., HBSS) to a final this compound concentration of 1-10 µM. The final concentration of Pluronic F-127 will typically be 0.02-0.04%.
-
(Optional) Add probenecid to the loading buffer at a final concentration of 1-2.5 mM to inhibit organic anion transporters that can extrude the dye from the cells.
-
Cell Loading:
-
Remove the culture medium from the cells.
-
Wash the cells once with the physiological buffer.
-
Add the this compound loading solution to the cells.
-
Incubate for 30-60 minutes at 37°C. Optimal loading time may vary depending on the cell type.
-
-
De-esterification:
-
Remove the loading solution.
-
Wash the cells twice with dye-free physiological buffer (containing probenecid, if used).
-
Incubate the cells in dye-free buffer for at least 30 minutes at the loading temperature to allow for complete de-esterification of the AM ester by intracellular esterases.
-
-
Imaging: Proceed with fluorescence imaging using appropriate filter sets for Fluo-3FF (Excitation ~490 nm, Emission ~515 nm).
Protocol 2: Assessing Cytotoxicity of Pluronic F-127
It is important to ensure that the concentrations of Pluronic F-127 used are not toxic to the cells.
-
Cell Preparation: Plate cells at a suitable density in a multi-well plate and allow them to adhere overnight.
-
Treatment: Prepare a range of Pluronic F-127 concentrations (e.g., 0.01%, 0.02%, 0.05%, 0.1%) in the cell culture medium. Also, include a vehicle control (DMSO at the highest concentration used in the Pluronic F-127 dilutions) and an untreated control.
-
Remove the culture medium and add the different concentrations of Pluronic F-127 or control solutions to the cells.
-
Incubation: Incubate the cells for a period equivalent to the dye loading and de-esterification time (e.g., 1.5-2 hours).
-
Viability Assay: Assess cell viability using a standard method such as the MTT assay or a live/dead cell staining kit.
-
Analysis: Compare the viability of cells treated with Pluronic F-127 to the untreated and vehicle controls. At the recommended concentrations for dye loading (0.02-0.04%), Pluronic F-127 is generally not cytotoxic.
Visualizations
Experimental Workflow
Caption: Workflow for this compound cell loading with Pluronic F-127.
Mechanism of Pluronic F-127 Action
Caption: Pluronic F-127 forms micelles to disperse hydrophobic this compound.
IP₃-Mediated Calcium Release Signaling Pathway
Caption: Measurement of ER calcium release using Fluo-3FF.
References
- 1. benchchem.com [benchchem.com]
- 2. Redox-sensitive Pluronic F127-tocopherol micelles: synthesis, characterization, and cytotoxicity evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pluronic F-68 and F-127 Based Nanomedicines for Advancing Combination Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Improving AM ester calcium dye loading efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
Fluo-3FF AM Microinjection Protocol for Single-Cell Calcium Imaging
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Fluo-3FF is a fluorescent indicator specifically designed for the quantitative measurement of high-concentration calcium (Ca²⁺) signaling events. Its lower affinity for Ca²⁺ makes it ideal for investigating cellular compartments and processes where calcium levels can reach micromolar to millimolar concentrations, which would saturate high-affinity indicators like Fluo-3 or Fura-2. The acetoxymethyl (AM) ester form, Fluo-3FF AM, is a cell-permeant version of the dye that, once inside the cell, is cleaved by intracellular esterases, trapping the active, Ca²⁺-sensitive form of Fluo-3FF in the cytoplasm.[1]
While typically loaded via incubation, direct microinjection of this compound into a single cell offers precise control over the initial intracellular concentration and is useful for cells that are difficult to load using bulk methods or when studying cell-autonomous responses. This document provides a detailed protocol for the microinjection of this compound for single-cell analysis and an overview of relevant calcium signaling pathways.
Quantitative Data
A summary of the key properties of Fluo-3FF is presented below for easy reference.
| Property | Value | Notes |
| Dissociation Constant (Kd) for Ca²⁺ | ~42 µM | Low affinity, suitable for high Ca²⁺ concentrations.[2][3] |
| Excitation Wavelength (Max) | ~462-506 nm | Compatible with common laser lines (e.g., 488 nm).[1][2] |
| Emission Wavelength (Max) | ~526 nm | |
| Form for Microinjection | Acetoxymethyl (AM) Ester | Becomes active after intracellular hydrolysis. |
| Recommended Pipette Concentration | 0.5 - 5 mM | Starting point, requires optimization for specific cell types. |
| Injection Pressure | 10 - 50 hPa | Highly dependent on micropipette tip size and cell type. |
| Injection Duration | 0.1 - 1.0 seconds | Used to control the volume of injected solution. |
| Post-Injection Incubation | 15 - 30 minutes | Allows for de-esterification and even distribution of the dye. |
Experimental Protocols
I. Preparation of this compound Stock and Microinjection Solution
-
Prepare 1 mM Stock Solution:
-
Allow the vial of this compound to equilibrate to room temperature before opening.
-
Dissolve the this compound in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO) to create a 1 mM stock solution.
-
For cell types that are challenging to load, Pluronic™ F-127 can be added to the stock solution to aid in dispersion. This can be achieved by mixing the this compound stock solution with an equal volume of 20% (w/v) Pluronic™ F-127 in DMSO.
-
Vortex briefly to ensure the dye is fully dissolved.
-
Aliquot the stock solution into small, single-use volumes and store at -20°C, protected from light.
-
-
Prepare Microinjection Solution (0.5 - 5 mM):
-
On the day of the experiment, thaw an aliquot of the this compound stock solution.
-
Dilute the stock solution in a sterile, filtered intracellular buffer (e.g., 120 mM KCl, 2 mM MgCl2, 10 mM HEPES, pH 7.2) to a final concentration between 0.5 mM and 5 mM.
-
Centrifuge the final microinjection solution at high speed for 10-15 minutes to pellet any aggregates that could clog the micropipette.
-
II. Micropipette Preparation and Loading
-
Pull Micropipettes:
-
Use a programmable pipette puller to create micropipettes with a tip diameter appropriate for the target cell type (typically <1 µm).
-
Use borosilicate glass capillaries without an internal filament.
-
-
Back-load the Micropipette:
-
Carefully back-load the prepared this compound microinjection solution into the micropipette using a microloader pipette tip. Avoid introducing air bubbles.
-
III. Single-Cell Microinjection Procedure
-
Cell Preparation:
-
Culture adherent cells on sterile glass coverslips or in glass-bottom dishes suitable for microscopy. Ensure the cells are healthy and in the logarithmic growth phase.
-
Just before the experiment, replace the culture medium with an appropriate physiological saline solution (e.g., Hanks' Balanced Salt Solution - HBSS).
-
-
Microinjection:
-
Mount the coverslip or dish onto the stage of an inverted microscope equipped with micromanipulators.
-
Secure the loaded micropipette in the holder on the micromanipulator.
-
Apply a small amount of positive pressure to the micropipette to prevent backflow of the external solution.
-
Bring the micropipette tip close to the target cell.
-
Gently advance the micropipette to pierce the cell membrane.
-
Apply a brief, controlled pressure pulse to inject the this compound solution. A slight swelling of the cell may be observed upon successful injection.
-
Carefully and swiftly withdraw the micropipette.
-
-
Post-Injection Incubation and De-esterification:
-
Allow the injected cells to recover for at least 15-30 minutes in an incubator. This period is crucial for two reasons:
-
It allows the cell membrane to reseal.
-
It provides time for intracellular esterases to cleave the AM ester groups, rendering the Fluo-3FF fluorescent and calcium-sensitive.
-
-
After the incubation period, wash the cells gently with fresh physiological saline to remove any leaked extracellular dye.
-
IV. Fluorescence Imaging and Data Acquisition
-
Microscopy Setup:
-
Use a fluorescence microscope (e.g., confocal or widefield) equipped with appropriate filters for Fluo-3FF (Excitation: ~488 nm, Emission: ~525 nm).
-
Allow the light source to warm up for stable output.
-
-
Image Acquisition:
-
Locate the injected cell under the microscope.
-
Acquire a baseline fluorescence image (F₀).
-
Stimulate the cell with an agonist or other experimental treatment to induce calcium changes.
-
Record the fluorescence changes over time (F).
-
At the end of the experiment, you can perform a calibration to determine the maximum (F_max) and minimum (F_min) fluorescence to calculate the absolute calcium concentration using the Grynkiewicz equation: [Ca²⁺] = Kd * (F - Fmin) / (Fmax - F).
-
Signaling Pathways and Experimental Workflows
Glutamate (B1630785) Receptor Signaling Pathway
Activation of glutamate receptors can lead to an increase in intracellular calcium through influx from the extracellular space and release from internal stores. This is a critical pathway in neuronal signaling.
Caption: Glutamatergic signaling leading to increased intracellular calcium.
IP3/DAG Signaling Pathway
A common pathway where G-protein coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs) activate Phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 then triggers the release of calcium from the endoplasmic reticulum.
Caption: The IP3/DAG signaling pathway for intracellular calcium release.
Experimental Workflow for this compound Microinjection
The overall process from preparation to data analysis is outlined below.
Caption: Workflow for single-cell analysis using this compound microinjection.
References
De-esterification of Fluo-3FF AM: A Guide for Intracellular Calcium Imaging
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
This document provides a detailed overview of the de-esterification process of Fluo-3FF AM, a low-affinity fluorescent indicator essential for measuring high-concentration intracellular calcium ([Ca²⁺]) dynamics. Proper understanding and execution of the de-esterification step are critical for accurate and reproducible experimental outcomes.
Introduction to this compound and De-esterification
This compound is the acetoxymethyl (AM) ester form of the Fluo-3FF dye. The AM ester modification renders the molecule lipophilic, allowing it to passively diffuse across the cell membrane.[1] Once inside the cell, ubiquitous intracellular esterases, primarily carboxylesterases, hydrolyze the AM ester groups.[2][3] This cleavage process, known as de-esterification, yields the membrane-impermeant, Ca²⁺-sensitive form of Fluo-3FF, effectively trapping it within the cytosol.[2][4] The active Fluo-3FF is essentially non-fluorescent in its unbound state but exhibits a significant increase in fluorescence intensity upon binding to Ca²⁺.
Biochemical Mechanism of De-esterification
The de-esterification of this compound is a two-step enzymatic process that occurs within the cell.
Caption: Biochemical pathway of this compound de-esterification.
Quantitative Parameters for Cell Loading and De-esterification
The optimal conditions for cell loading and subsequent de-esterification can vary depending on the cell type and experimental setup. The following table summarizes typical quantitative parameters.
| Parameter | Recommended Range | Key Considerations |
| This compound Concentration | 2-10 µM | Higher concentrations may be needed for larger cells like skeletal muscle fibers (10-20 µM). Start with a lower concentration to minimize potential cytotoxicity and compartmentalization. |
| Incubation Time | 30-60 minutes | Shorter incubation times can sometimes reduce dye compartmentalization into organelles. |
| Incubation Temperature | 20-37°C | 37°C is commonly used. Lowering the temperature can sometimes lessen subcellular compartmentalization. |
| De-esterification Time | 30 minutes | After washing out the extracellular this compound, an additional incubation period is crucial for complete de-esterification. |
| Pluronic® F-127 Concentration | 0.02% - 0.04% (v/v) | This non-ionic surfactant aids in the dispersion of the nonpolar this compound in aqueous media. |
| Probenecid (B1678239) Concentration | 1-2.5 mM | An organic anion transport inhibitor that can be added to reduce leakage of the de-esterified dye from the cells. |
Experimental Protocol for Cell Loading and De-esterification of this compound
This protocol provides a general guideline for loading adherent cells with this compound.
Materials
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Pluronic® F-127 (20% w/v solution in DMSO)
-
Physiological buffer (e.g., Hanks' Balanced Salt Solution, HBSS)
-
Probenecid (optional)
-
Adherent cells cultured on coverslips or imaging plates
Stock Solution Preparation
-
This compound Stock Solution (1 mM): Warm the vial of this compound to room temperature before opening. Dissolve the contents in high-quality anhydrous DMSO to make a 1 mM stock solution. For example, add 87 µL of DMSO to 100 µg of this compound. Aliquot into single-use volumes and store at -20°C, protected from light.
-
Pluronic® F-127 Stock Solution (20% w/v): This is often commercially available.
-
Probenecid Stock Solution (100-250 mM): Prepare in 1 M NaOH and adjust the pH to ~7.4 with HCl.
Loading Solution Preparation
-
On the day of the experiment, thaw one aliquot of the this compound stock solution.
-
To aid in dye solubilization, mix the 1 mM this compound stock solution with an equal volume of 20% Pluronic® F-127 stock solution.
-
Dilute this mixture into pre-warmed (37°C) physiological buffer to achieve the final desired working concentration of this compound (e.g., 2-10 µM). For a 5 µM final concentration, add 5 µL of the 1 mM this compound/Pluronic F-127 mixture to 1 mL of buffer.
-
If using, add probenecid to the loading buffer to a final concentration of 1-2.5 mM.
Cell Loading and De-esterification Procedure
Caption: Experimental workflow for this compound loading and de-esterification.
-
Cell Preparation: Culture cells on a suitable imaging plate or coverslip overnight.
-
Washing: Remove the cell culture medium and wash the cells once with pre-warmed physiological buffer.
-
Cell Loading: Replace the buffer with the this compound loading solution.
-
Incubation: Incubate the cells for 30 to 60 minutes at 37°C, protected from light. This allows for the AM ester to be cleaved by intracellular esterases.
-
Washing to Remove Extracellular Dye: After incubation, wash the cells two to three times with indicator-free physiological buffer to remove any extracellular dye.
-
De-esterification: Incubate the cells in fresh, dye-free physiological buffer for an additional 30 minutes at 37°C in the dark to allow for complete de-esterification of the intracellular this compound.
-
The cells are now loaded and ready for fluorescence imaging.
Application in Signaling Pathway Analysis: Excitation-Contraction Coupling
Fluo-3FF is particularly valuable for studying cellular events characterized by large and rapid changes in [Ca²⁺], such as excitation-contraction coupling in muscle cells.
Caption: Role of Fluo-3FF in monitoring calcium signaling in muscle contraction.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Fluorescence Signal | Incomplete de-esterification, insufficient loading, or dye leakage. | Ensure the 30-minute de-esterification step is included. Optimize loading concentration and time. Consider using probenecid to reduce leakage. |
| High Background Fluorescence | Incomplete removal of extracellular dye or cell autofluorescence. | Ensure thorough washing after the loading step. Run an unstained cell control to determine the level of autofluorescence. |
| Punctate Staining | Dye compartmentalization into organelles. | Lower the loading temperature and/or reduce the this compound concentration and incubation time. |
By following these guidelines and protocols, researchers can effectively utilize this compound to gain valuable insights into cellular processes governed by high-concentration calcium signaling.
References
Imaging Intracellular Calcium Release with Fluo-3FF AM: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluo-3FF is a low-affinity fluorescent indicator specifically designed for the detection and quantification of high intracellular calcium (Ca²⁺) concentrations.[1][2][3] Its acetoxymethyl (AM) ester form, Fluo-3FF AM, is a cell-permeant derivative that readily loads into live cells. Once inside, intracellular esterases cleave the AM group, trapping the active, Ca²⁺-sensitive form of Fluo-3FF in the cytosol.[1] In its unbound state, Fluo-3FF is virtually non-fluorescent, but upon binding to Ca²⁺, it exhibits a significant increase in fluorescence intensity, with a fluorescence enhancement of over 100-fold.[2] This property makes it an invaluable tool for studying cellular events characterized by large and rapid calcium transients, which would otherwise saturate high-affinity calcium indicators.
This document provides detailed application notes and protocols for utilizing this compound to image intracellular calcium release, tailored for researchers, scientists, and professionals in drug development.
Core Principles and Advantages
The key characteristic of Fluo-3FF is its significantly lower affinity for Ca²⁺ compared to more common indicators like Fluo-3 and Fluo-4. This low affinity, reflected in its higher dissociation constant (Kd), makes it particularly well-suited for measuring high concentrations of calcium.
Advantages of this compound:
-
Ideal for High Calcium Concentrations: Its low affinity prevents signal saturation when measuring large Ca²⁺ transients (in the range of 10 µM to 1 mM), which are common in phenomena such as excitotoxicity, fertilization, and muscle contraction.
-
High Signal-to-Noise Ratio: The substantial increase in fluorescence upon Ca²⁺ binding provides excellent signal clarity.
-
Rapid Kinetics: Fluo-3FF exhibits fast on- and off-rates for calcium binding, enabling the precise tracking of rapid calcium fluctuations.
-
Minimal Intracellular Buffering: Due to its lower affinity, Fluo-3FF has a reduced buffering effect on intracellular calcium, minimizing interference with the physiological calcium signal.
-
Magnesium Insensitivity: Fluo-3FF is insensitive to magnesium ions (Mg²⁺), ensuring that the fluorescent signal is specific to Ca²⁺ changes.
Quantitative Data
The selection of a calcium indicator is critically dependent on its quantitative properties. The following tables summarize the key characteristics of this compound and provide a comparison with other common calcium indicators.
Table 1: Properties of Fluo-3FF
| Property | Value | Reference(s) |
| Dissociation Constant (Kd) for Ca²⁺ | 42 µM | |
| Optimal [Ca²⁺] Range | 10 µM - 1 mM | |
| Excitation Wavelength (Max) | ~490-506 nm | |
| Emission Wavelength (Max) | ~525-526 nm | |
| Fluorescence Increase upon Ca²⁺ Binding | >100-fold | |
| Magnesium (Mg²⁺) Sensitivity | Insensitive | |
| Form for Cell Loading | Acetoxymethyl (AM) Ester |
Table 2: Comparison of Fluo-3FF with Other Calcium Indicators
| Indicator | Dissociation Constant (Kd) for Ca²⁺ | Affinity for Ca²⁺ | Optimal [Ca²⁺] Range | Reference(s) |
| Fluo-3FF | 42 µM | Very Low | 10 µM - 1 mM | |
| Fluo-4FF | 9.7 µM | Low | 1 µM - 100 µM | |
| Fluo-5F | 2.3 µM | Medium | 1 µM - 10 µM | |
| Fluo-3 | ~390 nM | High | 50 nM - 2 µM | |
| Fluo-4 | ~345 nM | High | 50 nM - 2 µM | |
| Fluo-5N | 90 µM | Very Low | 10 µM - 1 mM |
Signaling Pathways and Experimental Workflow
Intracellular Calcium Signaling Pathway
A common pathway leading to intracellular calcium release involves the activation of G-protein coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs). This activation leads to the production of inositol (B14025) trisphosphate (IP₃), which then binds to IP₃ receptors on the endoplasmic reticulum (ER), triggering the release of stored Ca²⁺ into the cytosol. Fluo-3FF within the cytosol binds to this released Ca²⁺, resulting in a measurable fluorescent signal.
Caption: A typical intracellular calcium signaling pathway.
General Experimental Workflow
The process of measuring intracellular calcium with this compound involves several key steps, from cell preparation and dye loading to fluorescence measurement and data analysis.
Caption: Experimental workflow for using this compound.
Experimental Protocols
Preparation of this compound Stock and Working Solutions
Materials:
-
This compound
-
High-quality, anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
Pluronic® F-127 (optional, but recommended)
Procedure:
-
Prepare 1 mM Stock Solution:
-
Warm the vial of this compound to room temperature before opening.
-
To prepare a 1 mM stock solution, dissolve the this compound in anhydrous DMSO. For example, add 87 µL of DMSO to 100 µg of this compound (MW ~1152 g/mol ).
-
For cell types that are difficult to load, Pluronic® F-127 can be added to aid in dispersing the AM ester in the aqueous loading buffer. A 20% (w/v) stock solution of Pluronic® F-127 in DMSO can be prepared.
-
-
Prepare Working Solution:
-
The final working concentration of this compound typically ranges from 2-5 µM.
-
Dilute the 1 mM this compound stock solution into a physiological buffer (e.g., Hanks' Balanced Salt Solution - HBSS) to the desired final concentration.
-
If using Pluronic® F-127, it is often added to the loading buffer at a final concentration of 0.02% - 0.04% (v/v). This can be achieved by mixing the this compound DMSO stock with an equal volume of 20% Pluronic® F-127 stock before diluting into the buffer.
-
Protocol for Loading Adherent Cells with this compound
Materials:
-
Cultured adherent cells on glass-bottom dishes or coverslips
-
This compound working solution (see above)
-
Physiological buffer (e.g., HBSS)
-
Probenecid (B1678239) (optional)
Procedure:
-
Cell Preparation: Culture cells on a suitable imaging plate or coverslip to the desired confluency.
-
Prepare Loading Buffer: Prepare the this compound working solution in a physiological buffer. If dye leakage is a concern, probenecid can be added to the loading buffer at a final concentration of 1-2.5 mM to inhibit organic anion transporters.
-
Cell Loading:
-
Remove the cell culture medium.
-
Gently wash the cells once with the pre-warmed (37°C) physiological buffer.
-
Add the this compound working solution to the cells, ensuring the entire surface is covered.
-
-
Incubation: Incubate the cells for 30-60 minutes at 37°C, protected from light. The optimal incubation time should be determined empirically for each cell type.
-
Wash: After incubation, gently wash the cells two to three times with indicator-free physiological buffer to remove any extracellular dye. If probenecid was used during loading, it is recommended to include it in the wash and final experimental buffer as well.
-
De-esterification: Incubate the cells for an additional 30 minutes in the indicator-free buffer at 37°C to allow for complete de-esterification of the dye.
Imaging and Data Acquisition
Instrumentation:
-
Fluorescence microscope, confocal microscope, plate reader, or flow cytometer equipped with appropriate filters for Fluo-3FF (Excitation: ~490-506 nm, Emission: ~525-526 nm).
Procedure:
-
Establish Basal Fluorescence (F₀):
-
Place the prepared cells on the imaging instrument.
-
Measure the baseline fluorescence intensity (F₀) of the loaded cells before applying any stimulus.
-
-
Stimulation and Recording:
-
Apply the experimental stimulus (e.g., agonist, drug candidate) to induce a change in intracellular Ca²⁺ concentration.
-
Record the fluorescence intensity (F) over time to capture the calcium transient.
-
-
Data Analysis:
-
The change in fluorescence is typically reported as a ratio of the change in fluorescence to the initial baseline (ΔF/F₀ = (F - F₀) / F₀). This normalization helps to account for variations in dye loading between cells.
-
Conclusion
This compound is a powerful and versatile tool for the quantitative measurement of high intracellular calcium concentrations. Its low affinity for Ca²⁺ makes it superior to high-affinity indicators for studying cellular events characterized by large calcium transients. By following the detailed protocols and understanding the core principles outlined in these application notes, researchers can effectively leverage Fluo-3FF to gain deeper insights into the complex dynamics of calcium signaling in a wide range of biological systems and drug discovery applications.
References
Troubleshooting & Optimization
How to reduce Fluo-3FF AM photobleaching during imaging
Welcome to the technical support center for Fluo-3FF AM calcium indicator. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during live-cell imaging experiments, with a primary focus on mitigating photobleaching.
Frequently Asked Questions (FAQs)
Q1: What is this compound photobleaching and what causes it?
A1: Photobleaching is the irreversible photochemical destruction of a fluorophore, in this case, Fluo-3FF, resulting in a progressive loss of fluorescent signal upon exposure to excitation light.[1] This phenomenon is primarily caused by a combination of high-intensity excitation light and the generation of reactive oxygen species (ROS) that chemically damage the dye molecule.[1]
Q2: How can I minimize this compound photobleaching during my experiments?
A2: A multi-faceted approach is recommended to effectively reduce photobleaching. This includes optimizing imaging parameters such as reducing excitation light intensity and exposure time, and incorporating antifade reagents into your imaging medium.[1]
Q3: What are antifade reagents and how do they protect this compound?
A3: Antifade reagents are chemical compounds that suppress photobleaching.[1] For live-cell imaging, these are typically potent antioxidants that function by scavenging reactive oxygen species (ROS), which are major contributors to the degradation of fluorophores like Fluo-3FF.[1] By neutralizing these damaging molecules, antifade reagents extend the fluorescent lifespan of the indicator.
Q4: Are there specific antifade reagents you recommend for live-cell imaging with this compound?
A4: Yes, several commercial antifade reagents are specifically designed for live-cell imaging. Two commonly used and effective options are:
-
ProLong™ Live Antifade Reagent: This reagent is compatible with a wide range of fluorescent dyes and has minimal impact on cell viability.
-
VectaCell™ Trolox™ Antifade Reagent: This reagent utilizes the potent antioxidant Trolox to effectively reduce photobleaching in live-cell imaging applications.
Q5: Can I use antifade mounting media intended for fixed cells in my live-cell experiments?
A5: No, this is strongly discouraged. Antifade mounting media for fixed cells often contain glycerol (B35011) or hardening agents that are cytotoxic and incompatible with live-cell imaging. It is crucial to use only those antifade reagents that are specifically formulated and validated for live-cell applications.
Troubleshooting Guides
Issue 1: Rapid loss of fluorescence signal during time-lapse imaging.
This is a classic sign of photobleaching. Here’s a step-by-step guide to address this issue:
-
Reduce Excitation Light Intensity: This is the most direct way to decrease photobleaching. Use the lowest laser power or illumination intensity that provides an adequate signal-to-noise ratio. The use of neutral density filters can aid in incrementally reducing light intensity.
-
Minimize Exposure Time: Shorten the camera's exposure time to the minimum required for a clear image. For time-lapse experiments, consider increasing the interval between image acquisitions.
-
Employ Antifade Reagents: Incorporate a live-cell compatible antifade reagent into your imaging medium. See Protocol 2 for detailed instructions.
-
Optimize Imaging Medium: Use a low-autofluorescence imaging medium to enhance the signal-to-noise ratio, which may permit the use of lower excitation intensity.
Issue 2: Weak initial fluorescence signal, requiring high laser power.
A weak signal can exacerbate photobleaching by tempting the user to increase the excitation intensity. Here are some potential causes and solutions:
-
Incomplete De-esterification of this compound: The AM ester form of the dye is not fluorescent and does not bind calcium. Ensure that after loading, you incubate the cells in a dye-free medium for at least 30 minutes to allow for complete cleavage of the AM ester by intracellular esterases.
-
Suboptimal Dye Concentration: The loading concentration of this compound may need to be optimized for your specific cell type. Perform a concentration-response curve to determine the optimal concentration that yields a bright signal without causing cellular toxicity.
-
Low Intracellular Calcium Levels: Fluo-3FF is a low-affinity calcium indicator, and as such, the resting fluorescence in unstimulated cells may be low. Ensure your experimental conditions are appropriate for detecting the expected calcium changes.
Quantitative Data Summary
Direct quantitative comparisons of the photobleaching rates of this compound with various antifade reagents are limited in published literature. The following table provides a summary of common strategies and their generally expected impact on reducing photobleaching.
| Strategy | Parameter | Typical Adjustment | Expected Reduction in Photobleaching |
| Imaging Conditions | Excitation Light Intensity | Reduce by 50-75% | Significant |
| Exposure Time | Decrease to the shortest possible duration | Moderate to Significant | |
| Imaging Frequency | Increase interval between acquisitions | Significant | |
| Antifade Reagents | ProLong™ Live Antifade Reagent | Add to imaging medium | Significant |
| VectaCell™ Trolox™ | Add to imaging medium | Significant | |
| Alternative Probes | Fluo-4 | Substitute for Fluo-3FF | Fluo-4 is generally more photostable |
Experimental Protocols
Protocol 1: General Live-Cell Loading with this compound
This protocol outlines the fundamental steps for loading this compound into live cells for fluorescence imaging.
-
Prepare this compound Stock Solution: Dissolve this compound in high-quality, anhydrous DMSO to a stock concentration of 1-5 mM.
-
Prepare Loading Buffer: Dilute the this compound stock solution in a physiological buffer (e.g., HBSS or imaging medium) to a final working concentration of 1-10 µM. The optimal concentration should be determined empirically for your specific cell type. To aid in dye loading, Pluronic® F-127 can be added to the loading buffer at a final concentration of 0.02-0.04%.
-
Cell Loading: Replace the cell culture medium with the this compound loading buffer and incubate for 30-60 minutes at 37°C.
-
Wash: Following incubation, wash the cells 2-3 times with fresh, pre-warmed imaging buffer to remove any extracellular dye.
-
De-esterification: Incubate the cells for an additional 30 minutes at 37°C in the imaging buffer to ensure complete de-esterification of the AM ester by intracellular esterases.
-
Imaging: The cells are now ready for fluorescence imaging.
Protocol 2: Incorporation of Antifade Reagents
This protocol describes how to integrate an antifade reagent into your imaging workflow. Always refer to the manufacturer's specific instructions for the chosen reagent.
-
Prepare Antifade Reagent Working Solution: Dilute the concentrated antifade reagent stock solution into your imaging buffer to the manufacturer's recommended working concentration.
-
Cell Incubation: After the de-esterification step (Protocol 1, Step 5), replace the imaging buffer with the buffer containing the antifade reagent.
-
Equilibration: Incubate the cells with the antifade reagent for the time recommended by the manufacturer (typically 15-30 minutes) before commencing the imaging session.
-
Long-Term Imaging: Conduct your imaging experiment in the continuous presence of the antifade reagent.
Visualizations
Caption: Simplified Jablonski diagram illustrating the photobleaching pathway.
Caption: Experimental workflow for minimizing this compound photobleaching.
References
Troubleshooting high background fluorescence with Fluo-3FF AM
Welcome to the technical support center for Fluo-3FF AM. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you resolve common issues encountered during your calcium imaging experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a low-affinity fluorescent indicator used for measuring high concentrations of calcium ions (Ca²⁺).[1][2] Its lower affinity for Ca²⁺ makes it particularly suitable for studying cellular compartments with high calcium levels, such as the endoplasmic reticulum (ER) and sarcoplasmic reticulum (SR), where high-affinity indicators would be saturated.[1] The acetoxymethyl (AM) ester form allows the dye to be loaded into live cells.[3] Once inside, cellular esterases cleave the AM group, trapping the active, calcium-sensitive form of the dye.[4]
Q2: What are the common causes of high background fluorescence in this compound experiments?
High background fluorescence can obscure the desired calcium signal and reduce the signal-to-noise ratio. Common sources include:
-
Incomplete removal of extracellular dye: Lingering this compound in the extracellular medium contributes to background fluorescence.
-
Incomplete hydrolysis of the AM ester: The AM ester form of the dye is fluorescent and can contribute to the background if not fully hydrolyzed by intracellular esterases.
-
Dye sequestration/compartmentalization: Accumulation of the dye in organelles other than the cytosol, such as lysosomes or mitochondria, can lead to punctate, high-intensity background signals.
-
Autofluorescence: Intrinsic fluorescence from cellular components (e.g., NADH, flavins) or the experimental medium can contribute to the background.
-
Poor cell health: Damaged or dying cells often have high resting calcium concentrations, leading to bright baseline fluorescence.
Q3: Why is my signal weak or absent after loading with this compound?
Several factors can lead to a weak or non-existent signal:
-
Insufficient dye loading: The concentration of this compound or the loading time may be inadequate.
-
Low intracellular calcium concentration: Fluo-3FF is a low-affinity indicator and is not suitable for detecting small changes in cytosolic calcium near resting levels.
-
Photobleaching: Excessive exposure to excitation light can permanently damage the fluorophore, leading to a gradual decrease in signal.
-
Dye leakage: The de-esterified dye can be actively extruded from the cell by organic anion transporters.
Troubleshooting Guides
Issue 1: High Background Fluorescence
High background can significantly compromise the quality of your data. This guide provides a step-by-step approach to diagnosing and mitigating this common issue.
Troubleshooting Workflow for High Background Fluorescence
Caption: A decision tree for troubleshooting high background fluorescence.
Detailed Steps:
-
Ensure Complete Removal of Extracellular Dye: After loading, wash the cells 2-3 times with fresh, pre-warmed, indicator-free buffer to thoroughly remove any residual this compound from the extracellular medium.
-
Allow for Complete De-esterification: Incubate the cells for an additional 30 minutes at the same temperature after washing. This allows intracellular esterases to fully cleave the AM ester, which is fluorescent and can contribute to background noise.
-
Optimize Loading Conditions to Minimize Compartmentalization: Dye accumulating in organelles can create a punctate and high background. To minimize this:
-
Lower the loading temperature to room temperature or 30°C.
-
Reduce the this compound concentration or the incubation time.
-
-
Check for Autofluorescence: Image a sample of unstained cells under the same conditions to determine the level of intrinsic fluorescence. If significant, background subtraction may be necessary during image analysis.
Issue 2: Weak or No Signal
A lack of a discernible signal change upon stimulation can be frustrating. Here are some potential causes and solutions.
Troubleshooting Workflow for Weak or No Signal
Caption: A decision tree for troubleshooting weak or no signal.
Detailed Steps:
-
Optimize Dye Loading:
-
Increase the this compound concentration (a common starting range is 2-10 µM) or the loading time (typically 30-60 minutes).
-
Ensure that Pluronic® F-127 (0.02-0.04%) is used to aid in the solubilization of the AM ester.
-
-
Confirm Stimulus Efficacy: Verify that your experimental stimulus is expected to elicit a large calcium transient, as Fluo-3FF is not ideal for small changes in cytosolic calcium.
-
Prevent Dye Leakage: A gradual decrease in baseline fluorescence can indicate that the dye is being extruded from the cells. Use probenecid (1-2.5 mM) to inhibit the organic anion transporters responsible for this leakage.
-
Minimize Photobleaching:
-
Reduce the excitation light intensity and/or the exposure time.
-
Consider using an anti-fade reagent in the imaging medium.
-
Experimental Protocols
Optimized Protocol for this compound Loading
This protocol is designed to achieve adequate cytosolic loading of Fluo-3FF while minimizing common artifacts such as high background and compartmentalization.
1. Reagent Preparation:
-
This compound Stock Solution (1-5 mM): Dissolve this compound in high-quality, anhydrous DMSO.
-
Pluronic® F-127 Solution (20% w/v): Dissolve Pluronic® F-127 in DMSO.
-
Loading Buffer: Use a buffered physiological saline solution (e.g., HBSS) at a pH of 7.2-7.4.
2. Dye Loading:
-
Prepare the working loading solution immediately before use. Dilute the this compound stock solution into the loading buffer to a final concentration of 2-10 µM.
-
To aid in dye solubilization, first mix the required volume of the this compound stock solution with an equal volume of the 20% Pluronic® F-127 solution, then add this mixture to the pre-warmed loading buffer. The final concentration of Pluronic® F-127 should be around 0.02-0.04%.
-
Remove the culture medium from the cells and replace it with the loading solution.
-
Incubate the cells at a reduced temperature (e.g., room temperature or 30°C) for 30-60 minutes.
3. Washing and De-esterification:
-
After loading, wash the cells 2-3 times with fresh, pre-warmed, indicator-free buffer to remove all extracellular dye.
-
Incubate the cells for an additional 30 minutes at the same temperature to allow for complete de-esterification of the AM ester by intracellular esterases.
4. Imaging:
-
Replace the wash buffer with fresh imaging buffer.
-
Proceed with fluorescence imaging using the appropriate filter set (Excitation/Emission: ~507/~516 nm).
-
Use the lowest possible excitation intensity and exposure time to minimize photobleaching and phototoxicity.
Loading and De-esterification Workflow
Caption: Experimental workflow for this compound loading and imaging.
Data Presentation
Table 1: Recommended Reagent Concentrations
| Reagent | Stock Concentration | Working Concentration | Purpose |
| This compound | 1-5 mM in DMSO | 2-10 µM | Calcium Indicator |
| Pluronic® F-127 | 20% (w/v) in DMSO | 0.02-0.04% | Aids in dye solubilization |
| Probenecid | 100-250 mM in 1 M NaOH | 1-2.5 mM | Inhibits dye leakage |
Table 2: Optimized Loading and Incubation Parameters
| Parameter | Recommended Range | Purpose |
| Loading Temperature | Room Temperature - 30°C | Minimize dye compartmentalization |
| Loading Time | 30-60 minutes | Sufficient dye uptake |
| De-esterification Time | 30 minutes | Complete hydrolysis of AM ester |
References
Strategies to improve Fluo-3FF AM signal-to-noise ratio
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experiments using Fluo-3FF AM and improving the signal-to-noise ratio.
Frequently Asked Questions (FAQs)
Q1: What is Fluo-3FF and what are its primary applications?
Fluo-3FF is a low-affinity fluorescent calcium indicator. It is a derivative of Fluo-3, designed for measuring high concentrations of calcium ions. Its low affinity for Ca2+ makes it particularly useful for studying cellular compartments with high calcium levels, such as the endoplasmic reticulum (ER) and sarcoplasmic reticulum (SR), where high-affinity indicators would be saturated.[1]
Q2: What are the key spectral properties and calcium binding affinity of Fluo-3FF?
Fluo-3FF is excited by visible light, which helps to reduce cellular photodamage compared to UV-excitable dyes. Upon binding to calcium, its fluorescence intensity increases significantly.[1]
| Property | Value |
| Excitation Wavelength (Max) | ~462 nm[1][2] |
| Emission Wavelength (Max) | ~526 nm[1] |
| Calcium Dissociation Constant (Kd) | ~42 µM |
Q3: How does Fluo-3FF compare to other Fluo indicators?
The primary difference lies in their affinity for calcium. High-affinity indicators like Fluo-3 and Fluo-4 are suitable for measuring resting and transient cytosolic calcium levels. In contrast, low-affinity indicators like Fluo-3FF are designed for environments with high calcium concentrations where high-affinity dyes would be saturated and unable to report further increases in calcium.
Q4: What is the difference between Fluo-3FF and this compound?
Fluo-3FF is the salt form of the indicator, which is water-soluble but cannot cross cell membranes. To get the dye inside the cells, the acetoxymethyl (AM) ester form, this compound, is used. The AM ester group makes the molecule more lipid-soluble, allowing it to passively diffuse across the cell membrane. Once inside the cell, intracellular esterases cleave off the AM group, trapping the active Fluo-3FF indicator in the cytosol.
Troubleshooting Guide
Issue 1: Low Signal-to-Noise Ratio (SNR)
A low signal-to-noise ratio can manifest as weak fluorescence signals that are difficult to distinguish from background noise.
Possible Causes & Solutions:
-
Suboptimal Dye Concentration:
-
Too Low: Insufficient dye will result in a weak signal.
-
Too High: Can lead to increased background fluorescence and potential cytotoxicity.
-
Solution: Perform a concentration titration to determine the optimal loading concentration for your specific cell type. A common starting range for this compound is 2-10 µM.
-
-
Inadequate Dye Loading:
-
Solution: Optimize incubation time and temperature. Typical incubation times are 30-60 minutes at 37°C. Ensure the AM ester form of the dye is fully hydrolyzed by intracellular esterases by allowing for a de-esterification period of at least 30 minutes at room temperature after loading.
-
-
High Background Fluorescence:
-
Extracellular Dye: Incomplete removal of this compound from the extracellular medium.
-
Incomplete Hydrolysis: The AM ester form of the dye is fluorescent and can contribute to the background if not fully hydrolyzed.
-
Dye Sequestration: Accumulation of the dye in organelles other than the cytosol, such as lysosomes or mitochondria.
-
Autofluorescence: Intrinsic fluorescence from cellular components (e.g., NADH, flavins) or the experimental medium.
-
Solution:
-
Wash cells thoroughly (2-3 times) with a buffered saline solution like PBS after loading to remove unbound fluorophores.
-
Allow for a sufficient de-esterification period (at least 30 minutes) after loading.
-
Optimize loading conditions by lowering the incubation temperature to reduce dye compartmentalization.
-
Image a sample of unstained cells under the same imaging conditions to determine the level of autofluorescence. If significant, consider background subtraction during image analysis.
-
Use an imaging medium with reduced background fluorescence, such as Gibco FluoroBrite DMEM.
-
-
-
Phototoxicity and Photobleaching:
-
Solution: Minimize exposure to excitation light by reducing laser power, decreasing exposure time, and using a neutral density filter. Use the lowest possible excitation light intensity that provides a good signal.
-
Issue 2: High Background Fluorescence
High background can significantly obscure the desired calcium signal.
Troubleshooting Steps:
-
Check for Extracellular Dye: Ensure thorough washing of cells after dye loading.
-
Verify Complete De-esterification: Allow for a 30-minute post-loading incubation at room temperature.
-
Assess Autofluorescence: Image unstained cells to quantify the contribution of intrinsic cell fluorescence.
-
Optimize Loading Conditions: Consider reducing the loading temperature to minimize dye sequestration in organelles.
-
Use Probenecid: Probenecid can be added to the cell medium to reduce the leakage of the de-esterified indicator by inhibiting organic anion transporters.
Issue 3: Cell Health is Compromised After Dye Loading
Cell stress or death can lead to artificially high intracellular calcium levels and unreliable results.
Possible Causes & Solutions:
-
Dye-Induced Toxicity:
-
Solution: Use the lowest effective concentration of the dye and minimize the loading time. Ensure that the DMSO concentration in the final loading solution is not toxic to the cells (typically <0.5%).
-
-
Phototoxicity:
-
Solution: Minimize exposure to excitation light by reducing laser power, camera gain, and the duration and frequency of imaging.
-
Experimental Protocols
Protocol 1: Loading this compound into Adherent Cells
This protocol provides a general guideline for loading this compound into adherent cells for fluorescence microscopy.
Materials:
-
This compound
-
Anhydrous DMSO
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer
-
Probenecid (optional)
Stock Solution Preparation:
-
This compound Stock (1 mM): Dissolve this compound in anhydrous DMSO to a final concentration of 1 mM. Aliquot and store at -20°C, protected from light and moisture.
-
Pluronic F-127 Stock (10% w/v): Dissolve Pluronic F-127 in distilled water. This may require gentle warming and vortexing. Store at room temperature.
Loading Protocol:
-
Culture adherent cells on coverslips or in imaging plates to the desired confluency.
-
Prepare the loading buffer by diluting the this compound stock solution and Pluronic F-127 stock solution in HBSS. A typical final concentration is 5 µM this compound with 0.02% Pluronic F-127. If using probenecid, add it to the loading buffer at a final concentration of 1-2.5 mM.
-
Remove the culture medium from the cells and wash once with HBSS.
-
Add the loading buffer to the cells and incubate for 30-60 minutes at 37°C.
-
After incubation, wash the cells twice with HBSS (containing probenecid, if used) to remove excess dye.
-
Incubate the cells for an additional 30 minutes at room temperature in the imaging buffer to allow for complete de-esterification of the dye.
-
Proceed with imaging.
Protocol 2: Microinjection of Fluo-3FF Pentapotassium Salt
For applications where AM ester loading is not suitable, microinjection of the cell-impermeant salt form can be used.
Materials:
-
Fluo-3FF pentapotassium salt
-
Sterile, filtered intracellular buffer (e.g., 120 mM KCl, 2 mM MgCl2, 10 mM HEPES, pH 7.2)
Protocol:
-
Prepare Injection Solution: Dissolve Fluo-3FF pentapotassium salt in the intracellular buffer to a final concentration of 0.5-5 mM.
-
Centrifuge: Centrifuge the solution at high speed for 10-15 minutes to pellet any aggregates.
-
Back-load Micropipette: Carefully back-load the supernatant into a micropipette.
-
Microinjection: Gently pierce the cell membrane and apply a brief pressure pulse to inject the Fluo-3FF solution.
-
Recovery: Allow the injected cells to recover for at least 15-30 minutes before imaging to allow the cell membrane to reseal and the dye to distribute.
Visualizations
Caption: Experimental workflow for this compound loading.
References
Preventing Fluo-3FF AM dye leakage from cells using probenecid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Fluo-3FF AM for intracellular calcium measurements. Here, you will find detailed information to address common issues, particularly the prevention of dye leakage from cells using probenecid (B1678239).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
This compound is a low-affinity fluorescent indicator for measuring high concentrations of intracellular calcium ions (Ca²⁺).[1] The acetoxymethyl (AM) ester group makes the dye cell-permeant. Once inside the cell, intracellular esterases cleave the AM groups, trapping the now active, calcium-sensitive Fluo-3FF dye. Its low affinity for Ca²⁺ makes it particularly suitable for measuring large calcium transients that would saturate high-affinity indicators.[1]
Q2: I'm observing a gradual decrease in my fluorescent signal over time. What could be the cause?
A gradual decrease in fluorescence intensity, independent of changes in calcium concentration, is a classic sign of dye leakage from the cells.[2] While Fluo-3FF is designed to be trapped within the cell after the AM ester groups are cleaved, it can still be slowly extruded from the cytoplasm.[2]
Q3: What is the mechanism behind Fluo-3FF leakage from cells?
The primary mechanisms responsible for Fluo-3FF leakage are:
-
Organic Anion Transporters (OATs): These are membrane proteins that can recognize the negatively charged, de-esterified Fluo-3FF molecule and transport it out of the cell.[2]
-
Pannexin 1 (Panx1) Channels: These large-pore channels can also serve as an exit pathway for dyes and other molecules like ATP from the cytoplasm to the extracellular space.
Q4: What is probenecid and how does it prevent Fluo-3FF leakage?
Probenecid is a uricosuric agent, primarily used in the treatment of gout, that functions by inhibiting organic anion transporters. In the context of cell-based assays, probenecid blocks the OATs and Pannexin 1 channels, thereby preventing the extrusion of de-esterified Fluo-3FF from the cells and ensuring a more stable fluorescent signal.
Q5: What is the optimal concentration of probenecid to use?
The recommended concentration of probenecid to reduce leakage of de-esterified Fluo-3FF is typically between 1 and 2.5 mM. It is advisable to empirically determine the optimal concentration for your specific cell type and experimental conditions.
Q6: Are there any potential side effects of using probenecid in my experiments?
Yes, while effective in preventing dye leakage, probenecid is a biologically active compound. It can inhibit the transport of other organic anions, which could potentially alter the physiology of your cells. For instance, by blocking Pannexin 1 channels, it can reduce ATP release, which might impact signaling pathways in your experimental model. Therefore, it is crucial to run appropriate controls to ensure that probenecid itself is not affecting the biological response you are measuring.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution(s) |
| Rapid signal decay or high background fluorescence | Fluo-3FF dye leakage from cells. | 1. Add probenecid to your loading and experimental buffers at a final concentration of 1-2.5 mM.2. Lower the experimental temperature to slow down transporter activity.3. Optimize the dye loading protocol by reducing the this compound concentration and/or incubation time. |
| Inconsistent fluorescence between cells | Uneven dye loading or compartmentalization. | 1. Ensure thorough mixing of the this compound loading solution.2. Optimize loading conditions (concentration, time, temperature) for your specific cell type. |
| Low fluorescent signal | Incomplete de-esterification of this compound. | After loading, incubate the cells in a dye-free medium (containing probenecid, if used) for at least 30 minutes to allow for complete de-esterification by intracellular esterases. |
| Precipitation of this compound in aqueous buffer | The final concentration of this compound is too high, or the mixing technique is poor. | The typical final working concentration for cell loading is 2-10 µM. Ensure the this compound stock solution is first mixed with a dispersing agent like Pluronic® F-127 before dilution into the aqueous buffer. |
Quantitative Data
Table 1: Recommended Reagent Concentrations
| Reagent | Stock Solution | Working Concentration | Notes |
| This compound | 1-10 mM in anhydrous DMSO | 2-10 µM | Optimization may be required for different cell types. |
| Probenecid | 100-250 mM in 1 M NaOH (pH adjusted to ~7.4) | 1-2.5 mM | Add to both loading and experimental buffers. |
| Pluronic® F-127 | 20% (w/v) in DMSO | ~0.02-0.04% | Aids in the dispersion of this compound in aqueous solutions. |
Experimental Protocols
Protocol 1: Standard this compound Loading
This protocol provides a general procedure for loading adherent cells with this compound.
-
Prepare this compound Stock Solution: Prepare a 1-10 mM stock solution of this compound in high-quality, anhydrous DMSO.
-
Prepare Loading Buffer: Dilute the this compound stock solution into a suitable physiological buffer (e.g., HBSS or Tyrode's solution) to a final working concentration of 2-10 µM. To aid in dispersion, you can mix the this compound stock with an equal volume of 20% (w/v) Pluronic® F-127 in DMSO before adding it to the buffer.
-
Cell Loading: Remove the culture medium and wash the cells once with the physiological buffer. Add the this compound loading solution to the cells and incubate for 30-60 minutes at 37°C.
-
Wash and De-esterification: Remove the loading buffer and wash the cells 2-3 times with fresh physiological buffer. Incubate the cells for an additional 30 minutes in the fresh buffer to allow for complete de-esterification of the intracellular this compound.
-
Imaging: The cells are now ready for fluorescence imaging.
Protocol 2: Enhanced Protocol to Minimize Fluo-3FF Leakage
This protocol incorporates probenecid to maximize dye retention.
-
Prepare Probenecid Stock Solution: Prepare a 100-250 mM stock solution of probenecid in 1 M NaOH. Adjust the final pH to ~7.4 with HCl.
-
Prepare Loading Buffer with Probenecid: Dilute the this compound stock solution (from Protocol 1, Step 1) into a physiological buffer containing 1-2.5 mM probenecid.
-
Cell Loading: Follow Step 3 from Protocol 1.
-
Wash and De-esterification: Remove the loading buffer and wash the cells 2-3 times with a physiological buffer that also contains 1-2.5 mM probenecid. Incubate the cells for 30 minutes in the probenecid-containing buffer to allow for complete de-esterification.
-
Imaging: Proceed with fluorescence imaging using a buffer that contains probenecid.
Visualizations
References
How to correct for Fluo-3FF AM compartmentalization in organelles
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of Fluo-3FF AM compartmentalization in organelles. Here you will find detailed methodologies and data to help you obtain accurate cytosolic Ca²⁺ measurements.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
Fluo-3FF is a fluorescent calcium indicator with a low affinity for Ca²⁺, making it suitable for measuring high calcium concentrations (in the micromolar range) that would saturate high-affinity indicators like Fluo-3 and Fluo-4.[1] Its acetoxymethyl (AM) ester form allows for straightforward loading into live cells.[1]
Q2: What is this compound compartmentalization?
This compound compartmentalization is the unintentional sequestration of the dye within intracellular organelles, such as mitochondria and the endoplasmic reticulum (ER), rather than it remaining exclusively in the cytosol. This is a prevalent issue with many AM ester-based fluorescent dyes.[1]
Q3: Why is this compound compartmentalization a problem?
Compartmentalization can lead to significant inaccuracies in the measurement of cytosolic Ca²⁺ concentrations. The total fluorescence signal becomes a composite of signals from the cytosol and various organelles, each having distinct Ca²⁺ levels and dynamics. This can result in experimental artifacts, such as an overestimation of baseline cytosolic Ca²⁺ or a distortion of the kinetics of calcium transients.[1]
Q4: Which organelles are most commonly involved in this compound compartmentalization?
While extensive data specifically for Fluo-3FF is limited, studies on similar fluo dyes indicate that mitochondria and the sarcoplasmic/endoplasmic reticulum are the primary sites of sequestration.[1] Some calcium indicators, particularly red-emitting ones, are known to accumulate in mitochondria.
Q5: How can I minimize this compound compartmentalization during loading?
Several strategies can be employed to reduce the sequestration of Fluo-3FF in organelles:
-
Lower Incubation Temperature: Loading cells at a lower temperature, such as room temperature or even on ice, can reduce active transport mechanisms that contribute to organellar uptake of the dye.
-
Use of Anion Transport Inhibitors: Reagents like probenecid (B1678239) or sulfinpyrazone (B1681189) can be included in the loading and imaging buffers. These inhibit the activity of organic anion transporters, which can facilitate dye extrusion from the cytosol and subsequent uptake into organelles.
-
Optimize Dye Concentration and Incubation Time: Using the lowest effective concentration of this compound and the shortest possible incubation time can help achieve a sufficient cytosolic signal while minimizing organellar loading.
-
Incorporate Pluronic F-127: This non-ionic surfactant aids in the solubilization of AM esters in aqueous media, which can lead to more uniform cytosolic loading.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solutions |
| High background fluorescence or punctate staining pattern | Fluo-3FF compartmentalization in organelles. | 1. Lower the loading temperature (e.g., room temperature or 4°C).2. Add probenecid (1-2.5 mM) or sulfinpyrazone (0.1-0.25 mM) to your loading and imaging buffers.3. Reduce the this compound concentration and/or incubation time.4. Co-load with an organelle-specific marker to confirm compartmentalization. |
| Slow or distorted calcium transient kinetics | Contribution of signal from organelles with slower Ca²⁺ dynamics. | 1. Implement strategies to minimize compartmentalization (see above).2. Consider using an alternative low-affinity indicator with improved cytosolic retention. |
| Low cytosolic signal | Incomplete de-esterification of this compound or active efflux of the dye. | 1. Allow for a post-loading de-esterification period (e.g., 30 minutes) in a dye-free buffer.2. Use probenecid to block anion pumps that may be extruding the dye. |
| Inconsistent cell-to-cell fluorescence intensity | Variations in dye loading efficiency or compartmentalization. | 1. Optimize loading conditions for your specific cell type.2. Ensure even mixing of the this compound loading solution.3. For quantitative analysis, consider using a ratiometric dye if compatible with your experimental setup. |
Experimental Protocols
Protocol 1: Standard this compound Loading to Minimize Compartmentalization
This protocol provides a starting point for loading this compound into adherent cells while minimizing organellar sequestration. Optimization for specific cell types is highly recommended.
Materials:
-
This compound
-
High-quality, anhydrous DMSO
-
Pluronic F-127 (20% w/v in DMSO)
-
Physiological buffer (e.g., HBSS)
-
Probenecid or Sulfinpyrazone
Procedure:
-
Prepare Loading Buffer: Supplement your physiological buffer with 1-2.5 mM probenecid or 0.1-0.25 mM sulfinpyrazone. Warm the buffer to the desired loading temperature (e.g., room temperature).
-
Prepare this compound Stock Solution: Prepare a 1-10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare this compound Working Solution: For improved dispersion, mix the this compound stock solution with an equal volume of 20% (w/v) Pluronic F-127 in DMSO. Dilute this mixture into the pre-warmed loading buffer to a final concentration of 1-10 µM.
-
Cell Loading:
-
Remove the cell culture medium and wash the cells once with the loading buffer.
-
Add the this compound working solution to the cells and incubate for 15-60 minutes at your chosen temperature (e.g., room temperature).
-
-
De-esterification:
-
Remove the loading solution and wash the cells twice with a dye-free loading buffer (containing the anion transport inhibitor).
-
Incubate the cells in the dye-free loading buffer for at least 30 minutes at the loading temperature to allow for complete de-esterification of the dye by intracellular esterases.
-
-
Imaging: Proceed with fluorescence imaging using appropriate filter sets for Fluo-3FF (excitation ~490 nm, emission ~515 nm).
Protocol 2: Validating Cytosolic Localization using Colocalization Analysis
This protocol helps to assess the degree of Fluo-3FF compartmentalization.
Procedure:
-
Load Cells with this compound: Follow Protocol 1 for cell loading.
-
Co-stain with Organelle-Specific Markers: After Fluo-3FF loading and de-esterification, incubate the cells with a fluorescent marker specific for the organelle of interest (e.g., MitoTracker™ Red CMXRos for mitochondria or ER-Tracker™ dye for the endoplasmic reticulum), following the manufacturer's instructions.
-
Image Acquisition: Acquire images in both the Fluo-3FF channel and the organelle marker channel using a confocal microscope.
-
Colocalization Analysis:
-
Visual Inspection: Merged images can provide a qualitative assessment of signal overlap, indicating compartmentalization.
-
Quantitative Analysis: For a more rigorous assessment, use image analysis software to calculate a colocalization coefficient, such as Pearson's Correlation Coefficient or Manders' Overlap Coefficient, between the Fluo-3FF and the organelle marker signals.
-
Protocol 3: Selective Permeabilization to Isolate Cytosolic Signal
This protocol uses digitonin (B1670571) to selectively permeabilize the plasma membrane, allowing for the release and measurement of the cytosolic dye pool.
Materials:
-
Digitonin
-
Physiological buffer (e.g., HBSS)
Procedure:
-
Load Cells: Load cells with this compound as described in Protocol 1.
-
Establish Baseline: Measure the total baseline fluorescence of the loaded cells.
-
Permeabilize Plasma Membrane: Add a low concentration of digitonin (typically 10-50 µg/mL, but requires optimization for your cell type) to the imaging buffer. This will selectively permeabilize the plasma membrane, releasing the cytosolic Fluo-3FF.
-
Measure Remaining Signal: After the cytosolic dye has washed out, the remaining fluorescence will be from the compartmentalized dye.
-
Data Analysis: The difference between the initial total fluorescence and the remaining fluorescence after digitonin treatment represents the cytosolic signal.
Data Presentation
Table 1: Properties of Low-Affinity Ca²⁺ Indicators
| Indicator | Reported Kd (in vitro) | Notes | Potential for Compartmentalization |
| Fluo-3FF | ~10-42 µM | Low affinity, suitable for high Ca²⁺ concentrations. | Yes, a common issue with AM esters. |
| Fluo-5N | ~90 µM | Very low affinity. | Can be intentionally loaded into organelles. |
| Fluo-8FF™ | ~10 µM | An alternative to Fluo-3FF, reported to have improved loading and brightness. | Yes, though may have improved cytosolic retention. |
| Calcium Green-5N | ~14 µM | Low affinity, spectrally similar to Calcium Green-1. | Yes, requires probenecid for improved retention. |
| BTC | ~7-26 µM | Ratiometric, low sensitivity to Mg²⁺. | Reported to have little dye compartmentalization. |
Note: The intracellular Kd of these indicators can differ significantly from the in vitro values due to the complex cytosolic environment.
Table 2: Anion Transport Inhibitors for Reducing Compartmentalization
| Inhibitor | Recommended Concentration |
| Probenecid | 1 - 2.5 mM |
| Sulfinpyrazone | 0.1 - 0.25 mM |
Visualizations
Caption: Experimental workflow for loading this compound and validating its cytosolic localization.
Caption: Troubleshooting logic for addressing this compound compartmentalization.
References
Technical Support Center: Optimizing Fluo-3FF AM for Calcium Imaging
Welcome to the technical support center for optimizing the use of Fluo-3FF AM, a low-affinity fluorescent indicator essential for measuring high calcium concentrations. This guide is designed for researchers, scientists, and drug development professionals to help navigate the intricacies of this compound application, with a specific focus on mitigating cytotoxicity. Here, you will find comprehensive troubleshooting advice, frequently asked questions, detailed experimental protocols, and visual guides to ensure the success and reliability of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is the acetoxymethyl (AM) ester form of the fluorescent calcium indicator Fluo-3FF. The AM ester group makes the molecule cell-permeant. Once inside the cell, intracellular esterases cleave the AM group, trapping the now active, calcium-sensitive Fluo-3FF dye in the cytosol. Due to its low affinity for Ca²⁺, Fluo-3FF is particularly well-suited for measuring high calcium concentrations that would otherwise saturate high-affinity indicators. This makes it ideal for studying cellular compartments with elevated calcium levels, such as the endoplasmic reticulum (ER) and during events of significant calcium influx.
Q2: What are the common causes of cytotoxicity when using this compound?
Cytotoxicity associated with this compound loading can arise from several factors:
-
High Dye Concentration: Excessive concentrations of the dye can be inherently toxic to cells.[1]
-
Calcium Overload: Disruption of intracellular calcium homeostasis can trigger apoptotic pathways.[2][3][4]
-
Solvent Toxicity: The solvent used to dissolve this compound, typically DMSO, can be toxic to cells at higher concentrations.
-
Phototoxicity: Prolonged exposure to high-intensity excitation light can generate reactive oxygen species (ROS), leading to cellular damage and death.[5]
-
Incomplete De-esterification: The incomplete cleavage of the AM ester group can result in cytotoxic byproducts.
Q3: How can I recognize signs of cytotoxicity in my this compound-loaded cells?
Signs of cytotoxicity can manifest as:
-
Changes in cell morphology, such as rounding, blebbing, or detachment from the culture surface.
-
Reduced cell viability and proliferation, which can be quantified using assays like MTT or Trypan Blue exclusion.
-
Increased membrane permeability, detectable with assays like LDH release or Propidium Iodide staining.
-
Activation of apoptotic pathways, indicated by caspase activation or DNA fragmentation.
Q4: What is dye compartmentalization and how can it affect my results?
Dye compartmentalization refers to the sequestration of Fluo-3FF into intracellular organelles like mitochondria or the ER, rather than remaining exclusively in the cytosol. This can lead to inaccurate measurements of cytosolic calcium levels, as the fluorescent signal will be a composite from different cellular compartments with varying calcium concentrations and dynamics. To minimize this, you can try lowering the loading temperature and concentration, or using probenecid (B1678239) to inhibit organic anion transporters that may contribute to this phenomenon.
Troubleshooting Guide: High Cytotoxicity with this compound
This guide provides a systematic approach to troubleshooting and resolving common issues of cytotoxicity encountered during this compound experiments.
| Issue | Possible Cause | Recommended Solution |
| High cell death after loading | This compound concentration is too high. | Perform a concentration titration to determine the lowest effective concentration that provides an adequate signal-to-noise ratio. A common starting range is 2-10 µM. |
| Incubation time is too long. | Reduce the incubation time. Typical loading times are between 30-60 minutes. | |
| DMSO concentration is toxic. | Ensure the final DMSO concentration in the loading buffer is non-toxic, typically below 0.5%. | |
| Poor cell morphology post-loading | Suboptimal loading temperature. | Optimize the loading temperature. While 37°C is common, some cell types may benefit from loading at room temperature or even on ice to reduce metabolic stress. |
| Incomplete removal of extracellular dye. | Wash the cells thoroughly with dye-free buffer after the loading and de-esterification steps. | |
| Inconsistent results and high variability | Cell health is compromised before the experiment. | Ensure cells are healthy and in the logarithmic growth phase before starting the experiment. |
| Phototoxicity from imaging. | Minimize exposure to excitation light by reducing laser power, decreasing exposure time, and limiting the frequency of image acquisition. |
Quantitative Data Summary
The following table summarizes key quantitative parameters for optimizing this compound loading while minimizing cytotoxicity. These values should be considered as a starting point and may require further optimization for your specific cell type and experimental conditions.
| Parameter | Recommended Range | Notes |
| This compound Stock Solution Concentration | 1-5 mM in anhydrous DMSO | Store in small aliquots at -20°C, protected from light and moisture. |
| Final Loading Concentration | 1-10 µM | Optimization is crucial. Start with a lower concentration and increase if the signal is insufficient. |
| Pluronic® F-127 Concentration | 0.02-0.04% (w/v) | Aids in the dispersion of the AM ester in aqueous solutions. |
| Probenecid Concentration | 1-2.5 mM | An organic anion transporter inhibitor that can reduce dye leakage and compartmentalization. |
| Incubation Time | 30-60 minutes | Shorter times are generally better to reduce stress on the cells. |
| Incubation Temperature | 20-37°C | Lower temperatures may reduce dye compartmentalization and cytotoxicity. |
| De-esterification Time | At least 30 minutes | Allows for the complete cleavage of the AM groups by intracellular esterases. |
Experimental Protocols
Protocol 1: Optimizing this compound Loading Concentration
This protocol describes a method to determine the optimal this compound concentration that yields a robust signal with minimal cytotoxicity.
-
Cell Preparation: Seed your cells in a 96-well plate at a density that will result in 80-90% confluency on the day of the experiment.
-
Prepare this compound Loading Solutions: Prepare a series of loading buffers with varying final concentrations of this compound (e.g., 1, 2.5, 5, 7.5, and 10 µM) in your preferred physiological buffer (e.g., HBSS). Include 0.02% Pluronic® F-127 and 1 mM probenecid in all loading solutions.
-
Dye Loading: Remove the culture medium and wash the cells once with the physiological buffer. Add the different this compound loading solutions to the respective wells.
-
Incubation: Incubate the plate for 45 minutes at 37°C.
-
Wash and De-esterification: Remove the loading solutions and wash the cells twice with dye-free buffer containing probenecid. Add fresh dye-free buffer and incubate for an additional 30 minutes to ensure complete de-esterification.
-
Signal Measurement: Measure the fluorescence intensity of each well using a fluorescence plate reader or microscope with appropriate filter sets for Fluo-3FF (Excitation/Emission: ~506/526 nm).
-
Cytotoxicity Assessment: In a parallel plate treated with the same range of this compound concentrations, perform a cytotoxicity assay (e.g., MTT or LDH assay as described in Protocol 2 and 3).
-
Data Analysis: Plot the fluorescence intensity and cell viability against the this compound concentration. The optimal concentration will be the one that provides a high fluorescence signal with minimal impact on cell viability.
Protocol 2: MTT Assay for Cell Viability
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Treatment: After loading the cells with different concentrations of this compound as described in Protocol 1, remove the dye-free buffer.
-
MTT Reagent Addition: Add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.
-
Incubation: Incubate the plate for 4 hours in a humidified atmosphere (e.g., 37°C, 5% CO₂).
-
Solubilization: Add 100 µL of the solubilization solution to each well and incubate the plate overnight in the incubator.
-
Absorbance Measurement: Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm.
-
Calculation: Calculate the percentage of cell viability for each concentration relative to the untreated control cells.
Protocol 3: LDH Release Assay for Cytotoxicity
The LDH (Lactate Dehydrogenase) assay measures the release of LDH from damaged cells into the culture supernatant, which is an indicator of cytotoxicity.
-
Sample Collection: After the de-esterification step in Protocol 1, carefully collect the supernatant from each well.
-
LDH Reaction: In a new 96-well plate, add a portion of the collected supernatant to the LDH reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Stop Reaction: Add the stop solution provided with the kit to each well.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (typically around 490 nm) using a microplate reader.
-
Calculation: Determine the amount of LDH release for each condition and express it as a percentage of the maximum LDH release control (cells lysed with a detergent).
Visual Guides
Experimental Workflow for Optimizing this compound Concentration
Caption: Workflow for optimizing this compound concentration.
Signaling Pathway of Calcium Overload-Induced Cytotoxicity
References
Addressing poor Fluo-3FF AM loading efficiency in specific cell types
This guide provides troubleshooting advice and answers to frequently asked questions regarding poor loading efficiency of Fluo-3FF AM in various cell types.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for poor this compound loading?
A1: Several factors can contribute to inefficient loading of this compound into cells. These include:
-
Suboptimal Dye Concentration: The concentration of this compound may be too low for the specific cell type.
-
Inadequate Incubation Time or Temperature: The conditions for incubation may not be optimal for dye uptake.
-
Poor Dye Solubility: this compound is lipophilic and can precipitate out of the aqueous loading buffer if not properly dispersed.
-
Efflux Pump Activity: Many cell types, particularly primary cells and stem cells, express multidrug resistance (MDR) transporters that actively pump the dye out of the cell.
-
Cell Health: Unhealthy or dying cells will not load the dye efficiently and can contribute to high background fluorescence.
-
Esterase Activity: Insufficient intracellular esterase activity can prevent the cleavage of the AM ester group, which is necessary to trap the fluorescent Fluo-3FF form of the dye inside the cell.
Q2: How can I improve the solubility of this compound in my loading buffer?
A2: To improve the solubility of this compound, it is highly recommended to use a dispersing agent like Pluronic F-127. Typically, a stock solution of 20% (w/v) Pluronic F-127 in dry DMSO is prepared and then added to the loading buffer to a final concentration of 0.02-0.05%. It is crucial to add the this compound to the buffer containing Pluronic F-127 and not the other way around.
Q3: What are efflux pumps and how do they affect this compound loading?
A3: Efflux pumps are transmembrane proteins that actively transport a wide variety of substrates out of the cell. Dyes like this compound are often recognized as substrates by these pumps, leading to their removal from the cytoplasm and resulting in poor loading.
Q4: Can I use efflux pump inhibitors to improve dye loading?
A4: Yes, using efflux pump inhibitors can significantly improve the retention of this compound in cells with high MDR activity. Common inhibitors include probenecid (B1678239) and verapamil. It is important to determine the optimal concentration of the inhibitor and to assess its potential effects on cell physiology and the experimental outcome.
Troubleshooting Guide
Issue 1: Low Fluorescence Signal
This is often due to insufficient intracellular concentration of the active Fluo-3FF dye.
Caption: Troubleshooting workflow for low fluorescence signal.
| Parameter | Standard Range | Troubleshooting Action | Recommended Starting Concentrations for Specific Cell Types |
| This compound Concentration | 1-10 µM | Increase concentration in 1-2 µM increments. | CHO Cells: 2-4 µMPrimary Neurons: 5-10 µMCardiomyocytes: 4-8 µM |
| Incubation Time | 20-60 min | Increase incubation time in 10-15 min intervals. | HeLa Cells: 30-45 minAstrocytes: 45-60 min |
| Incubation Temperature | 25-37°C | Optimize temperature. Start at 37°C and test lower temperatures if viability is an issue. | Most mammalian cells load well at 37°C. |
| Pluronic F-127 | 0.02-0.05% | Ensure proper mixing and final concentration. | N/A |
| Efflux Pump Inhibitors | Varies | See table below for specific inhibitors. | N/A |
Issue 2: High Background Fluorescence
This can be caused by extracellular dye, dead cells, or incomplete de-esterification.
Caption: Troubleshooting workflow for high background fluorescence.
-
Washing: After loading, wash the cells 2-3 times with fresh, dye-free buffer to remove any extracellular this compound.
-
Resting Period: Allow the cells to rest in dye-free buffer for 15-30 minutes after washing. This allows for more complete de-esterification of the dye that has entered the cells.
-
Cell Viability: Use a viability dye like Trypan Blue or Propidium Iodide to assess the health of your cell population. A high percentage of dead cells will lead to increased background.
Experimental Protocols
Protocol 1: Standard this compound Loading
-
Prepare Loading Buffer: Supplement your standard physiological buffer (e.g., HBSS) with 0.02% Pluronic F-127.
-
Prepare this compound Solution: Add the required volume of this compound stock solution (typically 1-5 mM in DMSO) to the loading buffer to achieve the final desired concentration (e.g., 5 µM). Vortex immediately to ensure proper mixing.
-
Cell Loading: Replace the cell culture medium with the this compound loading solution and incubate for the desired time and temperature (e.g., 30-60 minutes at 37°C).
-
Washing: Remove the loading solution and wash the cells 2-3 times with fresh, dye-free buffer.
-
Resting: Incubate the cells in dye-free buffer for 15-30 minutes to allow for complete de-esterification.
-
Imaging: Proceed with fluorescence imaging.
Protocol 2: this compound Loading with Efflux Pump Inhibitors
-
Prepare Inhibitor Solution: Prepare a stock solution of the chosen efflux pump inhibitor (e.g., 100 mM Probenecid in 1 M NaOH).
-
Pre-incubation: Pre-incubate the cells with the inhibitor in your physiological buffer for 15-30 minutes at the desired temperature.
-
Loading with Inhibitor: Prepare the this compound loading solution as described in Protocol 1, but also include the efflux pump inhibitor at its final working concentration.
-
Cell Loading: Replace the pre-incubation solution with the this compound and inhibitor loading solution and proceed with the standard loading protocol.
-
Washing and Resting: Wash and rest the cells in a buffer that continues to include the efflux pump inhibitor.
-
Imaging: Proceed with fluorescence imaging.
| Inhibitor | Typical Working Concentration | Target | Notes |
| Probenecid | 1-2.5 mM | Organic Anion Transporters (OATs) | Can be cytotoxic at higher concentrations. |
| Verapamil | 1-10 µM | P-glycoprotein (MDR1) | Also a calcium channel blocker, which may affect experimental results. |
| Cyclosporin A | 1-5 µM | P-glycoprotein (MDR1) and MRP1 | Immunosuppressant with potential off-target effects. |
Signaling Pathway Visualization
This compound Loading and Activation Pathway
Caption: Mechanism of this compound loading and activation in a cell.
Technical Support Center: Minimizing Motion Artifacts in Fluo-3FF AM Calcium Imaging
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing motion artifacts during Fluo-3FF AM calcium imaging experiments.
Frequently Asked Questions (FAQs)
Q1: What are motion artifacts in calcium imaging and why are they problematic?
Q2: What are the main strategies to minimize motion artifacts?
A2: There are two primary strategies for minimizing motion artifacts, which can be used in combination:
-
Experimental (Physical) Stabilization: This involves physically restraining the sample to prevent movement during image acquisition.
-
Computational (Post-Acquisition) Correction: This involves using image registration algorithms to correct for movement in the recorded image series.[3]
Q3: When should I choose experimental stabilization versus computational correction?
A3: The choice depends on the nature and extent of the motion. For significant, rapid movements, experimental stabilization is often necessary as computational methods may not be able to fully compensate for large, abrupt shifts. For smaller, slower drifts, computational correction is often sufficient. In many cases, a combination of both approaches yields the best results.
Q4: Can the choice of calcium indicator affect motion artifacts?
A4: While the indicator itself does not directly cause motion, its properties can influence the severity and perception of artifacts. For instance, a brighter indicator with a high signal-to-noise ratio may make subtle movements more apparent. Fluo-3FF is a low-affinity indicator suitable for measuring high calcium concentrations. Its brightness and photostability are important considerations for achieving high-quality imaging with minimal artifacts.
Troubleshooting Guide: Common Issues and Solutions
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Sudden, large shifts in the image. | Mechanical instability of the microscope stage or sample holder. External vibrations (e.g., from building work, equipment). In vivo subject movement (e.g., breathing, muscle contractions). | Ensure the microscope stage and all components are securely fastened. Use an anti-vibration table. For in vivo experiments, consider head-fixation or other stabilization methods. The use of sedatives like dexmedetomidine (B676) can also reduce involuntary movements in animal models. |
| Slow, gradual drift of the sample. | Thermal drift of the microscope or stage. Unstable sample mounting. | Allow the microscope and all equipment to thermally equilibrate before starting the experiment. Use a stable, well-secured sample chamber. For adherent cells, ensure proper coating of the coverslip to promote strong adhesion. |
| Blurry images or loss of focus. | Axial (z-axis) motion of the sample. | Implement axial motion correction techniques, such as using a piezoelectric z-stage for real-time focus correction. Some computational methods can also correct for z-motion by analyzing intensity changes across different focal planes. |
| Warping or distortion within the image. | Non-rigid motion of the tissue. | Employ non-rigid motion correction algorithms that can account for localized deformations within the field of view. |
| Residual motion artifacts after computational correction. | The chosen algorithm is not suitable for the type of motion present. Poor image quality (low signal-to-noise ratio) hindering the algorithm's performance. | Experiment with different motion correction algorithms (e.g., rigid vs. non-rigid). Optimize imaging parameters (e.g., laser power, exposure time) to improve image quality. |
Data Presentation: Comparison of Motion Correction Algorithms
The choice of a computational motion correction algorithm is critical for obtaining accurate results. Below is a comparison of several popular algorithms used in calcium imaging.
| Algorithm | Type | Key Features | Processing Speed (per frame) | Accuracy |
| TurboReg | Intensity-based | Widely used in ImageJ, offers "Accurate" and "Fast" modes. | Accurate mode: Slower; Fast mode: Faster | Good |
| moco | Fourier-transform-based | Faster than TurboReg for translational motion, compatible with ImageJ. | ~27 ms | Comparable to established algorithms, stable for large translations. |
| NoRMCorre | Patch-based | Can perform both rigid and non-rigid correction, suitable for online processing. | Rigid mode: Fast; Non-rigid mode: Slower | High, especially for non-rigid motion. |
| Suite2p | Phase correlation-based | Integrated pipeline for motion correction and cell segmentation. | ~12 ms | Moderate accuracy and speed. |
| FIFER | Feature-based | Fast and accurate, particularly for two-photon imaging data. | ~0.59 ms | High |
Data Presentation: Comparison of Cell Immobilization Techniques
Proper immobilization is a key experimental step to minimize motion. The choice of coating substrate can significantly impact cell adhesion.
| Coating Material | Mechanism of Action | Advantages | Disadvantages |
| Poly-L-lysine | Electrostatic interaction between the positively charged polymer and the negatively charged cell membrane. | Simple to prepare, effective for many cell types. | Can be cytotoxic at high concentrations, may not be suitable for all cell types. |
| Gelatin | Provides a protein-based extracellular matrix for cell attachment. | Biocompatible, promotes cell adhesion and proliferation. | Can degrade over time in culture media. |
| Collagen | Mimics the natural extracellular matrix, promoting cell adhesion and physiological responses. | Provides a more physiologically relevant substrate for many cell types. | More expensive than gelatin or poly-L-lysine. |
| APTES-glutaraldehyde | Covalent linkage of primary amines on the cell surface to the coated glass. | Strong immobilization, minimal background fluorescence. | Requires careful preparation to avoid cytotoxicity. |
Experimental Protocols
Optimized this compound Loading Protocol to Minimize Motion-Related Issues
This protocol is designed to achieve robust this compound loading while promoting strong cell adhesion to minimize motion during imaging.
Materials:
-
This compound (acetoxymethyl ester)
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
Pluronic F-127
-
Physiological buffer (e.g., Hanks' Balanced Salt Solution - HBSS)
-
Probenecid (B1678239) (optional, for inhibiting dye leakage)
-
Coverslip coating agent (e.g., Poly-L-lysine, gelatin)
-
Cell culture medium
Procedure:
-
Coverslip Preparation:
-
Clean glass coverslips thoroughly.
-
Coat coverslips with the chosen adhesion agent according to the manufacturer's instructions. For example, incubate with 0.1 mg/mL Poly-L-lysine for 1 hour at 37°C, then wash with sterile water and allow to dry.
-
Plate cells onto the coated coverslips and allow them to adhere and grow to the desired confluency.
-
-
Reagent Preparation:
-
Prepare a 1-5 mM stock solution of this compound in anhydrous DMSO.
-
Prepare a 20% (w/v) stock solution of Pluronic F-127 in DMSO.
-
If using, prepare a stock solution of probenecid (e.g., 100 mM in 1 M NaOH, pH adjusted to ~7.4).
-
-
Loading Solution Preparation:
-
Warm the physiological buffer to the desired loading temperature (e.g., 37°C).
-
For a final this compound concentration of 2-10 µM, first mix the required volume of the this compound stock solution with an equal volume of the 20% Pluronic F-127 solution.
-
Add this mixture to the pre-warmed buffer while vortexing to ensure proper dispersion.
-
If using, add probenecid to the loading solution at a final concentration of 1-2.5 mM.
-
-
Cell Loading:
-
Remove the culture medium from the cells.
-
Add the loading solution to the cells.
-
Incubate for 30-60 minutes at 37°C, protected from light.
-
-
Washing and De-esterification:
-
Remove the loading solution.
-
Wash the cells 2-3 times with fresh, warm physiological buffer (containing probenecid if used in the loading step).
-
Incubate the cells in the final wash buffer for an additional 20-30 minutes to allow for complete de-esterification of the AM ester.
-
-
Imaging:
-
The cells are now ready for calcium imaging. Mount the coverslip in a suitable imaging chamber and proceed with image acquisition.
-
Step-by-Step Guide to Computational Motion Correction
This guide provides a general workflow for applying computational motion correction to a time-series of calcium imaging data using a template-based registration algorithm.
Software:
-
ImageJ/Fiji with motion correction plugins (e.g., TurboReg, moco) or
-
MATLAB or Python with dedicated calcium imaging analysis packages (e.g., NoRMCorre, Suite2p, CaImAn).
Procedure:
-
Data Import: Load your time-series image stack into the chosen software.
-
Template Selection:
-
Choose a reference frame (template) to which all other frames will be aligned. This is often the first frame, an average of a few initial frames, or a frame with high contrast and minimal artifacts.
-
-
Algorithm Selection and Parameter Setting:
-
Select the motion correction algorithm.
-
Choose between rigid and non-rigid transformation based on the expected motion in your data. Rigid transformation corrects for translation and rotation of the entire frame, while non-rigid transformation can correct for local distortions.
-
Set algorithm-specific parameters, such as the number of iterations, pyramid levels (for TurboReg), or patch size (for NoRMCorre).
-
-
Run Motion Correction: Execute the algorithm. The software will calculate the necessary shifts to align each frame to the template and apply these transformations.
-
Evaluation of Correction:
-
Visually inspect the corrected image stack to ensure that the motion has been effectively reduced. Play the corrected stack as a movie to check for residual jitter.
-
Quantitatively assess the correction by calculating metrics such as the correlation coefficient between each frame and the template. A higher and more stable correlation over time indicates successful correction.
-
-
Data Export: Save the motion-corrected image stack for further analysis (e.g., ROI selection, fluorescence extraction).
Visualizations
Caption: Intracellular calcium signaling pathway and the principle of Fluo-3FF detection.
Caption: Experimental workflow for this compound calcium imaging with motion correction.
Caption: Troubleshooting logic for addressing motion artifacts in calcium imaging.
References
Dealing with Fluo-3FF AM precipitation in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the low-affinity calcium indicator, Fluo-3FF AM. Here, you will find detailed information to help you address common issues, particularly precipitation in aqueous solutions, and optimize your experimental workflow.
Frequently Asked Questions (FAQs)
Q1: What is the difference between Fluo-3FF and this compound?
Fluo-3FF is the pentapotassium salt form of the indicator, which is water-soluble but not permeable to live cell membranes. It is typically used for in vitro assays or introduced into cells via methods like microinjection.[1] this compound is the acetoxymethyl (AM) ester derivative. This modification makes the molecule uncharged and hydrophobic, allowing it to easily pass through the cell membrane.[2] Once inside the cell, intracellular esterases cleave off the AM groups, trapping the now fluorescent and calcium-sensitive Fluo-3FF dye in the cytoplasm.[1]
Q2: My this compound stock solution in DMSO is clear, but it precipitates when I dilute it into my aqueous cell culture medium. Why does this happen?
This is a common issue arising from the low solubility of this compound in aqueous solutions. The AM ester form is lipophilic and tends to aggregate and precipitate when transferred from an organic solvent like DMSO to a water-based medium. Factors that can exacerbate this include high final concentrations of the dye, inadequate mixing, and the absence of a dispersing agent.
Q3: What is Pluronic F-127, and why is it recommended for this compound loading?
Pluronic F-127 is a non-ionic surfactant that acts as a dispersing agent. It helps to prevent the aggregation and precipitation of this compound in aqueous buffers by forming micelles around the dye molecules, thus improving its apparent solubility and facilitating its entry into cells.
Q4: What is probenecid, and should I use it in my experiments?
Probenecid is an organic anion transport inhibitor. After the AM ester is cleaved inside the cell, the resulting Fluo-3FF is negatively charged and can be actively pumped out of some cell types by organic anion transporters. Probenecid can be added to the loading and imaging buffers to block these transporters, leading to better dye retention and a more stable fluorescent signal.
Q5: What is dye compartmentalization, and how can I avoid it?
Dye compartmentalization refers to the sequestration of the fluorescent indicator within intracellular organelles such as mitochondria or the endoplasmic reticulum, rather than remaining exclusively in the cytosol. This can lead to inaccurate measurements of cytosolic calcium levels. To minimize this, it is recommended to use the lowest possible dye concentration and loading temperature that still provides an adequate signal-to-noise ratio.
Troubleshooting Guide: this compound Precipitation
This guide addresses the common problem of this compound precipitation during the preparation of working solutions.
| Problem | Potential Cause | Recommended Solution |
| Precipitate forms immediately upon diluting DMSO stock into aqueous buffer. | Final concentration of this compound is too high. | The typical final working concentration for cell loading is between 1-10 µM. Higher concentrations significantly increase the risk of precipitation. |
| Inadequate mixing technique. | When diluting the DMSO stock, add it to the aqueous buffer while vortexing or gently sonicating to ensure rapid and thorough mixing. | |
| Absence of a dispersing agent. | Use Pluronic F-127 to improve the dispersion of this compound. A common method is to mix the this compound DMSO stock with an equal volume of a 20% (w/v) Pluronic F-127 solution in DMSO before diluting into the final aqueous buffer. | |
| Working solution appears cloudy or develops a precipitate over time. | Instability of the working solution. | Always prepare the this compound working solution fresh for each experiment and use it promptly. |
| Hydrolysis of the AM ester. | Ensure that the DMSO used for the stock solution is of high quality and anhydrous. Water contamination can lead to the hydrolysis of the AM ester, reducing its cell-permeability and increasing the likelihood of precipitation. | |
| Low or inconsistent fluorescent signal in cells. | Incomplete dissolution of this compound. | Visually inspect your working solution for any particulate matter before adding it to the cells. If precipitation is observed, prepare a fresh solution. |
| Incomplete de-esterification. | After loading, incubate the cells in a dye-free buffer for at least 30 minutes to allow for the complete cleavage of the AM groups by intracellular esterases. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol provides a standard method for preparing this compound for loading into live cells.
Materials:
-
This compound
-
High-quality, anhydrous Dimethyl Sulfoxide (DMSO)
-
Pluronic F-127
-
Physiological buffer (e.g., Hanks' Balanced Salt Solution - HBSS)
Stock Solution Preparation:
-
This compound Stock (1-10 mM): Prepare a 1-10 mM stock solution of this compound in anhydrous DMSO. Store this stock solution in small aliquots, protected from light and moisture at -20°C.
-
Pluronic F-127 Stock (20% w/v): Prepare a 20% (w/v) solution of Pluronic F-127 in DMSO. This may require gentle warming to fully dissolve. Store at room temperature.
Working Solution Preparation:
-
For a final loading concentration of 5 µM this compound with 0.02% Pluronic F-127, first mix equal volumes of your this compound stock solution and the 20% Pluronic F-127 stock solution.
-
Dilute this mixture into your pre-warmed physiological buffer to achieve the final desired concentration. For example, to make 1 mL of 5 µM loading solution from a 1 mM stock, you would add 5 µL of the this compound/Pluronic F-127 mixture to 995 µL of buffer.
-
Vortex the working solution immediately and thoroughly before adding it to the cells.
Protocol 2: Loading Adherent Cells with this compound
This protocol outlines a general procedure for loading this compound into adherent cells for fluorescence imaging.
Materials:
-
Adherent cells cultured on coverslips or imaging plates
-
This compound working solution (from Protocol 1)
-
Physiological buffer (e.g., HBSS)
-
Probenecid (optional)
Procedure:
-
Grow adherent cells to the desired confluency on a suitable imaging substrate.
-
Prepare the this compound working solution as described in Protocol 1. If using probenecid, add it to the working solution at a final concentration of 1-2.5 mM.
-
Remove the cell culture medium and wash the cells once with the physiological buffer.
-
Add the this compound working solution to the cells, ensuring the entire surface is covered.
-
Incubate the cells for 30-60 minutes at 37°C. The optimal loading time and temperature may need to be determined empirically for your specific cell type.
-
After incubation, remove the loading solution and wash the cells twice with the physiological buffer (containing probenecid, if used).
-
Add fresh, dye-free buffer to the cells and incubate for a further 30 minutes to allow for complete de-esterification of the intracellular this compound.
-
The cells are now ready for imaging.
Visualizations
Caption: Workflow for this compound preparation, cell loading, and activation.
Caption: Common causes and solutions for this compound precipitation.
References
Technical Support Center: Fluo-3FF AM Staining and Cell Viability Assessment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for assessing cell viability after staining with Fluo-3FF AM.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
Fluo-3FF Acetoxymethyl (AM) ester is a fluorescent indicator used for measuring intracellular calcium concentrations. It is a low-affinity calcium indicator, making it particularly suitable for detecting high calcium levels that might saturate high-affinity indicators. Its AM ester form allows it to passively diffuse across the cell membrane of living cells. Once inside, intracellular esterases cleave the AM ester group, trapping the now fluorescent and calcium-sensitive Fluo-3FF dye within the cell.
Q2: What are the potential impacts of this compound staining on cell viability?
While this compound is a powerful tool, the loading process and the dye itself can potentially affect cell health. The primary concerns include:
-
Cytotoxicity: The AM ester, the dye itself, or byproducts of its hydrolysis can be toxic to cells, especially at high concentrations or with prolonged incubation times.
-
Phototoxicity: Intense or prolonged exposure to the excitation light used for fluorescence imaging can generate reactive oxygen species (ROS), leading to cellular damage and apoptosis.
-
Calcium Buffering: The presence of a calcium indicator like Fluo-3FF can buffer intracellular calcium, potentially altering the kinetics and amplitude of physiological calcium signals and affecting downstream signaling pathways.
-
Compartmentalization: The dye may accumulate in organelles such as mitochondria and the endoplasmic reticulum, which can lead to inaccurate cytosolic calcium measurements and potential organelle-specific toxicity.
Q3: How can I minimize the impact of this compound staining on cell viability?
To maintain cell health during and after this compound staining, consider the following optimization steps:
-
Use the lowest effective dye concentration: Titrate the this compound concentration to find the minimum level that provides a sufficient signal-to-noise ratio.
-
Optimize incubation time: Minimize the incubation time to reduce potential cytotoxic effects.
-
Lower the loading temperature: Incubating cells at room temperature instead of 37°C can reduce dye compartmentalization and potential metabolic stress.
-
Minimize light exposure: Use the lowest possible excitation light intensity and exposure time during imaging to reduce phototoxicity.
-
Use appropriate loading reagents: While Pluronic F-127 can aid in dye solubilization, its concentration should be optimized as it can also impact cell membranes. Ensure the final DMSO concentration is non-toxic (typically below 0.5%).
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no fluorescence signal after staining | Incomplete hydrolysis of the AM ester. | Allow for a sufficient de-esterification period (typically 30 minutes) in a dye-free medium after loading. |
| Dye leakage from the cells. | Use an organic anion transporter inhibitor like probenecid (B1678239) (1-2.5 mM) in the loading and imaging buffers. Lowering the experimental temperature can also reduce leakage. | |
| Incorrect filter sets on the microscope. | Ensure the excitation and emission filters are appropriate for Fluo-3FF (Excitation ~490 nm, Emission ~515 nm). | |
| High background fluorescence | Extracellular this compound that has not been washed away. | Wash cells thoroughly with dye-free buffer after the loading and de-esterification steps. |
| Dye compartmentalization in organelles. | Lower the loading temperature and/or reduce the dye concentration and incubation time. | |
| Punctate or granular staining pattern | Dye has accumulated in organelles (compartmentalization). | Optimize loading conditions as described above. Co-staining with organelle-specific markers can confirm compartmentalization. |
| Precipitation of this compound in the loading buffer. | Ensure the this compound is fully dissolved in DMSO before diluting in the aqueous buffer. The use of Pluronic F-127 can help prevent precipitation. | |
| Cells appear stressed or are dying after staining | Cytotoxicity from the this compound or loading reagents. | Reduce the dye concentration and/or incubation time. Ensure the final DMSO concentration is not toxic to your cells. |
| Phototoxicity from the imaging process. | Minimize exposure to excitation light by reducing laser power, exposure time, and the frequency of image acquisition. |
Experimental Protocols
Protocol 1: Standard this compound Loading for Adherent Cells
Materials:
-
This compound
-
Anhydrous DMSO
-
Pluronic F-127 (20% solution in DMSO)
-
Physiological buffer (e.g., HBSS or Tyrode's solution)
-
Probenecid (optional)
Procedure:
-
Prepare a 1-5 mM this compound stock solution in anhydrous DMSO.
-
Prepare the loading buffer: Dilute the this compound stock solution into the physiological buffer to a final working concentration of 2-10 µM. To aid in solubilization, you can first mix the this compound stock solution with an equal volume of 20% Pluronic F-127 before diluting into the buffer. If using probenecid, add it to the loading buffer at a final concentration of 1-2.5 mM.
-
Cell Loading: Remove the culture medium from the adherent cells and wash once with the physiological buffer. Add the loading buffer to the cells and incubate for 30-60 minutes at 37°C or room temperature.
-
De-esterification: Remove the loading solution and wash the cells 2-3 times with fresh physiological buffer (containing probenecid if used). Incubate the cells in the dye-free buffer for at least 30 minutes to allow for complete de-esterification of the AM ester.
-
Imaging: The cells are now ready for fluorescence imaging.
Protocol 2: Assessing Cell Viability using Calcein AM and Propidium Iodide
This protocol allows for the simultaneous visualization of live and dead cells after this compound staining and subsequent experimental treatments.
Materials:
-
Calcein AM
-
Propidium Iodide (PI)
-
Physiological buffer (e.g., PBS or HBSS)
Procedure:
-
Prepare staining solution: Prepare a working solution containing both Calcein AM (final concentration 1-2 µM) and Propidium Iodide (final concentration 1-5 µg/mL) in the physiological buffer. Protect the solution from light.
-
Stain cells: After your experiment with the this compound-loaded cells is complete, remove the experimental medium and wash the cells once with the physiological buffer.
-
Incubate with staining solution: Add the Calcein AM/PI staining solution to the cells and incubate for 15-30 minutes at room temperature or 37°C, protected from light.
-
Image cells: Image the cells using a fluorescence microscope with appropriate filter sets for Calcein (Excitation ~490 nm, Emission ~515 nm - green fluorescence for live cells) and Propidium Iodide (Excitation ~535 nm, Emission ~617 nm - red fluorescence for dead cells).
Protocol 3: Quantitative Assessment of Cytotoxicity using the LDH Assay
The Lactate Dehydrogenase (LDH) assay quantitatively measures cytotoxicity by detecting the release of LDH from cells with damaged plasma membranes.
Materials:
-
Commercially available LDH cytotoxicity assay kit
-
96-well plate
-
Microplate reader
Procedure:
-
Cell preparation: Plate your cells in a 96-well plate and allow them to adhere.
-
This compound staining and treatment: Stain the cells with this compound according to Protocol 1 and perform your experimental treatment. Include appropriate controls:
-
Spontaneous LDH release: Untreated cells.
-
Maximum LDH release: Cells treated with a lysis buffer (provided in the kit).
-
Vehicle control: Cells treated with the vehicle used for your experimental compound.
-
-
Collect supernatant: After the treatment period, carefully collect a portion of the cell culture supernatant from each well.
-
Perform LDH assay: Follow the manufacturer's instructions for the LDH assay kit. This typically involves adding the collected supernatant to a reaction mixture and incubating for a specific time.
-
Measure absorbance: Measure the absorbance at the recommended wavelength using a microplate reader.
-
Calculate cytotoxicity: Calculate the percentage of cytotoxicity using the formula provided in the kit's manual, based on the absorbance values of the experimental, spontaneous release, and maximum release wells.
Data Presentation
Table 1: Factors Influencing this compound-Induced Cytotoxicity and Recommended Parameters
| Parameter | Potential for Cytotoxicity | Recommended Range | Notes |
| This compound Concentration | Higher concentrations increase the risk of cytotoxicity. | 1-10 µM | The optimal concentration should be empirically determined for each cell type to achieve a good signal with minimal toxicity. |
| Incubation Time | Longer incubation times can lead to increased cellular stress and death. | 30-60 minutes | Minimize the incubation time as much as possible while ensuring adequate dye loading. |
| Loading Temperature | Loading at 37°C can increase metabolic stress and dye compartmentalization. | Room Temperature (20-25°C) | Loading at a lower temperature can reduce potential side effects, though it may require a slightly longer incubation time. |
| DMSO Concentration | High concentrations of DMSO are toxic to cells. | < 0.5% (v/v) | Ensure the final concentration of DMSO in the loading buffer is kept to a minimum. |
| Pluronic F-127 Concentration | Can affect membrane integrity at higher concentrations. | 0.02-0.04% (w/v) | Use the lowest concentration that effectively solubilizes the this compound. |
| Excitation Light Exposure | Can induce phototoxicity, leading to apoptosis. | Minimize intensity and duration | Use neutral density filters, reduce laser power, and limit the number and duration of exposures. |
Visualizations
Validation & Comparative
A Head-to-Head Comparison: Fluo-3FF AM vs. Fluo-4 for Measuring High Calcium Concentrations
For researchers, scientists, and drug development professionals investigating cellular processes involving significant fluctuations in intracellular calcium, the selection of an appropriate fluorescent indicator is critical. This guide provides an objective comparison of Fluo-3FF AM and Fluo-4, two widely used calcium indicators, with a focus on their performance in measuring high calcium concentrations.
The fundamental difference between Fluo-3FF and Fluo-4 lies in their affinity for calcium ions (Ca²⁺). Fluo-4 is a high-affinity indicator, making it ideal for detecting small, transient changes in cytosolic calcium from a low resting level.[1] Conversely, Fluo-3FF is a low-affinity analogue designed specifically for environments with high calcium concentrations, such as the endoplasmic reticulum or during cellular events that trigger a massive influx of calcium.[2][3] In such high-calcium scenarios, high-affinity indicators like Fluo-4 can become saturated, rendering them unable to report further increases in calcium concentration accurately.[3][4]
Quantitative Data Summary
The selection of a calcium indicator is primarily dictated by its dissociation constant (Kd), which represents the concentration of Ca²⁺ at which half of the indicator molecules are bound to the ion. A lower Kd signifies higher affinity, while a higher Kd indicates lower affinity.
| Property | This compound | Fluo-4 AM |
| Ca²⁺ Dissociation Constant (Kd) | ~42 µM | ~345 nM |
| Excitation Wavelength (Ca²⁺-bound) | ~462 nm (Absorbance) / ~506 nm (Excitation) | ~494 nm |
| Emission Wavelength (Ca²⁺-bound) | ~526 nm | ~516 nm |
| Fluorescence Increase upon Ca²⁺ Binding | >100-fold | >100-fold |
| Primary Application | Measuring high Ca²⁺ concentrations (µM to mM range) | Measuring resting and transient cytosolic Ca²⁺ (nM range) |
Performance in High Calcium Environments
While direct side-by-side experimental data in high calcium conditions is not extensively published, the differing Kd values provide a strong theoretical basis for their performance.
-
This compound: With its high Kd, Fluo-3FF is well-suited for measuring calcium concentrations in the micromolar to millimolar range. This makes it the indicator of choice for studying Ca²⁺ dynamics within organelles like the endoplasmic and sarcoplasmic reticulum, or during events such as excitotoxicity and fertilization, which are characterized by large calcium transients. The lower affinity of Fluo-3FF prevents signal saturation in these high-calcium environments, allowing for a more accurate and dynamic measurement of large calcium fluctuations.
-
Fluo-4 AM: Due to its low, nanomolar Kd, Fluo-4 will become saturated in the presence of high micromolar calcium concentrations. This saturation would result in a plateauing of the fluorescent signal, making it impossible to quantify further increases in calcium. While Fluo-4 is exceptionally sensitive for detecting the initiation of calcium signals from resting levels, it is not suitable for accurately measuring the full amplitude of large calcium transients.
Signaling Pathways and Experimental Workflows
To understand the application of these indicators, it is helpful to visualize the underlying biological processes and the experimental steps involved.
A common mechanism leading to a significant rise in intracellular calcium is the G-protein coupled receptor (GPCR) signaling cascade, which results in the release of calcium from the endoplasmic reticulum.
References
A Head-to-Head Comparison: Fluo-3FF AM and Fura-2 for Ratiometric Calcium Measurements
In the dynamic field of cellular biology and drug discovery, the precise measurement of intracellular calcium ([Ca2+]i) dynamics is paramount to understanding a vast array of physiological and pathological processes. Fluorescent indicators are indispensable tools for this purpose, with Fluo-3FF AM and Fura-2 AM being two prominent probes. This guide provides an objective comparison of their performance for ratiometric calcium measurements, supported by key experimental data and detailed methodologies, to aid researchers in selecting the optimal indicator for their specific experimental needs.
Quantitative Data Summary
The selection of a calcium indicator is critically dependent on its spectral properties, affinity for calcium, and quantum efficiency. The table below summarizes the key quantitative parameters of Fluo-3FF and Fura-2.
| Property | Fluo-3FF | Fura-2 |
| Indicator Type | Single-Wavelength | Ratiometric (Dual-Excitation) |
| Excitation Wavelength (Ca2+-bound) | ~462 nm | ~340 nm |
| Excitation Wavelength (Ca2+-free) | ~462 nm | ~380 nm |
| Emission Wavelength | ~526 nm | ~510 nm |
| Dissociation Constant (Kd) for Ca2+ | ~42 µM[1][2] | ~145 nM[3][4] |
| Quantum Yield (Φ) (Ca2+-bound) | ~0.15 | ~0.49-0.56 |
| Brightness (ε x Φ) | Lower | Higher |
Principles of Measurement
The fundamental difference between Fluo-3FF and Fura-2 lies in their mechanism of reporting calcium concentrations. Fura-2 is a ratiometric indicator, meaning its spectral properties change upon binding to calcium, allowing for a ratio of fluorescence intensities at two different excitation wavelengths to be calculated. This ratiometric measurement corrects for variations in dye concentration, cell thickness, and photobleaching, thus providing a more accurate and quantitative measure of intracellular calcium levels.
Fluo-3FF, on the other hand, is a single-wavelength indicator. Changes in intracellular calcium are reported as changes in fluorescence intensity at a single excitation wavelength. While simpler to implement, this method can be susceptible to the aforementioned artifacts, making absolute quantification of calcium concentrations more challenging.
Signaling Pathway and Measurement Principles
To visualize the principles behind these measurements, the following diagrams illustrate the ratiometric nature of Fura-2 and the single-wavelength approach of Fluo-3FF.
References
Navigating High-Calcium Environments: A Comparative Guide to Fluo-3FF AM and Other Low-Affinity Calcium Indicators
For researchers, scientists, and drug development professionals investigating cellular phenomena governed by large fluctuations in calcium ion (Ca²⁺) concentrations, the selection of an appropriate fluorescent indicator is a critical determinant of experimental success. In cellular compartments such as the sarcoplasmic reticulum (SR), endoplasmic reticulum (ER), and mitochondria, Ca²⁺ levels can reach high micromolar to millimolar concentrations, which would saturate traditional high-affinity indicators. This guide provides an objective comparison of Fluo-3FF AM, a low-affinity Ca²⁺ indicator, with other commonly used low-affinity probes, supported by quantitative data and detailed experimental protocols.
Performance Comparison of Low-Affinity Calcium Indicators
The utility of a low-affinity Ca²⁺ indicator is defined by several key parameters, including its dissociation constant (Kd) for Ca²⁺, spectral properties, and the degree of fluorescence enhancement upon ion binding. A summary of these characteristics for this compound and its alternatives is presented below, offering a clear overview for informed indicator selection.
| Indicator | Ca²⁺ Dissociation Constant (Kd) (µM) | Excitation Max (nm) | Emission Max (nm) | Key Features |
| This compound | 42[1] | ~462-506[1] | ~526[1] | Mg²⁺ insensitive and relatively photostable.[1] Good for high calcium environments. |
| Mag-Fluo-4 AM | 22[2] | ~493 | ~517 | Also sensitive to Magnesium (Mg²⁺) with a Kd of 4.7 mM. Exhibits a high signal-to-noise ratio. |
| Fluo-5N AM | ~90 | ~494 | ~516 | Suitable for detecting intracellular calcium levels in the 1 µM to 1 mM range. |
| BTC AM | ~7-26 | 400/485 | Not specified | Ratiometric, but can be susceptible to photodamage. |
Experimental Protocols
Accurate and reproducible data acquisition is contingent on meticulous experimental execution. The following protocols provide detailed methodologies for cell loading and measurement of intracellular Ca²⁺ using low-affinity indicators.
Protocol 1: General Cell Loading with AM Esters
This protocol is a general guideline for loading adherent cells with the acetoxymethyl (AM) ester forms of low-affinity calcium indicators like this compound, Mag-Fluo-4 AM, and Fluo-5N AM.
Materials:
-
This compound, Mag-Fluo-4 AM, or Fluo-5N AM
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer
-
Probenecid (B1678239) (optional)
Stock Solution Preparation:
-
Indicator Stock (1 mM): Dissolve the AM ester in anhydrous DMSO to a final concentration of 1 mM. Aliquot and store at -20°C, protected from light and moisture.
-
Pluronic F-127 Stock (20% w/v): Dissolve Pluronic F-127 in anhydrous DMSO. This solution can be stored at room temperature.
Cell Loading Procedure:
-
Culture adherent cells on coverslips or in imaging-compatible plates to the desired confluency.
-
Prepare the loading buffer by diluting the indicator stock solution in HBSS to a final concentration of 2-10 µM. To aid in dye dispersion, pre-mix the indicator stock solution with an equal volume of 20% Pluronic F-127 before adding it to the HBSS. The final concentration of Pluronic F-127 should be approximately 0.02%.
-
(Optional) To reduce dye leakage from the cells, add probenecid to the loading buffer at a final concentration of 1-2.5 mM.
-
Remove the culture medium from the cells and wash once with HBSS.
-
Add the loading buffer to the cells and incubate for 30-60 minutes at 37°C.
-
After incubation, wash the cells twice with HBSS (containing probenecid, if used) to remove any extracellular dye.
-
Incubate the cells for an additional 30 minutes in fresh HBSS to allow for complete de-esterification of the AM ester by intracellular esterases.
-
The cells are now ready for fluorescence imaging.
Protocol 2: Measurement of Sarcoplasmic/Endoplasmic Reticulum Calcium
This protocol is specifically designed for measuring Ca²⁺ dynamics within the SR/ER using a low-affinity indicator.
Experimental Setup:
-
Utilize a confocal microscope equipped with an argon laser for excitation (e.g., 488 nm line).
-
Set the emission collection window appropriate for the chosen indicator (e.g., 510-550 nm for Fluo-3FF).
Procedure:
-
Load cells with the chosen low-affinity indicator as described in Protocol 1.
-
Acquire a baseline fluorescence image (F₀) before stimulation.
-
Induce Ca²⁺ release from the SR/ER using an appropriate agonist (e.g., a G-protein coupled receptor agonist like carbachol (B1668302) or ATP).
-
Record the change in fluorescence intensity (F) over time.
-
Data is typically presented as the ratio of the change in fluorescence to the initial fluorescence (ΔF/F₀ = (F - F₀) / F₀).
Visualizing Cellular Processes and Workflows
To further elucidate the experimental and biological contexts for the use of low-affinity calcium indicators, the following diagrams have been generated using the DOT language.
Advantages of this compound
While the choice of indicator is highly dependent on the specific experimental question, this compound offers several distinct advantages in the context of low-affinity Ca²⁺ measurement:
-
High Dissociation Constant: With a Kd of approximately 42 µM, Fluo-3FF is well-suited for measuring the high Ca²⁺ concentrations found in organelles like the SR and ER without becoming saturated. This allows for the accurate tracking of both Ca²⁺ release and re-uptake.
-
Magnesium Insensitivity: Unlike Mag-Fluo-4, Fluo-3FF is insensitive to Mg²⁺, which is present at high concentrations within the cell. This specificity ensures that the fluorescent signal is a direct measure of Ca²⁺ concentration.
-
Relative Photostability: Fluo-3FF exhibits good resistance to photobleaching, allowing for longer imaging experiments with less signal degradation.
-
Significant Fluorescence Enhancement: Upon binding Ca²⁺, Fluo-3FF displays a substantial increase in fluorescence, leading to a good signal-to-noise ratio for clear visualization of Ca²⁺ dynamics.
References
A Comparative Guide to In Situ Calibration of Fluo-3FF AM Fluorescence Signal Using Ionomycin
For researchers, scientists, and drug development professionals investigating cellular calcium signaling, the accurate measurement of intracellular calcium concentration ([Ca²⁺]i) is paramount. Fluo-3FF is a low-affinity fluorescent indicator specifically designed for measuring high concentrations of Ca²⁺ that would saturate higher-affinity dyes. This guide provides a comprehensive comparison of Fluo-3FF with other common calcium indicators and details a protocol for its in situ calibration using the calcium ionophore ionomycin (B1663694), a crucial step for converting fluorescence signals into quantitative data.
Comparison of Common Calcium Indicators
The choice of a fluorescent indicator is critical for experimental success. Fluo-3FF's low affinity makes it ideal for studying Ca²⁺ dynamics in environments with high calcium levels, such as the endoplasmic reticulum. The table below compares Fluo-3FF with other widely used calcium probes.
| Indicator | Dissociation Constant (Kd) | Excitation (nm) | Emission (nm) | Type | Key Advantages |
| Fluo-3FF | ~10-42 µM[1] | ~506[1] | ~526[1] | Single-Wavelength | Low affinity, suitable for high Ca²⁺ environments.[1] |
| Fluo-3 | ~390 nM[1] | ~506 | ~526 | Single-Wavelength | Higher affinity than Fluo-3FF, widely used for cytosolic Ca²⁺. |
| Fura-2 | ~145 nM | 340/380 | 510 | Ratiometric | Ratiometric nature allows for more precise quantitative measurements. |
| GCaMP6s | ~210 nM | ~488 | ~510 | Genetically Encoded | Allows for targeted expression in specific cells or organelles. |
| Fluo-4 | ~345 nM | ~494 | ~516 | Single-Wavelength | Brighter and more photostable than Fluo-3. |
| Rhod-2 | ~570 nM | ~552 | ~581 | Single-Wavelength | Red-shifted spectra reduce autofluorescence and are suitable for multiplexing. |
Experimental Protocols
Accurate quantification of intracellular Ca²⁺ using single-wavelength indicators like Fluo-3FF requires the determination of minimum (Fmin) and maximum (Fmax) fluorescence intensities. This is achieved through in situ calibration using a calcium ionophore like ionomycin to permeabilize the cell membrane to Ca²⁺.
Protocol 1: Cell Loading with Fluo-3FF AM
-
Reagent Preparation :
-
Prepare a 1 mM stock solution of this compound in anhydrous DMSO. A small amount of Pluronic F-127 (e.g., a 20% solution in DMSO) can be added to the stock solution to aid in dye dispersion.
-
Prepare a physiological buffer such as Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺, buffered with HEPES.
-
For the experiment, dilute the this compound stock solution in the physiological buffer to a final working concentration of 2-5 µM.
-
-
Cell Loading :
-
Culture adherent cells on coverslips or in an appropriate imaging dish. For suspension cells, prepare a cell suspension.
-
Remove the culture medium and wash the cells once with the physiological buffer.
-
Add the this compound working solution to the cells and incubate for 30-60 minutes at 37°C.
-
After incubation, wash the cells twice with the physiological buffer to remove extracellular dye.
-
Incubate the cells for an additional 30 minutes to allow for complete de-esterification of the AM ester by intracellular esterases.
-
Protocol 2: In Situ Calibration with Ionomycin
This protocol is performed after loading the cells with Fluo-3FF. Ionomycin is used to equilibrate the intracellular and extracellular Ca²⁺ concentrations.
-
Baseline Measurement :
-
Perfuse the Fluo-3FF loaded cells with normal physiological buffer (containing Ca²⁺ and Mg²⁺).
-
Record the baseline fluorescence (F) for 2-5 minutes.
-
-
Minimum Fluorescence (Fmin) Determination :
-
Switch the perfusion to a Ca²⁺-free buffer containing a calcium chelator (e.g., 2-5 mM EGTA).
-
After a stable baseline in the Ca²⁺-free buffer is achieved, add 1-5 µM ionomycin.
-
A transient increase in fluorescence may occur due to Ca²⁺ release from intracellular stores, followed by a steady decrease as intracellular Ca²⁺ is removed.
-
Record the fluorescence until a stable minimum is reached. This stable value represents Fmin .
-
-
Maximum Fluorescence (Fmax) Determination :
-
Wash out the ionomycin and EGTA-containing buffer with the normal physiological buffer.
-
Switch the perfusion to a high Ca²⁺ buffer (e.g., buffer supplemented with 5-10 mM CaCl₂).
-
Add 1-5 µM ionomycin to the high Ca²⁺ buffer.
-
The fluorescence will rapidly increase as extracellular Ca²⁺ floods the cell and saturates the Fluo-3FF.
-
Record the fluorescence until a stable maximum is reached. This stable value represents Fmax .
-
-
Data Analysis :
-
After determining Fmin and Fmax, the intracellular calcium concentration for the experimental fluorescence (F) can be calculated using the following equation:
[Ca²⁺] = Kd * (F - Fmin) / (Fmax - F)
-
Where Kd is the dissociation constant of Fluo-3FF for Ca²⁺ (~42 µM).
-
Data Presentation
The quantitative data from the calibration experiment can be summarized as follows:
| Parameter | Description | Measured Value (Arbitrary Units) |
| F | Experimental fluorescence before calibration. | (Value from your experiment) |
| Fmin | Minimum fluorescence in Ca²⁺-free buffer + ionomycin. | (Value from calibration) |
| Fmax | Maximum fluorescence in high Ca²⁺ buffer + ionomycin. | (Value from calibration) |
| Flicker | Fluorescence of the autofluorescence of the cells and the setup. | (Value from background measurement) |
Note: All fluorescence values should be corrected for background fluorescence (Flicker) before being used in the calculation.
Mandatory Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams, created using the DOT language, illustrate the key pathways and workflows.
Caption: Intracellular Ca²⁺ release pathway.
Caption: Workflow for in situ calibration.
References
Validating Intracellular Calcium Measurements: A Comparative Guide to Fluo-3FF AM in Diverse Buffer Systems
For researchers, scientists, and professionals in drug development, the precise measurement of intracellular calcium ([Ca²⁺]i) is fundamental to understanding a vast array of cellular processes. The choice of a suitable fluorescent indicator is a critical determinant of experimental success. This guide offers a comprehensive comparison of the low-affinity calcium indicator Fluo-3FF AM with other common calcium-sensitive dyes. By presenting key performance metrics, detailed experimental protocols, and visual representations of pertinent biological pathways and workflows, this guide aims to empower researchers to make informed decisions when selecting a dye for their specific research applications.
Fluo-3FF is particularly advantageous for measuring high calcium concentrations that would saturate higher-affinity indicators.[1][2] However, the accuracy of data obtained with Fluo-3FF is highly dependent on proper validation and calibration, especially when using different buffer systems, as the dye's properties can be influenced by the experimental environment.[3][4]
Comparative Analysis of Fluo-3FF and Other Calcium Indicators
The selection of a calcium indicator is often governed by the anticipated range of [Ca²⁺]i changes, the available instrumentation, and the particular experimental conditions.[5] Fluo-3FF, with its lower affinity for Ca²⁺ (higher dissociation constant, Kd), is well-suited for measuring high calcium concentrations. The following tables summarize the key spectral and binding properties of Fluo-3FF in comparison to other popular indicators.
Table 1: Spectral and Calcium Binding Properties of Common Calcium Indicators
| Indicator | Dissociation Constant (Kd) for Ca²⁺ | Excitation Max (Ca²⁺-bound) | Emission Max (Ca²⁺-bound) | Fluorescence Increase upon Ca²⁺ Binding | Key Features |
| Fluo-3FF | ~10 - 42 µM | ~506-507 nm | ~516-526 nm | >100-fold | Low affinity, ideal for high [Ca²⁺] environments. |
| Fluo-3 | ~390 nM | ~506 nm | ~526 nm | ~100-fold | High affinity, suitable for resting or low-level Ca²⁺ changes. |
| Fluo-4 | ~335 nM | ~494 nm | ~516 nm | >100-fold | Brighter than Fluo-3. |
| Fura-2 | ~145 nM | 340/380 nm (ratiometric) | ~510 nm | Ratiometric Shift | Ratiometric measurement minimizes effects of dye loading and photobleaching. |
| Indo-1 | ~230 nM | ~340 nm | 405/485 nm (ratiometric) | Ratiometric Shift | Ratiometric dye. |
| Cal-520 | ~320 nM | ~494 nm | ~514 nm | ~300-fold | Very bright, high signal-to-noise ratio. |
Note: The Kd values can vary depending on the experimental conditions such as temperature, pH, and ionic strength. In situ calibrations are recommended for the most accurate measurements.
The Critical Role of Buffer Systems
Experimental Protocols for Validation and Calibration
Accurate and reproducible measurement of intracellular calcium requires meticulous attention to experimental detail. Below are generalized protocols for cell loading and in vitro/in situ calibration that can be adapted for this compound.
Protocol 1: Cell Loading with this compound
The acetoxymethyl (AM) ester form of Fluo-3FF is membrane-permeant and is cleaved by intracellular esterases, trapping the active, calcium-sensitive form of the dye within the cell.
Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Pluronic F-127
-
Physiological buffer (e.g., Hanks' Balanced Salt Solution, HBSS)
-
Probenecid (B1678239) (optional, to prevent dye leakage)
Procedure:
-
Prepare Stock Solutions:
-
Prepare a 1-10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare a 20% (w/v) stock solution of Pluronic F-127 in DMSO. Pluronic F-127 is a non-ionic surfactant that aids in the dispersion of the nonpolar AM esters in aqueous media.
-
-
Prepare Loading Solution:
-
For a final dye concentration of 1-10 µM, dilute the this compound stock solution into a physiological buffer.
-
To aid in dye solubilization, mix the dye stock solution with an equal volume of the 20% Pluronic F-127 stock solution before diluting in the buffer.
-
The organic anion transport inhibitor probenecid (1-2.5 mM) can be included in the loading and experimental buffer to reduce dye leakage from the cells.
-
-
Cell Loading:
-
Remove the cell culture medium and wash the cells with the physiological buffer.
-
Add the loading solution to the cells and incubate for 30-60 minutes at room temperature or 37°C. The optimal conditions should be determined empirically for each cell type.
-
-
Wash and De-esterification:
-
Remove the loading solution and wash the cells 2-3 times with the physiological buffer to remove any extracellular dye.
-
Incubate the cells for an additional 30 minutes in physiological buffer to allow for complete de-esterification of the dye by intracellular esterases.
-
-
Measurement:
-
Proceed with fluorescence measurements using a fluorescence microscope, plate reader, or flow cytometer with the appropriate excitation and emission wavelengths for Fluo-3FF.
-
Protocol 2: In Situ Calibration of Fluo-3FF
This protocol allows for the determination of the minimum (Fmin) and maximum (Fmax) fluorescence intensities, which are necessary for calculating the intracellular Ca²⁺ concentration using the Grynkiewicz equation.
Materials:
-
Cells loaded with Fluo-3FF
-
Physiological buffer containing a known concentration of Ca²⁺ (e.g., 1.8 mM)
-
Ca²⁺-free physiological buffer containing a calcium chelator (e.g., 5-10 mM EGTA)
-
A calcium ionophore (e.g., 5-10 µM Ionomycin)
-
High calcium solution (e.g., physiological saline with 10 mM CaCl₂)
Procedure:
-
Baseline Fluorescence (F):
-
Record the baseline fluorescence intensity (F) from a region of interest within the loaded cells in the standard physiological buffer.
-
-
Maximum Fluorescence (Fmax) Determination:
-
Add the calcium ionophore to the cells in a physiological buffer containing a high concentration of Ca²⁺ to equilibrate intracellular and extracellular Ca²⁺.
-
Allow the fluorescence signal to reach a stable maximum. This represents Fmax.
-
-
Minimum Fluorescence (Fmin) Determination:
-
Wash out the high Ca²⁺ and ionophore solution.
-
Perfuse the cells with the Ca²⁺-free buffer containing EGTA and the ionophore to deplete intracellular Ca²⁺.
-
Allow the fluorescence to reach a stable minimum. This represents Fmin.
-
Data Analysis: The intracellular calcium concentration can be calculated using the Grynkiewicz equation: [Ca²⁺] = Kd × [(F - Fmin) / (Fmax - F)]
Where:
-
[Ca²⁺] is the intracellular calcium concentration.
-
Kd is the dissociation constant of Fluo-3FF for Ca²⁺ (~10-42 µM, but should be determined under your specific experimental conditions).
-
F is the experimental fluorescence intensity.
-
Fmin is the minimum fluorescence intensity.
-
Fmax is the maximum fluorescence intensity.
Visualizing Cellular Calcium Signaling and Experimental Workflows
To better understand the context in which Fluo-3FF is used, the following diagrams illustrate a simplified intracellular calcium signaling pathway and a typical experimental workflow.
Caption: A simplified intracellular calcium signaling pathway.
Caption: Experimental workflow for measuring intracellular calcium.
By carefully selecting the appropriate calcium indicator, optimizing experimental protocols for the chosen buffer system, and performing accurate calibrations, researchers can obtain reliable and reproducible data on intracellular calcium dynamics, furthering our understanding of cellular signaling in health and disease.
References
A Researcher's Guide to the Cross-Calibration of Fluo-3FF AM with Other Fluorescent Calcium Dyes
For Researchers, Scientists, and Drug Development Professionals
The accurate measurement of intracellular calcium (Ca²⁺) dynamics is fundamental to understanding a vast array of cellular processes, from signal transduction to muscle contraction and apoptosis. The selection of an appropriate fluorescent Ca²⁺ indicator is a critical determinant of experimental success. This guide provides an objective comparison of the low-affinity indicator Fluo-3FF AM with other commonly used fluorescent calcium dyes. We present a summary of their performance characteristics, detailed experimental protocols, and visualizations of relevant signaling pathways and workflows to facilitate an informed decision for your research needs.
Performance Characteristics: A Comparative Analysis
Fluo-3FF is a derivative of Fluo-3, engineered to have a lower affinity for Ca²⁺, making it particularly suitable for measuring high calcium concentrations that would saturate higher-affinity dyes. The choice of indicator should be guided by the expected Ca²⁺ concentration in the cellular compartment or during the physiological event being studied.
| Indicator | Dissociation Constant (Kd) | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Key Features |
| This compound | ~10 - 42 µM[1][2] | ~506[1] | ~526[1] | ~0.15[1] | Low affinity, ideal for high Ca²⁺ environments like the endoplasmic reticulum (ER). |
| Fluo-4 AM | ~345 nM | ~494 | ~516 | Not readily available | Brighter than Fluo-3 at 488 nm excitation, suitable for cytosolic Ca²⁺. |
| Fura-2 AM | ~145 nM | ~340 (Ca²⁺-bound), ~380 (Ca²⁺-free) | ~510 | 0.23 - 0.49 | Ratiometric dye, allowing for more precise quantitative measurements. |
| Indo-1 AM | ~230 nM | ~346 (single excitation) | ~400 (Ca²⁺-bound), ~475 (Ca²⁺-free) | 0.38 - 0.56 | Ratiometric dye, well-suited for flow cytometry. |
| Oregon Green 488 BAPTA-1 AM | ~170 nM | ~494 | ~523 | Not readily available | High fluorescence increase upon Ca²⁺ binding. |
| Rhod-2 AM | ~570 nM | ~552 | ~581 | Not readily available | Red-shifted spectra, useful for multiplexing and reducing autofluorescence. |
Experimental Protocols
Accurate and reproducible data depend on meticulous experimental execution. Below are detailed protocols for cell loading with AM ester dyes and in vitro calibration.
Cell Loading with Acetoxymethyl (AM) Ester Dyes
The AM ester forms of these dyes are cell-permeant and are cleaved by intracellular esterases, trapping the active indicator inside the cell.
Materials:
-
Calcium indicator AM ester (e.g., this compound)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Pluronic® F-127 (20% w/v in DMSO)
-
Physiological buffer (e.g., Hanks' Balanced Salt Solution, HBSS)
-
Probenecid (B1678239) (optional, to prevent dye leakage)
Procedure:
-
Prepare Stock Solutions:
-
Prepare a 1-10 mM stock solution of the calcium indicator AM ester in anhydrous DMSO.
-
The non-ionic surfactant Pluronic® F-127 can be used to aid in the dispersion of the nonpolar AM esters in the aqueous loading buffer.
-
-
Prepare Loading Solution:
-
For a final dye concentration of 1-10 µM, dilute the stock solution into a physiological buffer. To improve solubility, first mix the dye stock with an equal volume of 20% Pluronic® F-127 before dilution.
-
Optional: Include 1-2.5 mM probenecid in the loading buffer to inhibit organic anion transporters and reduce dye extrusion from the cells.
-
-
Cell Loading:
-
Culture cells on coverslips or in imaging plates to the desired confluency.
-
Remove the culture medium and wash the cells once with the physiological buffer.
-
Add the loading solution to the cells and incubate for 15-60 minutes at room temperature or 37°C. The optimal time and temperature should be determined empirically for each cell type.
-
-
Wash:
-
After incubation, wash the cells with indicator-free physiological buffer to remove extracellular dye. If probenecid was used during loading, it is recommended to also include it in the wash and final imaging buffer.
-
In Vitro Calibration of Calcium Indicators
This protocol allows for the determination of the dissociation constant (Kd) of the dye under specific experimental conditions.
Materials:
-
Calcium-free buffer (e.g., 10 mM K₂EGTA, 100 mM KCl, 30 mM MOPS, pH 7.2)
-
Calcium-saturating buffer (e.g., 10 mM CaEGTA, 100 mM KCl, 30 mM MOPS, pH 7.2)
-
Salt form of the calcium indicator (e.g., Fluo-3FF, pentapotassium salt)
-
Fluorometer or fluorescence microscope
Procedure:
-
Prepare a series of calibration buffers with known free Ca²⁺ concentrations by mixing the calcium-free and calcium-saturating buffers in various ratios.
-
Add a constant amount of the calcium indicator to each calibration buffer.
-
Measure the fluorescence intensity (F) for each Ca²⁺ concentration.
-
Determine the minimum fluorescence (Fmin) in the calcium-free buffer and the maximum fluorescence (Fmax) in the calcium-saturating buffer.
-
The Kd can be calculated using the equation: Kd = [Ca²⁺] * (F - Fmin) / (Fmax - F)
Signaling Pathway and Experimental Workflow
G-Protein Coupled Receptor (GPCR) Signaling Pathway
A common application for calcium indicators is the study of signaling pathways that lead to intracellular calcium release. The activation of Gq-coupled GPCRs is a classic example.
Caption: GPCR-mediated intracellular calcium release pathway.
Experimental Workflow for Intracellular Calcium Measurement
The following diagram outlines a typical workflow for measuring changes in intracellular Ca²⁺ using fluorescent dyes.
Caption: General workflow for a calcium imaging experiment.
By carefully considering the properties of each dye and adhering to optimized protocols, researchers can confidently select the most appropriate tool to elucidate the complex and vital role of calcium in cellular function.
References
A Quantitative Showdown: Fluo-3FF, Fluo-5N, and Mag-Fluo-4 for Measuring High Divalent Cation Concentrations
In the intricate world of cellular signaling, calcium (Ca²⁺) and magnesium (Mg²⁺) ions are key players, orchestrating a vast array of physiological processes. To decipher their roles, researchers rely on fluorescent indicators capable of detecting subtle to substantial changes in their intracellular concentrations. For scenarios involving high concentrations of these divalent cations, which would saturate common indicators, specialized low-affinity probes are essential. This guide provides a detailed quantitative performance comparison of three such indicators: Fluo-3FF, Fluo-5N, and Mag-Fluo-4, offering researchers, scientists, and drug development professionals the data-driven insights needed for informed experimental design.
At a Glance: Key Performance Metrics
The selection of an appropriate fluorescent indicator hinges on its specific performance characteristics. The following table summarizes the key quantitative data for Fluo-3FF, Fluo-5N, and Mag-Fluo-4, providing a clear basis for comparison.
| Property | Fluo-3FF | Fluo-5N | Mag-Fluo-4 |
| Dissociation Constant (Kd) for Ca²⁺ | ~42 µM[1] | ~90 µM[2][3][4] | ~22 µM[5] |
| Dissociation Constant (Kd) for Mg²⁺ | Insensitive | Not specified, expected to be low | ~4.7 mM |
| Excitation Wavelength (Max, Ca²⁺-bound) | ~462 nm (Abs) / ~507 nm (Ex) | ~494 nm | ~493 nm |
| Emission Wavelength (Max, Ca²⁺-bound) | ~526 nm | ~516 nm | ~517 nm |
| Quantum Yield (Φ) (Ca²⁺-bound) | ~0.15 | Not specified | Not specified |
| Fluorescence Intensity Increase | >100-fold | >100-fold | Strong enhancement |
Delving Deeper: A Comparative Analysis
Fluo-3FF emerges as a dedicated low-affinity calcium indicator with a Kd of approximately 42 µM, making it well-suited for measuring high micromolar Ca²⁺ concentrations, such as those found in the endoplasmic reticulum. A significant advantage of Fluo-3FF is its insensitivity to magnesium ions, ensuring specific measurement of Ca²⁺ dynamics without confounding signals from Mg²⁺ fluctuations.
Fluo-5N , with the highest reported Kd for Ca²⁺ at around 90 µM, is the indicator of choice for tracking particularly large and rapid calcium transients that would saturate other low-affinity probes. Its spectral properties are compatible with standard 488 nm laser excitation, making it readily applicable in confocal microscopy and flow cytometry. While its Mg²⁺ affinity is not typically reported, it is expected to be low, similar to other indicators in the Fluo family.
Mag-Fluo-4 stands out as a dual-purpose indicator. While it can measure Ca²⁺ with a low affinity (Kd ~22 µM), its primary utility lies in its ability to detect changes in intracellular magnesium concentrations, with a Kd for Mg²⁺ of approximately 4.7 mM. This makes it an invaluable tool for investigating the distinct signaling roles of magnesium. However, its sensitivity to both cations necessitates careful experimental design and interpretation, especially in environments where both Ca²⁺ and Mg²⁺ levels may fluctuate. One study found that Mag-Fluo-4 provides reliable kinetic information about Ca²⁺ transients, with a better signal-to-noise ratio than some other low-affinity indicators, though its fluorescence is sensitive to Mg²⁺ levels.
Visualizing the Cellular Context: Signaling Pathways and Experimental Workflow
To understand the application of these indicators, it is crucial to visualize the cellular processes and experimental procedures involved.
References
Determining the Dissociation Constant (Kd) of Fluo-3FF in Your Experimental Setup
For researchers, scientists, and drug development professionals, the accurate measurement of intracellular calcium ([Ca²⁺]i) is crucial for understanding a vast array of cellular processes. The selection of an appropriate fluorescent indicator is a critical first step. This guide provides a comprehensive comparison of the low-affinity calcium indicator Fluo-3FF with other alternatives and details the experimental protocol for determining its dissociation constant (Kd) under your specific experimental conditions.
Fluo-3FF is a fluorescent calcium indicator specifically designed for measuring high concentrations of Ca²⁺ that would saturate higher-affinity dyes.[1] Its lower binding affinity makes it an ideal tool for studying Ca²⁺ dynamics within organelles such as the endoplasmic reticulum (ER), where calcium levels are significantly higher than in the cytosol.[1]
Performance Comparison of Low-Affinity Calcium Indicators
The choice of a low-affinity calcium indicator is dependent on several key parameters, including its dissociation constant (Kd), spectral properties, and fluorescence enhancement upon calcium binding. A summary of these properties for Fluo-3FF and its alternatives is presented below.
| Indicator | Dissociation Constant (Kd) for Ca²⁺ (µM) | Excitation Max (nm) | Emission Max (nm) | Key Features |
| Fluo-3FF | ~10 - 42[1][2] | ~506[2] | ~526 | Good for high calcium environments, Mg²⁺ insensitive, relatively photostable. |
| Fluo-5N | ~90 | ~494 | ~516 | Lower affinity than Fluo-3FF, suitable for very high Ca²⁺ concentrations. |
| Fluo-8FF™ | ~10 | ~490 | ~520 | A Fluo-8® analog with low Ca²⁺ binding affinity. |
| Mag-Fura-2 | ~50 (for Ca²⁺) | 335 / 374 | 510 | Ratiometric dye, also sensitive to Mg²⁺. |
Note: The Kd values can vary depending on the experimental conditions such as temperature, pH, and ionic strength.
Experimental Protocol: In Vitro Calibration of Fluo-3FF
An in vitro calibration is essential to determine the Kd of Fluo-3FF under your specific experimental conditions (e.g., buffer composition, pH, temperature). This allows for the accurate conversion of fluorescence intensity values to calcium concentrations.
Materials:
-
Fluo-3FF (salt form, e.g., pentapotassium salt)
-
Calcium-free buffer (e.g., 10 mM K₂EGTA, 100 mM KCl, 30 mM MOPS, pH 7.2)
-
Calcium-saturating buffer (e.g., 10 mM CaEGTA, 100 mM KCl, 30 mM MOPS, pH 7.2)
-
High-purity Calcium chloride (CaCl₂) solution
-
EGTA
-
Spectrofluorometer or fluorescence microscope with appropriate filters (e.g., excitation ~506 nm, emission ~526 nm)
-
Software for calculating free Ca²⁺ concentrations (e.g., MaxChelator)
Procedure:
-
Prepare Calcium-EGTA Calibration Buffers: Create a series of calibration buffers with varying free Ca²⁺ concentrations by mixing the calcium-free and calcium-saturating buffers in different ratios. The precise free Ca²⁺ concentration in each buffer can be calculated using specialized software.
-
Prepare Fluo-3FF Solution: Add a small, constant amount of the Fluo-3FF stock solution to each calibration buffer to achieve a final concentration typically in the low micromolar range.
-
Measure Minimum Fluorescence (Fmin): Measure the fluorescence intensity of Fluo-3FF in the calcium-free buffer (containing EGTA) to determine Fmin.
-
Measure Maximum Fluorescence (Fmax): Measure the fluorescence intensity of Fluo-3FF in a saturating calcium concentration (e.g., several millimolar CaCl₂) to determine Fmax.
-
Measure Intermediate Fluorescence (F): Measure the fluorescence intensity (F) of Fluo-3FF in each of the calibration buffers with known intermediate free Ca²⁺ concentrations.
-
Calculate the Dissociation Constant (Kd): The Kd can be determined by plotting the free Ca²⁺ concentration against the fluorescence intensity using the following equation:
[Ca²⁺] = Kd * [(F - Fmin) / (Fmax - F)]
By plotting [Ca²⁺] against [(F - Fmin) / (Fmax - F)], the Kd can be determined from the slope of the resulting linear fit.
In Situ Calibration
For more physiologically relevant Kd values, an in situ calibration is recommended. This involves loading cells with the membrane-permeant acetoxymethyl (AM) ester form of Fluo-3FF. Intracellular esterases cleave the AM group, trapping the active indicator inside the cell. The cells are then permeabilized using a calcium ionophore and exposed to the same series of calcium calibration buffers to determine Fmin, Fmax, and intermediate fluorescence values within the cellular environment.
Experimental Workflow and Signaling Pathway
The following diagrams illustrate the experimental workflow for determining the Kd of Fluo-3FF and a typical intracellular calcium signaling pathway where Fluo-3FF would be utilized.
In Vitro Kd Determination Workflow for Fluo-3FF
References
A Researcher's Guide to Quality Control in Fluo-3FF AM Calcium Imaging Experiments
This guide provides a comprehensive overview of essential quality control checks for successful and reproducible experiments using the low-affinity calcium indicator, Fluo-3FF AM. Designed for researchers, scientists, and drug development professionals, this document compares this compound to a common alternative, details experimental protocols, and offers robust troubleshooting strategies.
Performance Comparison: this compound vs. Fluo-4 AM
The choice of a fluorescent calcium indicator is critical and depends on the specific experimental question. This compound is tailored for measuring high concentrations of intracellular calcium, a scenario where high-affinity indicators might become saturated. A side-by-side comparison with the widely used high-affinity indicator, Fluo-4 AM, highlights their distinct characteristics.
| Property | This compound | Fluo-4 AM | Rationale for Choice |
| Dissociation Constant (Kd) for Ca²⁺ | ~42 µM[1] | ~345 nM | This compound's lower affinity makes it ideal for tracking large calcium transients without saturation. Fluo-4 AM is better suited for detecting small, rapid changes from a low baseline. |
| Fluorescence Intensity Increase upon Ca²⁺ Binding | >100-fold | >100-fold | Both indicators provide a significant signal enhancement, ensuring a good signal-to-noise ratio. |
| Excitation/Emission Wavelengths (Ca²⁺-bound) | ~462 nm / ~526 nm[1] | ~494 nm / ~516 nm | Both are compatible with standard FITC/GFP filter sets. |
| Cell Permeability | AM Ester form is cell-permeant | AM Ester form is cell-permeant | Both can be loaded into cells non-invasively. |
| Common Applications | Measuring Ca²⁺ in organelles (e.g., ER, mitochondria), studying cellular responses to strong stimuli. | Monitoring resting intracellular Ca²⁺ levels, detecting subtle Ca²⁺ oscillations. | The expected range of intracellular calcium concentration dictates the appropriate indicator. |
Experimental Protocols
Accurate and reproducible results hinge on meticulous experimental execution. The following protocols provide a detailed methodology for cell loading and imaging with this compound.
I. This compound Loading Protocol for Adherent Cells
-
Prepare Stock Solutions:
-
Dissolve this compound in anhydrous DMSO to a stock concentration of 1-10 mM.
-
Prepare a 20% (w/v) stock solution of Pluronic F-127 in DMSO. Pluronic F-127 is a non-ionic surfactant that aids in the dispersion of the nonpolar AM ester in aqueous media.
-
-
Prepare Loading Buffer:
-
Dilute the this compound stock solution into a physiological buffer (e.g., HBSS or Tyrode's solution) to a final working concentration of 2-10 µM.
-
To aid in dye solubilization, pre-mix the this compound stock solution with an equal volume of the 20% Pluronic F-127 stock solution before diluting into the buffer.
-
For experiments where dye leakage is a concern, supplement the loading buffer with 1-2.5 mM probenecid (B1678239).
-
-
Cell Loading:
-
Grow cells to the desired confluency on a suitable imaging substrate (e.g., glass-bottom dish).
-
Remove the culture medium and wash the cells once with the physiological buffer.
-
Add the loading buffer to the cells and incubate for 30-60 minutes at room temperature or 37°C. The optimal loading time and temperature should be determined empirically for each cell type.
-
-
Wash and De-esterification:
-
Remove the loading buffer and wash the cells 2-3 times with fresh physiological buffer to remove extracellular dye. If probenecid was used during loading, include it in the wash and subsequent imaging buffers as well.
-
Incubate the cells for an additional 20-30 minutes in the physiological buffer to allow for complete de-esterification of the AM ester by intracellular esterases. This step is crucial for trapping the dye inside the cells.
-
-
Imaging:
-
The cells are now ready for fluorescence imaging using a microscope equipped with appropriate filters for Fluo-3FF (Excitation ~462 nm, Emission ~526 nm).
-
II. In Situ Calibration of Intracellular Fluo-3FF
To obtain quantitative measurements of intracellular calcium concentrations, an in situ calibration is recommended. This procedure determines the minimum (Fmin) and maximum (Fmax) fluorescence signals.
-
Determine Fmax:
-
After recording the baseline fluorescence of the loaded cells, perfuse the cells with a buffer containing a calcium ionophore (e.g., 5-10 µM ionomycin) and a high concentration of extracellular calcium (e.g., 2-5 mM CaCl2). This will saturate the intracellular dye with calcium, yielding the maximum fluorescence signal (Fmax).
-
-
Determine Fmin:
-
Following the Fmax measurement, perfuse the cells with a calcium-free buffer containing a calcium chelator (e.g., 5-10 mM EGTA) and the calcium ionophore. This will remove calcium from the intracellular dye, resulting in the minimum fluorescence signal (Fmin).
-
-
Calculate Intracellular Calcium Concentration:
-
The intracellular calcium concentration can then be calculated using the Grynkiewicz equation: [Ca²⁺] = Kd * (F - Fmin) / (Fmax - F) Where:
-
[Ca²⁺] is the intracellular calcium concentration.
-
Kd is the dissociation constant of Fluo-3FF (~42 µM).
-
F is the fluorescence intensity of the experimental sample.
-
Fmin is the minimum fluorescence intensity.
-
Fmax is the maximum fluorescence intensity.
-
-
Visualizing Key Processes
To further clarify the experimental context, the following diagrams illustrate a representative signaling pathway, the experimental workflow, and a quality control decision-making process.
Caption: G-protein coupled receptor (GPCR) signaling pathway leading to intracellular calcium release.
Caption: Experimental workflow for this compound calcium imaging.
Caption: Quality control decision tree for this compound experiments.
Troubleshooting Common Issues
Even with optimized protocols, challenges can arise. The following table outlines common problems, their potential causes, and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Fluorescence Signal | - Incomplete de-esterification of the AM ester.- Suboptimal loading concentration or time.- Dye leakage from cells. | - Extend the de-esterification incubation time.- Optimize this compound concentration and loading duration for your cell type.- Include probenecid in the buffers and consider lowering the experimental temperature.[2] |
| High Background Fluorescence | - Incomplete removal of extracellular dye.- Cell death leading to dye leakage. | - Ensure thorough washing after the loading step.- Assess cell viability using a live/dead stain. |
| Gradual Decrease in Baseline Fluorescence | - Dye leakage from the cells, often mediated by organic anion transporters.[2] | - Add an organic anion transporter inhibitor like probenecid (1-2.5 mM) to all buffers.[2]- Perform experiments at a lower temperature (e.g., room temperature) to slow down transporter activity. |
| Rapid Signal Fading (Photobleaching) | - High intensity of the excitation light.- Prolonged or frequent exposure to excitation light. | - Reduce the intensity of the excitation light to the minimum level required for a good signal.- Use a neutral density filter.- Minimize the duration and frequency of image acquisition. |
| Inconsistent Results Between Experiments | - Variation in cell loading efficiency.- Inconsistent buffer composition or pH.- Fluctuation in experimental temperature. | - Standardize all steps of the experimental protocol.- Prepare fresh buffers for each experiment and verify the pH.- Use a temperature-controlled stage on the microscope. |
| Calculated Ca²⁺ Concentration is Inaccurate | - Use of a literature-based Kd value that is not appropriate for the specific experimental conditions.- Buffer components interfering with Fluo-3FF fluorescence. | - Perform an in situ calibration to determine the Kd under your experimental conditions.- Be aware that certain buffers, like Tris, can influence intracellular calcium levels and dye fluorescence. |
References
A Comparative Analysis of Fluo-3FF AM and Genetically Encoded Calcium Indicators for Cellular Imaging
In the landscape of cellular and molecular biology, the precise measurement of intracellular calcium ([Ca²⁺]i) dynamics is critical for understanding a vast array of physiological processes. For researchers, scientists, and drug development professionals, the choice between synthetic chemical indicators and genetically encoded calcium indicators (GECIs) is a pivotal decision that dictates the scope and limitations of their experimental inquiries. This guide provides an objective comparison of the low-affinity chemical indicator, Fluo-3FF AM, with commonly used GECIs, offering a comprehensive overview supported by experimental data to inform the selection of the most appropriate tool for calcium imaging studies.
Fluo-3FF is a synthetic, small-molecule calcium indicator that, like its predecessor Fluo-3, exhibits a significant increase in fluorescence intensity upon binding to Ca²⁺.[1][2] Its acetoxymethyl (AM) ester form allows for straightforward loading into cells, where intracellular esterases cleave the AM group, trapping the indicator in the cytosol.[1] In contrast, GECIs, such as the popular GCaMP series, are fluorescent proteins engineered to change their fluorescence properties upon binding calcium.[1][3] These indicators are introduced into cells via genetic methods like transfection or viral transduction, enabling targeted expression in specific cell types or subcellular compartments.
Quantitative Performance Comparison
The selection of a calcium indicator is heavily influenced by its performance characteristics. The following tables summarize the key quantitative differences between this compound and representative GECIs. It is important to note that direct, comprehensive comparative data for Fluo-3FF is limited, and therefore, data for analogs like Cal-520 are sometimes used to supplement comparisons, particularly for kinetics and signal-to-noise ratio.
Table 1: General Properties of Fluo-3FF and GECIs
| Parameter | Fluo-3FF | GECIs (e.g., GCaMP series) |
| Indicator Type | Small Molecule Dye | Genetically Encoded Protein |
| Delivery Method | AM Ester Loading | Transfection/Transduction |
| Temporal Resolution | High (fast on- and off-rates) | Variable (generally slower kinetics than small molecule dyes) |
| Targeting | Limited to cytosol, potential for compartmentalization | High specificity for cell types and subcellular organelles |
| Long-term Imaging | Limited by dye leakage and cytotoxicity | Well-suited for chronic studies |
| Invasiveness | Loading process can be stressful to cells | Initial genetic manipulation required |
Table 2: Key Performance Metrics of Fluo-3FF and GECIs
| Parameter | Fluo-3FF | GCaMP6s | GCaMP6f |
| Dissociation Constant (Kd) | ~10-42 µM | ~210 nM | ~375 nM |
| Excitation Max (nm) | ~506 | ~488 | ~488 |
| Emission Max (nm) | ~526 | ~510 | ~510 |
| Rise Time (20-80%) | Fast (analog Cal-520 ~40 ms) | ~70 ms | ~50-75 ms |
| Fall Time | Fast (analog Cal-520 ~200 ms) | Slower than Fluo-dyes | Faster than GCaMP6s |
| Signal-to-Noise Ratio (SNR) | Generally high | Can be lower than bright chemical dyes | Improved over previous GECI generations |
| Dynamic Range (ΔF/F₀) | >100-fold increase upon Ca²⁺ binding | High, with large fluorescence changes | High, with large fluorescence changes |
Limitations of this compound
While this compound offers advantages in its simple loading protocol and rapid kinetics, several limitations make GECIs a more suitable choice for many experimental contexts.
-
Lack of Targetability: this compound indiscriminately loads into the cytoplasm of most cells in a population. This lack of specificity is a significant drawback when studying calcium dynamics in a particular cell type within a heterogeneous tissue or in specific subcellular compartments like the nucleus or mitochondria. GECIs, through the use of cell-specific promoters or targeting sequences, offer precise expression in the cells and organelles of interest.
-
Cytotoxicity and Phototoxicity: The loading process of AM ester dyes can be cytotoxic, and the dyes themselves can be toxic to cells, especially at higher concentrations or during long-term imaging. Furthermore, the high illumination intensities often required for imaging can lead to phototoxicity, causing cellular damage and altering physiological responses. While GECIs are not entirely free from phototoxicity concerns, the ability to control expression levels can mitigate these effects.
-
Compartmentalization and Leakage: A common issue with AM ester dyes is their tendency to compartmentalize into organelles such as mitochondria and the endoplasmic reticulum, leading to inaccurate measurements of cytosolic calcium. Additionally, the de-esterified dye can leak out of the cells over time, causing a decline in the fluorescent signal and limiting the duration of experiments. Probenecid (B1678239) can be used to inhibit dye extrusion, but it can also have off-target effects.
-
Lower Signal-to-Noise Ratio in Some Contexts: While Fluo-3 and its analogs can be very bright, the basal fluorescence of some GECIs is lower, which can contribute to a higher signal-to-noise ratio upon calcium binding. The continuous development of GECIs has led to variants with significantly improved brightness and dynamic range, often outperforming chemical dyes in specific applications.
-
Inability to Monitor Long-Term Activity: Due to the issues of leakage and cytotoxicity, this compound is not well-suited for chronic or longitudinal studies that require monitoring calcium activity over hours or days. GECIs, once expressed, provide a stable and long-lasting reporter of calcium dynamics, enabling repeated imaging sessions on the same cells or in the same animal.
Experimental Protocols
Experimental Protocol 1: Loading of this compound into Adherent Cells
Materials:
-
This compound
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
Pluronic F-127
-
Physiological buffer (e.g., Hanks' Balanced Salt Solution, HBSS)
-
Probenecid (optional)
Procedure:
-
Prepare Stock Solutions: Create a 1 mM stock solution of this compound in anhydrous DMSO. Prepare a 20% (w/v) stock solution of Pluronic F-127 in anhydrous DMSO.
-
Prepare Loading Buffer: For a final loading concentration of 5 µM this compound, mix 5 µL of the 1 mM this compound stock with 5 µL of the 20% Pluronic F-127 stock. Vortex thoroughly. Add this mixture to 1 mL of HBSS and vortex again. If desired, add probenecid to a final concentration of 1-2.5 mM.
-
Cell Loading: Grow adherent cells to the desired confluency. Remove the culture medium and wash the cells once with HBSS. Add the this compound loading buffer to the cells and incubate for 30-60 minutes at 37°C.
-
De-esterification: Remove the loading buffer and wash the cells twice with warm HBSS. Incubate the cells in fresh HBSS for an additional 30 minutes at 37°C to allow for complete de-esterification of the dye.
-
Imaging: The cells are now ready for calcium imaging. Excite the cells at approximately 488 nm and collect the emission at around 525 nm.
Experimental Protocol 2: Transfection of GCaMP into Adherent Cells
Materials:
-
Plasmid DNA encoding the desired GCaMP variant (e.g., pGP-CMV-GCaMP6f)
-
Suitable transfection reagent (e.g., Lipofectamine 3000)
-
Cell culture medium
Procedure:
-
Cell Plating: Plate adherent cells in a suitable imaging dish or plate to achieve 70-90% confluency on the day of transfection.
-
Transfection: Prepare the DNA-transfection reagent complexes according to the manufacturer's protocol. Add the complexes to the cells and incubate at 37°C in a CO₂ incubator.
-
Expression: After 4-6 hours, the medium can be replaced with fresh, complete culture medium. Allow 24-72 hours for the cells to express the GCaMP protein.
-
Imaging: The cells are ready for calcium imaging experiments. Excite the cells at approximately 488 nm and collect the emission at around 510 nm.
Visualizing Cellular Processes and Workflows
To better illustrate the processes involved in calcium imaging, the following diagrams have been generated using the DOT language.
Caption: GPCR-mediated intracellular calcium release pathway.
Caption: Comparison of experimental workflows.
Conclusion
GECIs provide the invaluable advantage of cell-type and subcellular-specific expression, enabling researchers to investigate calcium signaling with high precision in complex biological systems. The continuous development of new GECI variants with improved kinetics, sensitivity, and brightness further solidifies their position as the gold standard for many contemporary calcium imaging studies, particularly those involving chronic in vivo imaging and the dissection of signaling pathways in defined neuronal populations or subcellular microdomains. The ultimate decision between this compound and a GECI should be carefully weighed based on the specific scientific question, the experimental model, and the required temporal and spatial resolution.
References
Safety Operating Guide
Proper Disposal Procedures for Fluo-3FF AM: A Guide for Laboratory Personnel
Researchers, scientists, and drug development professionals utilizing Fluo-3FF AM, a fluorescent calcium indicator, must adhere to strict disposal protocols to ensure laboratory safety and environmental compliance. This guide provides essential, step-by-step instructions for the proper management of this compound waste, synthesized from safety data sheets and general laboratory waste management guidelines. All waste containing this chemical, whether in solid or liquid form, should be treated as chemical waste and disposed of through your institution's Environmental Health and Safety (EHS) office.
Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, it is crucial to be outfitted with the appropriate personal protective equipment to minimize exposure risks.
| PPE Category | Specification | Purpose |
| Eye Protection | Safety glasses with side shields or goggles. | Protects eyes from splashes of liquid waste or contact with solid dust.[1] |
| Hand Protection | Nitrile gloves. | Prevents skin contact with the chemical.[1] |
| Body Protection | Laboratory coat. | Protects clothing and skin from contamination.[1] |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH/MSHA-approved respirator may be required if dust is generated. | To avoid inhalation of dust particles.[2] |
Disposal of Solid this compound Waste
Solid this compound waste includes unused or expired powder and any materials used for cleaning up solid spills.
Step-by-Step Protocol:
-
Collection: Carefully sweep or scoop up the solid this compound powder. Take precautions to avoid the formation of dust.[1]
-
Containment: Place the collected solid waste into a container that is clearly labeled and can be securely sealed.
-
Labeling: The label on the waste container must include the chemical name, "this compound," and the date of accumulation.
-
Storage: Store the sealed container in a designated satellite accumulation area for chemical waste. This area should be secure and away from incompatible materials.
-
Disposal: Arrange for the pickup and disposal of the chemical waste through your institution's EHS office.
Disposal of Aqueous this compound Waste
Aqueous solutions containing this compound, such as those from experimental procedures, must be collected and disposed of as chemical waste. Do not pour this compound solutions down the drain.
Step-by-Step Protocol:
-
Collection: Pour all aqueous waste containing this compound into a designated chemical waste container that is leak-proof and can be sealed.
-
Labeling: Clearly label the container as "Aqueous waste containing this compound." If other chemicals are present in the solution, they must also be listed on the label.
-
pH Neutralization: If the aqueous solution is acidic or basic, it should be neutralized to a pH between 6.0 and 8.0 before the container is sealed.
-
Storage: Store the sealed container in a designated satellite accumulation area for chemical waste.
-
Disposal: Contact your institution's EHS office to arrange for the proper disposal of the chemical waste.
Spill Management
In the event of a spill of either solid or liquid this compound:
-
Evacuate and Secure: For a large spill, evacuate the immediate area and restrict access.
-
Wear PPE: Before attempting to clean the spill, ensure you are wearing the appropriate personal protective equipment as detailed in the table above.
-
Containment: For liquid spills, use an inert absorbent material like vermiculite (B1170534) or sand to absorb the liquid.
-
Cleanup: Carefully sweep or scoop the absorbed material or solid powder into a designated chemical waste container.
-
Decontamination: Clean the spill area with soap and water. All cleaning materials, such as paper towels, must also be placed in the chemical waste container.
-
Disposal: Seal and label the waste container and arrange for its disposal through your institution's EHS office.
While these procedures provide a framework for the safe disposal of this compound, it is important to note that specific quantitative data, such as concentration limits for disposal or reportable quantities, are not detailed in the available safety data sheets. Always consult your local and institutional regulations for any additional requirements.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Logical workflow for the proper disposal of this compound waste.
References
Personal protective equipment for handling Fluo-3FF AM
This guide provides crucial safety and logistical information for the proper handling and disposal of Fluo-3FF AM, a fluorescent indicator dye used by researchers, scientists, and drug development professionals. Adherence to these protocols is essential for ensuring personal safety and maintaining a safe laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound in either solid or solution form, all personnel must wear the appropriate personal protective equipment to prevent skin and eye contact, as well as inhalation.[1]
| PPE Category | Specification | Purpose |
| Eye Protection | Safety glasses with side shields or goggles. | Protects eyes from splashes of liquid waste or contact with solid dust.[1] |
| Hand Protection | Nitrile gloves. | Prevents skin contact with the chemical.[1] |
| Body Protection | Laboratory coat. | Protects clothing and skin from contamination.[1] |
| Respiratory Protection | NIOSH/MSHA-approved respirator (if dust is generated). | Prevents inhalation of airborne particles.[2] |
Operational Plan for Safe Handling
Follow these step-by-step procedures for the safe handling of this compound from receipt to disposal.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage.
-
Store the compound in a tightly sealed container in a freezer at -20°C, protected from light.
2. Preparation of Stock Solution:
-
Handle the solid compound in a well-ventilated area, preferably within a chemical fume hood, to avoid dust creation.
-
To prepare a stock solution, dissolve the this compound solid in anhydrous DMSO.
3. Cell Loading:
-
For cell loading, the stock solution is typically diluted to a final working concentration in a suitable buffered physiological medium.
-
The non-ionic detergent Pluronic® F-127 can be used to aid in the dispersion of the AM ester in aqueous media.
4. Experimental Use:
-
Avoid contact with eyes, skin, and clothing.
-
Do not eat, drink, or smoke in the handling area.
-
Always wash hands thoroughly after handling the product.
Spill and Disposal Plan
Spill Management:
In the event of a spill of this compound powder or solution:
-
Evacuate and Secure: If the spill is large, evacuate the immediate area and restrict access.
-
Wear PPE: Before cleaning, ensure you are wearing the appropriate PPE as outlined in the table above.
-
Containment:
-
For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to absorb the liquid.
-
For solid spills, carefully sweep up the powder, avoiding dust formation.
-
-
Cleanup: Carefully scoop the absorbed material or solid powder into a designated chemical waste container.
-
Decontamination: Clean the spill area with soap and water.
-
Disposal: Collect all cleaning materials and place them in the chemical waste container. Seal and label the waste container for disposal through your institution's environmental health and safety (EHS) office.
Disposal Plan:
All this compound waste, both solid and aqueous, must be treated as chemical waste. Do not dispose of it down the drain.
-
Solid Waste:
-
Collection: Carefully collect any unused solid this compound, avoiding dust creation.
-
Containment: Place the solid into a clearly labeled, sealed container designated for chemical waste. The label should include the chemical name and the date.
-
Storage: Store the sealed container in a designated satellite accumulation area for chemical waste, awaiting pickup by your institution's EHS office.
-
-
Aqueous Waste:
-
Collection: Pour all aqueous waste containing this compound into a designated, leak-proof, and sealable chemical waste container.
-
Labeling: Clearly label the container with "Aqueous waste containing Fluo-3FF" and list any other chemical constituents in the solution.
-
Storage: Store the sealed container in a designated satellite accumulation area for chemical waste.
-
Safe Handling Workflow
The following diagram illustrates the key steps for the safe handling of this compound from preparation to disposal.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
